Technical Documentation Center

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
  • CAS: 1004194-08-4

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged structure in drug design.[2] This guide provides a comprehensive technical overview of the (CAS 1004194-08-4), a key intermediate for the elaboration of more complex molecular architectures. We will explore an efficient and regioselective synthetic strategy, detail robust characterization protocols, and discuss the scientific rationale behind the chosen methodologies, empowering researchers to confidently produce and validate this valuable building block.

Strategic Approach to Synthesis

The construction of a polysubstituted pyrazole requires careful strategic planning to control regioselectivity. The target molecule possesses three distinct substituents—an N-methyl group, a C4-chloro group, and a C3-acetyl group. While multiple synthetic routes are conceivable, a highly efficient strategy involves the sequential functionalization of a pre-formed pyrazole core. This approach allows for precise control over the introduction of each substituent.

Our proposed pathway begins with the commercially available 1-(1H-pyrazol-3-yl)ethanone and proceeds through two key transformations: electrophilic chlorination followed by regioselective N-methylation.

G cluster_0 Synthetic Workflow A 1-(1H-Pyrazol-3-yl)ethanone (Starting Material) B 1-(4-Chloro-1H-pyrazol-3-yl)ethanone (Intermediate) A->B Step 1: Chlorination Reagent: TCCA C 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone (Final Product) B->C Step 2: N-Methylation Reagent: (ClCH₂)Si(OiPr)₃ / Cs₂CO₃; then TBAF

Caption: Proposed two-step synthetic pathway for the target compound.

This strategy is advantageous for several reasons:

  • C4-Selectivity: Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, making direct chlorination highly regioselective.

  • N-Methylation Control: Addressing the N-methylation of an unsymmetrical pyrazole is a classic synthetic challenge that can lead to a mixture of N1 and N2 isomers.[3] By performing this step on a C3/C4-disubstituted intermediate, the electronic and steric environment can be leveraged to strongly favor the desired N1 isomer. The C3-acetyl group, in particular, sterically disfavors alkylation at the adjacent N2 position.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Chloro-1H-pyrazol-3-yl)ethanone

The chlorination of the pyrazole ring is achieved via an electrophilic aromatic substitution mechanism. Trichloroisocyanuric acid (TCCA) is selected as the chlorinating agent.

Expertise & Causality: TCCA is an exceptionally effective reagent for this transformation. It is an inexpensive, stable, and easy-to-handle solid that serves as a source of electrophilic chlorine (Cl⁺).[4] Modern protocols utilizing TCCA are often lauded for their high yields and cleaner reaction profiles compared to older methods.[5][6] Furthermore, these reactions can frequently be performed under mild, or even solvent-free mechanochemical conditions, aligning with the principles of green chemistry.[5]

Protocol:

  • To a stirred solution of 1-(1H-pyrazol-3-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol), add trichloroisocyanuric acid (TCCA, 0.35 eq) portion-wise at 0 °C. Note: TCCA contains three active chlorine atoms, so approximately 1/3 molar equivalent is needed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining active chlorine.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-chloro-1H-pyrazol-3-yl)ethanone as a solid.

Step 2: Synthesis of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Regioselective N-methylation is the most critical step in this synthesis. Traditional methylating agents like methyl iodide or dimethyl sulfate can produce difficult-to-separate mixtures of N1 and N2 isomers.

Expertise & Causality: To overcome the challenge of regioselectivity, we employ a modern, highly selective method using a masked methylating reagent, such as an α-halomethylsilane.[8][9] Sterically bulky α-halomethylsilanes show a strong preference for alkylating the less sterically hindered N1 nitrogen.[3][10][11] The resulting N-silylmethyl pyrazole is stable but can be readily protodesilylated using a fluoride source to reveal the final N-methyl group. This two-stage process within a single pot provides exceptional control and high yields of the desired N1 isomer.[8]

Protocol:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-chloro-1H-pyrazol-3-yl)ethanone (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) as the base, followed by the masked methylating reagent, (chloromethyl)triisopropoxysilane (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) to initiate the protodesilylation step. Stir for 1-2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Property Description
Molecular Formula C₆H₇ClN₂O[12]
Molecular Weight 158.59 g/mol [12]
Appearance Expected to be an off-white to pale yellow solid.
CAS Number 1004194-08-4[12][13][14]
Spectroscopic & Spectrometric Data

The following table summarizes the expected analytical data for the final product based on its structure and data from analogous compounds.

Technique Expected Data & Interpretation
¹H NMR Solvent: CDCl₃, 400 MHz - δ ~7.6 ppm (s, 1H): Proton at the C5 position of the pyrazole ring.- δ ~3.9 ppm (s, 3H): N-methyl protons (N-CH₃).- δ ~2.6 ppm (s, 3H): Acetyl methyl protons (-C(O)CH₃).
¹³C NMR Solvent: CDCl₃, 100 MHz - δ ~192 ppm: Carbonyl carbon (C=O).- δ ~145 ppm: C3 of the pyrazole ring.- δ ~135 ppm: C5 of the pyrazole ring.- δ ~115 ppm: C4 of the pyrazole ring (bearing Cl).- δ ~38 ppm: N-methyl carbon (N-CH₃).- δ ~28 ppm: Acetyl methyl carbon (-C(O)CH₃).
FT-IR (KBr, cm⁻¹) - ~1690 cm⁻¹ (strong, sharp): C=O stretch of the ketone.- ~1550 cm⁻¹ (medium): C=N/C=C stretching of the pyrazole ring.- ~1050 cm⁻¹ (medium): C-Cl stretch.- ~2950-3050 cm⁻¹ (weak): C-H stretching.
Mass Spec. (EI or ESI) - m/z (M⁺): 158 and 160. The characteristic ~3:1 isotopic pattern for a single chlorine atom is the definitive confirmation.[15][16][17]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Trichloroisocyanuric acid (TCCA): A strong oxidizing agent. Avoid contact with combustible materials. Reacts with water to release chlorine gas.

  • Methylating Agents: Masked reagents like α-halomethylsilanes are generally safer than traditional ones, but should still be handled with care. Many traditional methylating agents are toxic and potential carcinogens.

  • Chlorinated Organic Compounds: The final product and intermediates should be considered toxic and handled accordingly. Avoid inhalation and skin contact.

Applications in Drug Discovery

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is not an end product but a versatile chemical intermediate. The pyrazole core is a key pharmacophore found in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][18][19]

Potential Synthetic Utility:

  • Ketone Handle: The acetyl group can be readily transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to form substituted amines, or serve as a point for α-halogenation to introduce another reactive site.[20]

  • Scaffold for Elaboration: The core structure can be further functionalized, for example, via cross-coupling reactions at the C5 position (after lithiation or halogenation) to build molecular complexity.

This intermediate is a valuable starting point for generating libraries of novel pyrazole-containing compounds for screening in drug discovery programs, particularly for kinase inhibitors and anti-inflammatory agents.[1][2][21]

References

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. SynHet.
  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone. PubChem.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • BB-4030700. Hit2Lead.
  • Synthetic route for the title compound 2.
  • 1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-ETHANONE. Guidechem.
  • Ethanone, 1-(1H-pyrazol-4-yl)-. the NIST WebBook.
  • 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one. ChemScene.
  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
  • Ethanone, 1-(4-chlorophenyl)-. the NIST WebBook.
  • 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone. BLDpharm.
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • Scheme 1. The synthetic routes for compounds 3a-e and 4a-e.
  • 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Ethanone, 1-(4-chlorophenyl)-. the NIST WebBook.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH.
  • 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

Sources

Exploratory

physicochemical properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Abstract: This technical guide provides a comprehensive overview of the essential , a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of the essential , a key heterocyclic building block in modern medicinal and agricultural chemistry. Recognizing that this compound is primarily utilized as a synthetic intermediate, this document moves beyond a simple recitation of data. Instead, it offers researchers, scientists, and drug development professionals a robust framework for compound characterization. We provide detailed, field-proven experimental protocols for determining critical parameters such as melting point, solubility, and lipophilicity (LogP). This guide is structured to not only present what is known but to empower researchers to generate the high-quality, reproducible data essential for advancing their projects.

Compound Identification and Profile

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, known for its presence in numerous marketed drugs. The specific substitution pattern of this molecule—a chloro group at the 4-position, a methyl group on the pyrazole nitrogen, and an acetyl group at the 3-position—makes it a versatile intermediate for further chemical elaboration.

Table 1: Compound Identifiers and Calculated Properties

PropertyValueSource
IUPAC Name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneN/A
CAS Number 1004194-08-4[1][2]
Molecular Formula C₆H₇ClN₂ON/A
Molecular Weight 158.58 g/mol [3]
Canonical SMILES CC(=O)C1=C(C=NN1C)ClN/A

Note: While a specific experimental melting point is not widely published, related compounds like 1-(4-Chlorophenyl)ethanone have a melting point in the range of 74-76 °C[4]. This information can be used to set the approximate range for an initial, rapid melting point determination.

The Imperative of Physicochemical Characterization

In drug development and materials science, a molecule's identity is intrinsically linked to its physical properties. These are not mere data points; they are predictors of a compound's behavior in complex biological and chemical systems.

  • Melting Point: Serves as a crucial indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline substance, whereas impurities typically cause a depression and broadening of the melting range[5].

  • Solubility: Fundamentally influences a compound's bioavailability and formulation possibilities. Poor aqueous solubility is a primary hurdle in drug development, affecting absorption and efficacy.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This parameter is critical for predicting its ability to cross cell membranes, bind to proteins, and its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion)[6][7]. A LogP value that is too high can lead to poor absorption or metabolic instability[7].

Experimental Methodologies for Core Property Determination

The following sections provide self-validating, step-by-step protocols for characterizing 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Identity and Purity: Melting Point Determination via the Capillary Method

The capillary method is the standard technique for determining the melting point of a solid crystalline substance[8]. The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs[9].

  • Sample Preparation:

    • Ensure the sample of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is completely dry and finely powdered.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed bottom on a hard surface to pack the powder into a dense column approximately 2-3 mm high[8].

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar heated metal block device).

    • Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.

  • Approximate Melting Point Determination:

    • Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to quickly identify the approximate melting temperature[5]. This saves time and establishes the range for a more precise measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 10 °C below the approximate melting point observed[8].

    • Prepare a new capillary with the sample.

    • Begin heating at a much slower, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point[5].

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid crystal melts completely.

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition:

    • Conduct at least two more careful determinations to ensure the result is consistent and reproducible. A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation Prep1 Dry and powder the sample Prep2 Pack into capillary tube (2-3 mm height) Prep1->Prep2 Measure1 Perform rapid heating to find approximate MP Prep2->Measure1 Measure2 Cool apparatus to ~10°C below approx. MP Measure1->Measure2 Measure3 Heat slowly (1-2°C/min) near approximate MP Measure2->Measure3 Measure4 Record T1 (first liquid) and T2 (all liquid) Measure3->Measure4 Analysis1 Report melting range (T1 - T2) Measure4->Analysis1 Analysis2 Repeat for consistency (at least 2x) Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Profiling

A systematic solubility assessment provides crucial insights into the functional groups and general polarity of a molecule. The following hierarchical approach efficiently classifies the compound.

  • General Procedure: For each solvent, add approximately 25 mg of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to 0.75 mL of the solvent in a small test tube. Shake vigorously for 60 seconds and observe if the solid dissolves completely[10][11].

  • Step 1: Water (H₂O)

    • Test solubility in water. If soluble, test the solution with litmus or pH paper to determine if it's acidic, basic, or neutral[12].

    • Rationale: Water solubility indicates the presence of polar functional groups capable of hydrogen bonding.

  • Step 2: 5% Sodium Hydroxide (NaOH)

    • If insoluble in water, test in 5% NaOH solution.

    • Rationale: Solubility in a weak base indicates the presence of a sufficiently acidic functional group, such as a phenol or carboxylic acid. The base deprotonates the acid to form a water-soluble salt[13].

  • Step 3: 5% Sodium Bicarbonate (NaHCO₃)

    • If soluble in 5% NaOH, test in 5% NaHCO₃.

    • Rationale: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a strongly acidic functional group, most commonly a carboxylic acid[13]. Weak acids like phenols will not dissolve.

  • Step 4: 5% Hydrochloric Acid (HCl)

    • If insoluble in water and NaOH, test in 5% HCl.

    • Rationale: Solubility in acid indicates the presence of a basic functional group, most commonly an amine. The acid protonates the base to form a water-soluble ammonium salt[12][13]. The pyrazole ring itself has basic nitrogens, making this a key test.

  • Step 5: Concentrated Sulfuric Acid (H₂SO₄)

    • If insoluble in all previous solvents, test for solubility in cold, concentrated H₂SO₄.

    • Rationale: This is a very strong acid that will protonate even very weak bases, such as ketones, ethers, and alkenes. Solubility (often with a color change) suggests the presence of oxygen or nitrogen atoms or pi bonds[13].

Solubility_Flowchart start Start with Unknown Compound water Test in Water start->water soluble_water Soluble (Polar Compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No hcl Test in 5% HCl soluble_hcl Soluble (Basic Compound, e.g., Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No h2so4 Test in conc. H2SO4 soluble_h2so4 Soluble (Neutral, O/N atoms) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert Compound) h2so4->insoluble_h2so4 No insoluble_water->naoh insoluble_naoh->hcl insoluble_hcl->h2so4

Caption: Decision tree for qualitative solubility analysis.

Lipophilicity: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most widely recognized method for the experimental determination of LogP. It involves partitioning a solute between n-octanol and water and measuring the concentration of the solute in each phase.

  • Phase Preparation:

    • Pre-saturate n-octanol with water and, separately, pre-saturate water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours[14]. This ensures the two phases are in equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.

    • Allow the layers to fully separate. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Measurement:

    • Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal due to its sensitivity and specificity[14]. A calibration curve must be generated for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of P:

      • LogP = log₁₀(P)[6][15]

    • A positive LogP value indicates the compound is more soluble in the lipid phase (lipophilic), while a negative value indicates it is more soluble in the aqueous phase (hydrophilic)[6].

LogP_Workflow A 1. Prepare pre-saturated n-octanol and water (pH 7.4) B 2. Dissolve compound in n-octanol at known concentration A->B C 3. Mix known volumes of octanol and aqueous phases B->C D 4. Shake vigorously to partition and reach equilibrium C->D E 5. Separate the two phases (allow to stand or centrifuge) D->E F 6. Measure compound concentration in each phase (e.g., by HPLC) E->F G 7. Calculate P = [Org]/[Aq] F->G H 8. Calculate LogP = log10(P) G->H

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

While 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a readily available synthetic intermediate, a comprehensive, publicly documented profile of its physicochemical properties is not extensive. This guide provides the necessary authoritative framework and detailed experimental protocols for researchers to generate this critical data in-house. By systematically determining the melting point, solubility profile, and LogP, scientists can ensure the identity and purity of their material, predict its behavior in subsequent reactions or biological assays, and make informed decisions in the complex process of drug discovery and development. The application of these robust, self-validating methods is a cornerstone of scientific integrity and experimental reproducibility.

References

  • Melting Point Determination. (n.d.). thinkSRS.com.
  • Melting point determination. (n.d.). University of Alberta.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Melting point determination. (n.d.). SSERC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.
  • 1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-ETHANONE. (n.d.). Guidechem.
  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone. (n.d.). PubChem.
  • 1-(4-Chlorophenyl)ethanone. (2025, August 20). Chemsrc.
  • BB-4030700. (n.d.). Hit2Lead.

Sources

Foundational

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone CAS number and structure

Technical Guide: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone A Comprehensive Overview for Medicinal Chemistry and Drug Discovery Professionals Abstract This technical guide provides an in-depth analysis of 1-(4-chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

A Comprehensive Overview for Medicinal Chemistry and Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest in contemporary drug discovery. Pyrazole scaffolds are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] This document details the compound's core physicochemical properties, outlines a representative synthetic methodology, discusses its critical role as a versatile building block in medicinal chemistry, and provides essential safety and handling protocols. The insights herein are tailored for researchers, chemists, and drug development scientists aiming to leverage this molecule in the design and synthesis of novel therapeutic agents.

Compound Identification and Structure

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole characterized by a chloro group at the C4 position, a methyl group at the N1 position, and an acetyl group at the C3 position. This specific arrangement of functional groups makes it a valuable intermediate for further chemical elaboration.

  • Chemical Structure:

    
    
    
  • CAS Number: 1004194-08-4[3][4][5]

  • Molecular Formula: C₆H₇ClN₂O[3]

  • SMILES: CC(C1=NN(C)C=C1Cl)=O[3]

  • IUPAC Name: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone[3]

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing its reactivity, solubility, and pharmacokinetic profile in derivative compounds. The key properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone are summarized below.

PropertyValueSource
Molecular Weight 158.59 g/mol [3]
Purity ≥95-98% (Typical Commercial Grade)[3][4]
Appearance Solid (Form may vary)[4]
Topological Polar Surface Area (TPSA) 34.89 Ų[3]
LogP (calculated) 1.2761[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3][4]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis Methodology: A Representative Pathway

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. While specific, proprietary synthesis routes for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone may vary by manufacturer, a logical and common approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent, followed by regioselective chlorination.

The causality behind this strategy is rooted in the fundamental reactivity of these precursors. Methylhydrazine provides the N1-N2 fragment of the pyrazole core, with the methyl group directing the regiochemical outcome. A β-ketoester or diketone serves as the C3-C4-C5 backbone. Subsequent chlorination, often with an electrophilic chlorine source like N-chlorosuccinimide (NCS), targets the electron-rich C4 position of the pyrazole ring.

Experimental Protocol (Illustrative)

This protocol is a self-validating system; progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and the final product confirmed with NMR and Mass Spectrometry.

Step 1: Synthesis of 1-methyl-1H-pyrazol-3-yl)ethanone

  • To a stirred solution of a suitable 1,3-dicarbonyl precursor (e.g., a derivative of acetoacetic ester) in ethanol, add an equimolar amount of methylhydrazine sulfate.

  • Add a base, such as sodium acetate, to neutralize the salt and liberate the free methylhydrazine.

  • Reflux the mixture for 4-6 hours. The causality here is that heating drives the condensation and subsequent cyclization/dehydration to form the pyrazole ring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into ice-cold water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Chlorination at the C4 Position

  • Dissolve the crude 1-methyl-1H-pyrazol-3-yl)ethanone intermediate in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature. The C4 position of the pyrazole is electronically activated towards electrophilic substitution, making this reaction highly regioselective.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution to remove succinimide byproduct, followed by brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final compound, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 1,3-Dicarbonyl Precursor C Cyclocondensation (Ethanol, Reflux) A->C B Methylhydrazine B->C D 1-methyl-1H-pyrazol-3-yl)ethanone (Intermediate) C->D Formation of Pyrazole Core E Electrophilic Chlorination (NCS, DCM) D->E Chlorination at C4 F 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (Final Product) E->F Purification

Caption: A representative two-step synthesis pathway for the target compound.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone serves as a highly functionalized and versatile building block for accessing more complex molecular architectures.

Role as a Kinase Inhibitor Scaffold: The primary value of this compound lies in its utility for constructing inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The pyrazole core can act as a stable scaffold that orients substituents into the ATP-binding pocket of a kinase. The acetyl group at the C3 position is a key handle for derivatization, often used to build chains that interact with the solvent front or other regions of the enzyme. The chloro group at C4 can be used to modulate electronic properties or serve as a vector for further functionalization, for example, via cross-coupling reactions.

A notable example from the literature involves a complex derivative containing a 4-chloro-1H-pyrazol-1-yl moiety, BMS-695735, which was developed as a potent and orally efficacious inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase for anticancer applications.[6] This demonstrates the direct relevance of this chemical class in developing targeted therapies.

Conceptual Diagram: Pyrazole Scaffold in Kinase Inhibition

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue d_pocket Hydrophobic Pocket solvent Solvent Front pyrazole Pyrazole Core pyrazole->d_pocket Hydrophobic Interaction r1 R1 r1->hinge H-Bond r2 R2 r2->gatekeeper Steric Fit r3 R3 r3->solvent Solvent Interaction

Caption: Conceptual model of a pyrazole-based inhibitor in a kinase active site.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. While a specific Material Safety Data Sheet (MSDS) for this exact compound should be consulted, data from closely related pyrazole compounds suggest the following precautions.[7][8]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Minimize contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Hazard Statements: May cause skin and eye irritation.[7][9] May be harmful if swallowed or inhaled.[8] The toxicological properties have not been fully investigated for many research chemicals.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Ingestion: If swallowed, seek immediate medical assistance.[7]

  • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.[7][8] Recommended storage is often refrigerated at 2-8°C.[3]

Conclusion

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a high-value chemical intermediate for the synthesis of complex heterocyclic compounds. Its well-defined structure and multiple functional groups provide a versatile platform for chemical modification, making it particularly relevant to the field of drug discovery. Its demonstrated utility in the development of kinase inhibitors underscores its potential for creating next-generation therapeutics. Researchers and scientists utilizing this compound should adhere to rigorous synthetic and safety protocols to successfully and safely harness its synthetic potential.

References

  • 1-(4-chloro-1-methyl-1h-pyrazol-3-yl)-ethanone cas no.1004194-08-4 - coolpharm Ltd. [Link]

  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone - PubChem. [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds - Oriental Journal of Chemistry. [Link]

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - NIH. [Link]

  • 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one - PubChem. [Link]

  • 4-Chloro-1-methylpyrazol-3-yl pyrazolyl ketone | C8H7ClN4O | CID 19576522 - PubChem. [Link]

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill - ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. [Link]

  • Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity - PubMed. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

  • 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - NIH. [Link]

  • Ethanone, 1-(4-chlorophenyl)- - NIST WebBook. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the heterocyclic compound 1-(4-chlo...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the heterocyclic compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS No. 1004194-08-4). In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and computational predictions to generate a reliable spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies for data acquisition and the rationale behind the interpretation of the predicted spectra are detailed to provide a robust framework for researchers engaged in the synthesis, characterization, and application of this and structurally related pyrazole derivatives.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug development pipelines. Spectroscopic techniques are the cornerstone of this characterization. This guide focuses on 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a compound of interest in synthetic and medicinal chemistry. By presenting a detailed, albeit predicted, spectroscopic analysis, this document aims to serve as a valuable resource for its identification and characterization.

Molecular Structure:

Caption: Molecular structure of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of pyrazole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-250 ppm.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8Singlet1HH-5 (pyrazole ring)
~3.9 - 4.1Singlet3HN-CH₃
~2.5 - 2.7Singlet3HCOCH₃

Interpretation:

  • The downfield singlet corresponds to the single proton on the pyrazole ring at the 5-position. Its deshielded nature is due to the aromaticity of the pyrazole ring and the electron-withdrawing effect of the adjacent nitrogen atom.

  • The singlet in the mid-field region is assigned to the three protons of the N-methyl group.

  • The upfield singlet is attributed to the three protons of the acetyl methyl group. The adjacent carbonyl group causes a slight downfield shift.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is detailed in the following table.

Chemical Shift (δ, ppm)Assignment
~190 - 195C=O (acetyl)
~145 - 150C-3 (pyrazole ring)
~135 - 140C-5 (pyrazole ring)
~115 - 120C-4 (pyrazole ring)
~38 - 42N-CH₃
~28 - 32COCH₃

Interpretation:

  • The most downfield signal is characteristic of a carbonyl carbon from the ketone functional group.

  • The signals in the aromatic region are assigned to the carbons of the pyrazole ring. The carbon attached to the acetyl group (C-3) is expected to be significantly downfield. The carbon bearing the chlorine atom (C-4) will also be influenced by the halogen's electronegativity.

  • The two upfield signals correspond to the methyl carbons of the N-methyl and acetyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

A typical procedure for obtaining an IR spectrum is:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150WeakC-H stretch (aromatic)
~2900 - 3000WeakC-H stretch (aliphatic)
~1680 - 1700StrongC=O stretch (ketone)
~1500 - 1600MediumC=N and C=C stretches (pyrazole ring)
~1350 - 1450MediumC-H bend (methyl)
~1000 - 1100MediumC-Cl stretch

Interpretation:

  • The strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ketone group.

  • The absorptions in the 1500-1600 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

  • The C-H stretching vibrations for the aromatic proton and the methyl groups are expected in their respective typical regions.

  • A medium intensity band around 1000-1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

A general protocol for obtaining a mass spectrum is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which results in the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (Electron Ionization)

The predicted major peaks in the EI mass spectrum are listed below. The molecular formula is C₆H₇ClN₂O, with a molecular weight of approximately 158.59 g/mol .

m/zPredicted Fragment
158/160[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
143/145[M - CH₃]⁺
115/117[M - COCH₃]⁺
43[CH₃CO]⁺

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 158, with a characteristic M+2 peak at m/z 160 with approximately one-third the intensity, confirming the presence of one chlorine atom.

  • Loss of a methyl radical (•CH₃) from the acetyl group would lead to a fragment ion at m/z 143/145.

  • Cleavage of the bond between the pyrazole ring and the acetyl group would result in a fragment at m/z 115/117, corresponding to the chloromethylpyrazole cation.

  • The base peak is likely to be the acylium ion at m/z 43, resulting from the cleavage of the acetyl group.

G M [M]⁺˙ m/z 158/160 F1 [M - CH₃]⁺ m/z 143/145 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 115/117 M->F2 - •COCH₃ F3 [CH₃CO]⁺ m/z 43 M->F3

Caption: Predicted major fragmentation pathways for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Conclusion

This technical guide presents a detailed, predicted spectroscopic profile of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. The provided NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural confirmation of this compound. While these predictions are based on well-established principles, experimental verification is strongly recommended for definitive structural elucidation. This guide is intended to be a practical tool for researchers, facilitating their work with this and similar pyrazole-based molecules.

Disclaimer

The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. This information is intended for research and guidance purposes only. Experimental data should be obtained for definitive structural confirmation.

References

  • General principles of NMR, IR, and MS interpretation were applied, based on established knowledge in the field of organic spectroscopy. For foundational understanding, readers are directed to standard organic chemistry and spectroscopy textbooks.
  • The synthesis and characterization of various pyrazole derivatives have been reported in numerous scientific journals.

    • Title: A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds Source: Benchchem URL: [1]

    • Title: Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches Source: New Journal of Chemistry (RSC Publishing) URL: [2]

Sources

Foundational

potential biological activity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a C...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in drug discovery.[1][2] Its inherent structural versatility and the capacity for diverse chemical modifications have made it an indispensable building block for developing novel therapeutic agents.[3] A multitude of drugs across various therapeutic areas, including the anti-inflammatory celecoxib, the anti-cancer agent crizotinib, and the anti-obesity drug rimonabant, feature the pyrazole core, underscoring its pharmacological significance.[1][2]

This guide focuses on the compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS No. 1004194-08-4).[4][5][6] While specific biological activity data for this particular molecule is not yet extensively published, its structural components—a chloro-substituted pyrazole ring and an ethanone moiety—are present in numerous compounds with established biological activities. The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to the core ring.[3] This document will, therefore, serve as a technical and strategic guide for researchers, hypothesizing potential biological activities based on structure-activity relationships (SAR) from existing literature and providing detailed experimental protocols to systematically investigate its therapeutic potential.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the analysis of structurally related pyrazole derivatives, we can postulate several promising avenues for investigation for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. The presence of the halogen (chloro) group, an N-methyl substituent, and a keto-ethanone side chain are key features that inform these hypotheses.[3]

Potential Anti-inflammatory Activity

The pyrazole nucleus is famously the core of cyclooxygenase-2 (COX-2) inhibitors like celecoxib. Numerous pyrazole derivatives have been synthesized and evaluated for anti-inflammatory properties, often showing significant activity.[1][7] The ethanone linkage, in particular, has been explored in pyrazole derivatives, leading to compounds with notable anti-inflammatory effects.[8]

  • Causality: The anti-inflammatory action of many pyrazole compounds is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[1] The specific substitution pattern on the pyrazole ring dictates the selectivity and potency of this inhibition. We hypothesize that 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone may interact with the active site of these enzymes, warranting a thorough investigation.

Potential Anticancer Activity

The pyrazole scaffold is a recurring motif in a wide array of anticancer agents.[9][10] Pyrazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including liver (Huh7), breast (MCF7), and colon (HCT116) carcinomas.[7] The mechanisms are diverse, ranging from inhibition of protein kinases like EGFR and HER-2 to induction of apoptosis.[9]

  • Causality: The planar, aromatic nature of the pyrazole ring allows it to participate in various interactions with biological macromolecules, including ATP-binding sites of kinases. The substituents play a crucial role in defining the target specificity and potency. The chloro and ethanone groups on the target molecule could confer specific interactions with oncogenic proteins, making it a candidate for anticancer screening.

Potential Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][11] The presence of a halogen, such as chlorine, on the phenyl ring of a pyrazole derivative has been shown to be a favorable feature for antibacterial activity against strains like E. coli, P. aeruginosa, and S. aureus.[11]

  • Causality: The proposed mechanism for the antimicrobial action of many heterocyclic compounds involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific combination of substituents on our target molecule may enhance its ability to penetrate microbial cells and interact with critical targets, suggesting its potential as a lead structure for new antimicrobial agents.

Experimental Validation Protocols

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed to be self-validating, with clear endpoints and appropriate controls.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening

This protocol outlines a primary screen to assess the compound's ability to inhibit the proliferation of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 [colon], MCF7 [breast], A549 [lung]).[7][9]

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (Test Compound).

  • Doxorubicin or Cisplatin (Positive Control).

  • DMSO (Vehicle Control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of dilutions in a complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Prepare similar dilutions for the Positive Control.

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for Vehicle Control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Anticancer Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) C Treat Cells with Compound (48-72h Incubation) A->C B Prepare Serial Dilutions (Test Compound & Controls) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan (with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability F->G H Determine IC50 Value G->H

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (COX Inhibition)

This protocol assesses the compound's ability to inhibit COX-1 and COX-2 enzymes, providing insight into its potential mechanism as an anti-inflammatory agent.

Objective: To determine the IC₅₀ of the test compound for COX-1 and COX-2 enzymes and establish its selectivity index.

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar).

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric substrate for peroxidase activity.

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (Test Compound).

  • Celecoxib (Selective COX-2 Inhibitor Control).

  • SC-560 (Selective COX-1 Inhibitor Control).

  • 96-well plates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a series of dilutions of the Test Compound and controls in the provided assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add:

    • Assay Buffer

    • Heme

    • Enzyme (either COX-1 or COX-2)

    • Inhibitor (Test Compound or Control)

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to each well.

  • Peroxidase Reaction: Incubate for 2 minutes, then add the colorimetric substrate to measure the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

Workflow for COX Inhibition Assay

G A Prepare Reagents & Compound Dilutions B Add Buffer, Heme, Enzyme (COX-1 or COX-2) & Inhibitor to 96-well plate A->B C Pre-incubate (10 min) B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Develop Colorimetric Signal (Add Peroxidase Substrate) D->E F Measure Absorbance E->F G Calculate % Inhibition & IC50 F->G H Determine COX-2 Selectivity Index G->H

Caption: Workflow for in vitro COX enzyme inhibition assay.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundHCT116 (Colon)MCF7 (Breast)A549 (Lung)
Test Compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin 0.050.080.12

Table 2: Hypothetical Anti-inflammatory Activity Data (IC₅₀ in µM)

CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib >1000.05>2000
SC-560 0.0096.30.0014

Conclusion and Future Directions

The compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone represents an intriguing starting point for a drug discovery program. Its structure is rooted in the pharmacologically validated pyrazole scaffold, and its specific substituents suggest the potential for anti-inflammatory, anticancer, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the initial characterization of its biological profile.

Positive results from these primary screens would justify progression to more complex secondary assays, such as mechanism-of-action studies (e.g., kinase profiling, apoptosis assays) and in vivo efficacy models (e.g., xenograft tumor models, carrageenan-induced paw edema).[7] Further chemical synthesis of analogues could also be initiated to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinical candidate is long, but the systematic approach outlined here provides the critical first steps.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Scholar.
  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 63-68.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Stauffer, S. R., Coletta, C. J., Tedesco, R., Nishiguchi, G., Carlson, K., Sun, J., Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947.
  • Alam, M. A., & Siddiqui, N. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–17.
  • Ahmad, I., Ahmed, J., & Khan, M. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4934.
  • Farag, A. M., Ali, K. A. K., Abdel-Hafez, N. A., & Abdalla, M. M. (2013). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Zeitschrift für Naturforschung B, 68(1), 81-92. Retrieved January 1, 2026, from [Link]

  • 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. (n.d.). SynHet.
  • More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2).
  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).
  • de Souza, M. V. N. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660337.
  • Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egypt. J. Chem., 59(4), 663-672.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved January 1, 2026, from [Link]

  • Jasinski, J. P., Pek, A. E., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2011). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2350. Retrieved January 1, 2026, from [Link]

  • 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one. (n.d.). ChemScene.
  • Pathare, R. S., & Borse, A. U. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Chemistry & Biology Interface, 8(3), 169-176. Retrieved January 1, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • 1-(4-chloro-1-methyl-1h-pyrazol-3-yl)-ethanone cas no.1004194-08-4. (n.d.). coolpharm Ltd.
  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. (n.d.). Hit2Lead.

Sources

Exploratory

exploring the reactivity of the pyrazole ring in 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

An In-depth Technical Guide to the Reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for aryl rings and engage in hydrogen bonding, make it a privileged scaffold in drug design.[1][3][4] This guide provides a detailed exploration of the chemical reactivity of a specific, highly functionalized pyrazole derivative: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. We will dissect the electronic interplay of its substituents—the N-methyl, C4-chloro, and C3-acetyl groups—to build a predictive model of its reactivity. This document serves as a practical manual, offering field-proven experimental protocols for key transformations, explaining the causality behind procedural choices, and providing a robust framework for leveraging this versatile building block in drug discovery and development programs.

Structural and Electronic Analysis of the Core Scaffold

The reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is not dictated by the pyrazole ring alone, but by the synergistic and often competing electronic effects of its substituents. Understanding this electronic landscape is paramount to predicting reaction outcomes and designing rational synthetic strategies.

  • The Pyrazole Core: As a five-membered aromatic heterocycle, pyrazole's aromaticity is intermediate among other heterocycles.[1] It possesses a "pyrrole-like" nitrogen at N1, whose lone pair participates in the aromatic system, and a "pyridine-like" nitrogen at N2, whose lone pair resides in an sp² orbital, conferring basic properties.[3][5]

  • N1-Methyl Group: This group serves two primary functions. First, it resolves the tautomerism inherent to unsubstituted pyrazoles, locking the scaffold's regiochemistry.[4] Second, as an alkyl group, it is weakly electron-donating through induction, slightly increasing the electron density of the ring system.

  • C3-Acetyl Group: This is a powerful electron-withdrawing group due to both induction and resonance. It significantly deactivates the pyrazole ring towards electrophilic attack and acts as a meta-director in classical aromatic systems. Its carbonyl moiety is also a key reactive handle for a variety of chemical transformations.

  • C4-Chloro Group: The chlorine atom exerts a dual electronic effect. It is electron-withdrawing via induction but can be weakly electron-donating through resonance. Overall, it deactivates the ring towards electrophilic substitution.[6] Crucially, it serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, making the C4 position a prime site for molecular diversification.[7]

The confluence of these effects renders the pyrazole ring electron-deficient, particularly at the C3 and C5 positions. The C4 position, while bearing the chloro substituent, is the most versatile handle for synthetic modification. The C5 position remains the only unsubstituted carbon and is the most likely (though still challenging) site for any potential electrophilic substitution.

Caption: Electronic contributions of substituents on the target molecule.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction at C4

For drug development, the most powerful and versatile transformations for this scaffold are palladium-catalyzed cross-coupling reactions at the C4 position.[8] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, providing a direct route to novel analogues for structure-activity relationship (SAR) studies.[9]

Causality: The C4-Cl bond, while stronger than corresponding C-Br or C-I bonds, is readily activated by modern palladium catalysts, particularly those employing electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands). These ligands facilitate the oxidative addition of the Pd(0) catalyst into the C-Cl bond, which is the rate-limiting step for chloroarenes.[9]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of the title compound with a generic arylboronic acid. The choice of a catalyst like Pd(dppf)Cl₂ is a robust starting point, effective for a wide range of substrates.

Objective: To synthesize 1-(1-methyl-4-aryl-1H-pyrazol-3-yl)ethanone.

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, the arylboronic acid, and the base (K₂CO₃).

  • Add the palladium catalyst [Pd(dppf)Cl₂].

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Self-Validation: The success of the protocol is confirmed by LC-MS analysis showing consumption of starting material and formation of a new peak with the expected mass of the product. ¹H NMR will show the disappearance of the C5-H singlet and the appearance of new aromatic signals corresponding to the coupled aryl group.

G Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation RedElim Product Complex Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Product (R-Ar) RedElim->Product ArX Pyrazolyl-Cl (R-X) ArX->OxAdd ArB Ar-B(OH)2 ArB->Trans Base Base Base->Trans

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Coupling ReactionTypical Conditions SummaryUtility
Suzuki-Miyaura Pd catalyst, boronic acid/ester, base (carbonate, phosphate), solvent (dioxane, DME, toluene).C-C bond formation (aryl, heteroaryl, alkyl).
Heck Pd catalyst, alkene, base (amine, carbonate), solvent (DMF, ACN).C-C bond formation (alkenylation).
Sonogashira Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base (amine), solvent (THF, DMF).C-C bond formation (alkynylation).
Buchwald-Hartwig Pd catalyst, amine/alcohol, strong base (alkoxide, t-BuONa), solvent (toluene, dioxane).C-N / C-O bond formation.

Reactivity of the C3-Acetyl Moiety

The acetyl group at the C3 position is a versatile functional handle for modifying the scaffold's properties. It can be manipulated to alter polarity, introduce new hydrogen bond donors/acceptors, or create new points of attachment.

Reduction to an Alcohol

Causality: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which can be critical for specific receptor interactions. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature; it selectively reduces the ketone without affecting the chloro-substituent or the aromatic pyrazole ring.

Protocol: Ketone Reduction

  • Dissolve 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equiv) portion-wise, maintaining the temperature.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Monitor by TLC until starting material is consumed.

  • Quench the reaction carefully by the slow addition of water or dilute HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which may be purified by chromatography if necessary.

Alpha-Halogenation

Causality: Introducing a halogen (e.g., bromine) on the methyl group adjacent to the carbonyl creates a potent electrophile (an α-haloketone).[10] This new reactive site is an excellent precursor for nucleophilic substitution, allowing for the attachment of various side chains.

Protocol: Alpha-Bromination of the Acetyl Group

  • Dissolve 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equiv) in a suitable solvent such as acetic acid or chloroform.

  • Add bromine (Br₂) (1.0-1.1 equiv) dropwise at room temperature. A catalytic amount of HBr can accelerate the reaction.

  • Stir the mixture at room temperature for 2-6 hours. The red-brown color of bromine should fade upon consumption.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry over Na₂SO₄, filter, and concentrate to afford 2-bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.[10]

G Synthetic Transformations of the C3-Acetyl Group Start 1-(4-chloro-1-methyl-1H- pyrazol-3-yl)ethanone (R-CO-CH3) Alcohol Secondary Alcohol (R-CH(OH)-CH3) Start->Alcohol Reduction (NaBH4, MeOH) Bromo α-Bromo Ketone (R-CO-CH2Br) Start->Bromo α-Bromination (Br2, AcOH) Substituted Further Functionalization (e.g., R-CO-CH2-Nu) Bromo->Substituted Nucleophilic Substitution (e.g., NaN3, R-NH2)

Caption: Workflow for modifying the C3-acetyl side chain.

Ring Reactivity: Electrophilic and Nucleophilic Substitution

Electrophilic Aromatic Substitution (SEAr)

Causality: Pyrazoles typically undergo electrophilic substitution at the C4 position due to it having the highest electron density.[11][12] In our target molecule, this position is blocked by chlorine. The combined deactivating effects of the C3-acetyl and C4-chloro groups make further electrophilic substitution on the ring highly challenging. Any reaction would be forced to occur at the C5 position under harsh conditions.

Protocol: Attempted Nitration

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1) to 0 °C.

  • Slowly add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to the nitrating mixture.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract with a robust organic solvent like dichloromethane.

  • Analyze the organic extract by LC-MS. Expected Outcome: It is highly probable that this reaction will yield no desired product, returning only the starting material or decomposition products. This negative result is scientifically valuable, confirming the scaffold's high stability and resistance to electrophilic attack, which is a desirable trait for a drug core to prevent metabolic degradation.

Nucleophilic Aromatic Substitution (SNAr)

Causality: Direct substitution of the C4-chloro group by a nucleophile without a metal catalyst is possible but requires either a very strong nucleophile or harsh conditions (high temperature/pressure).[13][14] The electron-withdrawing acetyl group at C3 provides some activation for this pathway, but it is generally less efficient than palladium-catalyzed methods.

Protocol: Amination via SNAr

  • In a sealed pressure vessel, combine 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 equiv), the desired amine (e.g., morpholine, 2.0-5.0 equiv), and a strong base such as potassium carbonate (2.0 equiv).

  • Add a high-boiling polar aprotic solvent like DMSO or NMP.

  • Seal the vessel and heat to 120-150 °C for 12-48 hours.

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Purify by column chromatography. Expected Outcome: This reaction may provide the aminated product in low to moderate yields. It is a viable alternative to Buchwald-Hartwig amination if metal-free conditions are required.

Summary and Strategic Outlook

The reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a case study in substituent-driven chemistry. The molecule is a stable, robust scaffold, largely resistant to electrophilic attack, making it an excellent core for metabolically stable drug candidates. Its true synthetic value lies in the orthogonal reactivity of its functional groups.

Reactive SitePrimary Reaction TypeSynthetic Utility
C4-Chloro Pd-Catalyzed Cross-CouplingPrimary vector for diversification; introduction of aryl, alkyl, amine, and other groups.
C3-Acetyl (Carbonyl) Reduction, CondensationModulation of polarity, H-bonding capacity, and introduction of chiral centers.
C3-Acetyl (α-Methyl) Halogenation, Enolate ChemistryCreation of an electrophilic handle for attaching side chains.
C5-Hydrogen Electrophilic SubstitutionLargely unreactive; confirms the stability of the core ring structure.

This building block is exceptionally well-suited for the rapid generation of compound libraries. A researcher can leverage the C4-chloro position for diversity-oriented synthesis via an array of cross-coupling reactions while simultaneously or sequentially modifying the C3-acetyl group to fine-tune physicochemical properties. This dual approach allows for a comprehensive exploration of the chemical space around a stable and medicinally relevant pyrazole core.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions Source: ResearchGate URL: [Link]

  • Title: Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles Source: ResearchGate URL: [Link]

  • Title: An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants Source: MDPI URL: [Link]

  • Title: Pyrazole Source: SlideShare URL: [Link]

  • Title: Complete Electrophilic Substitution Reactions Pyrazole Source: Scribd URL: [Link]

  • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione Source: Arkivoc URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9) Source: Cheméo URL: [Link]

  • Title: Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Source: Quora URL: [Link]

  • Title: 14.3. Substituent Effects Source: Lumen Learning - Organic Chemistry II URL: [Link]

  • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]

Sources

Foundational

A Technical Guide to the Safe Handling of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling protocols for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. As a substituted pyrazole, this...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. As a substituted pyrazole, this compound is part of a class of heterocyclic molecules widely recognized for their therapeutic potential and utility as intermediates in medicinal chemistry and materials science.[1] The inherent reactivity that makes pyrazoles valuable also necessitates a robust understanding of their potential hazards. This document synthesizes available data from structurally related compounds to establish a framework for safe laboratory practices, emphasizing the causality behind each procedural recommendation.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a solid research chemical.[2] Its specific properties are summarized below.

Table 1: Chemical Identity and Properties

Identifier Value Source
IUPAC Name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone N/A
CAS Number 1004194-08-4 [2][3][4]
Molecular Formula C₆H₇ClN₂O [3]
Molecular Weight 158.59 g/mol [3]
Appearance Solid (Form may vary) [2]
Purity ≥95-98% (Typical for commercial grades) [2][3]

| SMILES | CC(C1=NN(C)C=C1Cl)=O |[3] |

Below is a diagram illustrating the chemical structure of the compound.

Caption: Chemical structure of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Section 2: Hazard Assessment and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard profile can be constructed by examining the GHS classifications of structurally similar chloro-methyl-pyrazoles and other acetylpyrazoles.[5][6][7] The primary hazards are anticipated to be irritation and acute toxicity if ingested.

Table 2: Anticipated GHS Classification

Hazard Class Hazard Category Hazard Statement Source (based on similar compounds)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [5][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [6][7][8][9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [6][7][8][9]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[6][7][8] |

The expected GHS pictograms, which provide an immediate visual warning, are shown below. The "Exclamation Mark" pictogram is used to denote these types of moderate hazards.[10]

Caption: Expected GHS Pictogram and associated hazards.

Section 3: Risk Management and Personal Protection

A multi-layered approach to risk mitigation, combining engineering controls and personal protective equipment (PPE), is essential. The causality is simple: prevent the chemical from coming into contact with the researcher.

Engineering Controls
  • Primary Containment: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control airborne particulates and vapors.[8][11]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to dilute fugitive emissions.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound.

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][11] A face shield should be worn in addition to goggles if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[11] Gloves must be inspected for integrity before use and disposed of after handling the compound.[8][11] Proper removal technique is critical to avoid cross-contamination.

    • Protective Clothing: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron or a full protective suit should be considered.[8]

  • Respiratory Protection: If work outside a fume hood is unavoidable or if dust formation is significant, a full-face respirator with appropriate cartridges (e.g., ABEK-P2 for EU or OV/AG/P99 for US) must be used.[8]

The following workflow illustrates the critical steps for safely preparing to work with the compound.

PPE_Workflow start Enter Laboratory lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Glasses/ Goggles lab_coat->safety_glasses gloves Inspect and Don Nitrile Gloves safety_glasses->gloves fume_hood Verify Fume Hood Functionality gloves->fume_hood begin_work Proceed with Chemical Handling fume_hood->begin_work

Caption: Workflow for entering the lab and donning appropriate PPE.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and contamination.

Handling Protocol (Solid Compound)
  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance inside the fume hood or a containment enclosure. If weighing outside the hood, use a tared, sealed container to transport the chemical to the balance to prevent dust release.

  • Dispensing: Use spatulas and tools dedicated to this compound. Avoid generating dust by handling the material gently.[8][11]

  • Solution Preparation: Add the solid compound slowly to the solvent in a flask or beaker. Do not add solvent to the bulk solid. Ensure the vessel is appropriately sized to prevent splashing.

  • Post-Handling: Decontaminate all surfaces and equipment. Dispose of all contaminated disposables (gloves, bench paper) in a designated hazardous waste container.[11]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[8][13]

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Conditions: Store in a cool, dry, and well-ventilated place.[8][11] Some suppliers recommend refrigerated storage at 2-8°C.[3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][13]

  • Security: The storage location should be locked and accessible only to authorized personnel.[13][14]

  • Incompatibilities: Segregate from strong oxidizing agents.[13]

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

Table 3: First-Aid Response by Exposure Route

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][13][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Call a poison control center or physician immediately.[14][15] |

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11][15]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][15]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][15]

Accidental Release Measures

The following flowchart outlines the logical steps for responding to a spill.

Spill_Response cluster_small_spill Response by Trained Personnel spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill assess->small_spill Minor & Contained large_spill Large Spill assess->large_spill Major or Uncontained ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contact_ehs Contact Emergency Services & Institutional EHS assess->contact_ehs contain Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Sweep into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Logical workflow for responding to an accidental spill.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Procedure: All waste containing 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, including contaminated materials and surplus solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[11]

  • Regulations: Disposal must be carried out through a licensed disposal company in strict accordance with all local, state, and federal regulations.[11][13]

  • Prohibition: Never discharge this chemical into drains, sewers, or the environment.[11][14]

References

  • 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one | ChemScene.

  • Pyrazole - Safety Data Sheet - ChemicalBook.

  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone - PubChem.

  • SAFETY DATA SHEET for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • 1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-ETHANONE - Guidechem.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(1H-pyrazol-1-yl)ethanone - ChemicalBook.

  • 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone - SynHet.

  • Safety Data Sheet - CymitQuimica for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

  • sigma-aldrich - Safety Data Sheet for a pyrazole derivative.

  • BB-4030700 - Hit2Lead.

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific for 1H-Pyrazole.

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.

  • SAFETY DATA SHEET - Thermo Fisher Scientific for 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole.

  • 1-(4-chloro-1-methyl-1h-pyrazol-3-yl)-ethanone cas no.1004194-08-4 - coolpharm Ltd.

  • 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet - ChemicalBook.

  • 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone - BLDpharm.

  • GHS Classification Summary - PubChem - NIH.

  • Review on Biological Activities of Pyrazole Derivatives.

  • 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 - PubChem.

  • GHS Classification Criteria for Acute Toxicity - ChemSafetyPro.COM.

  • Acetylpyrazine - Safety Data Sheet - ChemicalBook.

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill - ResearchGate.

  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS - EPA.

  • Classifying hazardous chemicals - Safe Work Australia.

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH.

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol Safety Data Sheets - Echemi.

  • Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate - PubChem.

  • 1172461-39-0|4-Chloro-1-ethyl-3-methyl-1H-pyrazole - BLDpharm.

  • 1-(1H-Pyrazol-3-yl)ethanone,20583-33-9 - Fchemicals Limited.

  • 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone Safety Data Sheets.

  • 3-methylpyrazole - Registration Dossier - ECHA.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI.

  • 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone - BLDpharm.

  • 1-(3-Chlorophenyl)-1H-pyrazol-4-yl ethanone DiscoveryCPR 925142-81-0 - Sigma-Aldrich.

Sources

Exploratory

solubility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in Common Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not widely published, this guide establishes a robust theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1] Understanding the solubility of this specific derivative is paramount for its effective utilization. In synthetic chemistry, solvent selection for a reaction is dictated by the ability to dissolve reactants, reagents, and catalysts. For purification, techniques like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures. In drug development, poor solubility can severely limit a compound's absorption and bioavailability, rendering an otherwise potent molecule ineffective. Therefore, a thorough characterization of solubility is not merely a data-gathering exercise but a foundational step in unlocking the full potential of a chemical entity.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a powerful predictive tool.[2][3][4] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Molecular Structure Analysis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone:

  • Pyrazole Ring: The five-membered heterocyclic ring containing two adjacent nitrogen atoms is moderately polar.

  • Ethanone Group (-C(O)CH₃): The ketone functional group is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor.

  • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity and dipole moment.

  • N-Methyl Group (-CH₃): This alkyl group is non-polar.

Overall, the combination of the polar pyrazole ring, the chloro substituent, and the ketone group suggests that 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a molecule of moderate polarity . It lacks strong hydrogen bond donating capabilities but can accept hydrogen bonds at its nitrogen and oxygen atoms. This structure dictates that its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions.

Key Factors Influencing Solubility:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and solvent-solvent interactions.[2][3][4]

  • Solvent Polarity: A solvent's ability to solvate the solute is the primary driver. Solvents with polarity similar to the solute will form the strongest solute-solvent interactions, favoring dissolution.

  • Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[2][5]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common organic solvents can be predicted. This serves as a practical starting point for solvent screening in the laboratory.

Solvent CategoryCommon SolventsPredicted Solubility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High to Very High These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule (ketone, chloro group, pyrazole ring).
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate to High The polarity of alcohols is suitable, though the hydrogen-bonding network of the solvent might be slightly disrupted without strong hydrogen-bond donation from the solute.
Slightly Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate These solvents offer a good balance for molecules of intermediate polarity.
Non-Polar Hexanes, Heptane, Toluene, Diethyl EtherLow to Insoluble The weak van der Waals forces of these solvents are insufficient to overcome the solute-solute interactions of the moderately polar crystalline solid.
Aqueous WaterVery Low to Insoluble The lack of strong hydrogen bond donating groups and the presence of non-polar regions make it difficult to dissolve in the highly structured hydrogen-bonding network of water.

Standardized Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[6][7][8][9] It ensures that the solvent is fully saturated with the solute. Quantification is best achieved using a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[1][10][11]

Experimental Protocol: Shake-Flask Method with HPLC Quantification

Objective: To determine the equilibrium solubility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (solid)

  • Selected organic solvent (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Magnetic stir plate with stir bars or orbital shaker

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to a glass vial. "Excess" means enough solid should remain undissolved at the end of the equilibration period to ensure saturation. A good starting point is ~10-20 mg in 2 mL of solvent.

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the suspension for a sufficient time to reach equilibrium. A period of 24 hours is standard, though 48-72 hours may be necessary to confirm equilibrium has been reached.[6][10]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[1][12]

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound by accurately weighing a known mass and dissolving it in a known volume of the solvent.

    • Perform a series of serial dilutions from the stock solution to create at least five calibration standards of known concentrations.

  • HPLC Analysis:

    • Develop a suitable HPLC method (isocratic is often sufficient) that provides a sharp, well-resolved peak for the compound. The mobile phase should be optimized for the chosen solvent and compound.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (λmax).

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. Ensure the curve has excellent linearity (R² > 0.999).

    • Inject the diluted sample(s) from the solubility experiment.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the calibration curve equation.

    • Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

    • The final value, typically expressed in mg/mL or g/L, is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Phase 1: Equilibration cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Quantification A Add excess solid compound and known volume of solvent to vial B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D Equilibrium Reached E Filter supernatant through 0.45 µm syringe filter D->E F Perform accurate dilution of the saturated solution E->F H Analyze standards and sample by HPLC-UV F->H G Prepare calibration standards of known concentrations G->H I Calculate concentration using calibration curve & dilution factor H->I J Result: Solubility (mg/mL)

Caption: Workflow for quantitative solubility determination via the shake-flask method and HPLC analysis.

Practical Applications and Data Interpretation

The quantitative solubility data obtained from the protocol above is invaluable for several key applications in research and development.

G SolubilityData SolubilityData Reaction Reaction Chemistry (Solvent Selection) SolubilityData:high->Reaction Ideal for reactions requiring high concentration Purification Purification (Recrystallization) SolubilityData:med->Purification Good candidate for recrystallization solvent SolubilityData:low->Purification Potential anti-solvent for precipitation Formulation Formulation & Screening (Stock Solutions) SolubilityData:high->Formulation Easy preparation of high-concentration stocks (e.g., in DMSO)

Caption: Relationship between solubility data and its key applications in chemical R&D.

  • Reaction Chemistry: Solvents in which the compound exhibits high solubility are excellent candidates for conducting chemical reactions, ensuring reactants are in the same phase for optimal kinetics.

  • Purification: An ideal recrystallization solvent is one in which the compound has moderate solubility at room temperature but high solubility at elevated temperatures. Conversely, a solvent in which the compound is nearly insoluble can be used as an "anti-solvent" to induce precipitation.

  • Drug Discovery & Formulation: For biological screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions. High solubility in DMSO is therefore a critical prerequisite. For formulation development, understanding solubility in various pharmaceutically acceptable solvents is the first step toward creating a viable drug product.

Conclusion

While specific, publicly available solubility data for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is scarce, a robust scientific approach allows for strong predictions and a clear path to experimental determination. Based on its molecular structure, the compound is predicted to be a moderately polar substance with high solubility in polar aprotic solvents like DMSO and acetone, moderate solubility in alcohols and chlorinated solvents, and low solubility in non-polar and aqueous media. For researchers and developers, the standardized shake-flask protocol coupled with HPLC analysis presented here provides a reliable and accurate method to generate the critical quantitative data needed to advance synthesis, purification, and formulation efforts.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a Cengage Learning lab manual supplement.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]

  • Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • IntechOpen. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Studocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Retrieved from [Link]

  • University of New South Wales. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • PubMed Central. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Functionalized Pyrazole Core The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recogn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrazole Core

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "biologically privileged" structure due to its presence in numerous approved drugs.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1) is a highly versatile synthetic intermediate, offering multiple reaction sites for the construction of complex molecular architectures. Specifically, the presence of an acetyl group at the C3 position, a chloro substituent at the C4 position, and a methyl group on the pyrazole nitrogen provides a strategic combination of functionalities for elaboration.

This guide provides an in-depth exploration of the synthetic utility of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, with a focus on its application in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential, including their use as selective inhibitors of phosphodiesterase type 5 (PDE5).[2][3] The protocols and discussions herein are designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable building block in their synthetic endeavors.

Physicochemical Properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The following table summarizes key properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

PropertyValueSource
CAS Number 1004194-08-4[4]
Molecular Formula C₆H₇ClN₂O[4]
Molecular Weight 158.59 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Purity ≥98% (typically)[4]
SMILES CC(=O)C1=C(Cl)C=NN1C[4]

Synthetic Applications: A Gateway to Pyrazolo[3,4-d]pyrimidines

A primary application of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is in the synthesis of the pyrazolo[3,4-d]pyrimidine ring system. This fused heterocyclic scaffold is a bioisostere of purine and is a key component of numerous biologically active molecules.[5][6] The following sections detail a representative synthetic pathway to a pyrazolo[3,4-d]pyrimidin-4-one core, starting from our title intermediate.

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Core

The overall synthetic strategy involves the initial functionalization of the pyrazole ring, followed by a cyclization reaction to form the fused pyrimidine ring.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B 1-(4-chloro-1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone A->B HNO₃ / H₂SO₄ C 1-(5-amino-4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B->C H₂, Pd/C D 6-chloro-1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C->D Formamide

Caption: Synthetic workflow from the starting pyrazole to a pyrazolo[3,4-d]pyrimidin-4-one.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations illustrated in the workflow. These are based on established synthetic procedures for analogous pyrazole derivatives.[5][7]

Protocol 1: Nitration of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Rationale: The introduction of a nitro group at the C5 position of the pyrazole ring is a crucial step to install a nitrogen functionality that will later be reduced to an amine, which is essential for the subsequent cyclization to form the pyrimidine ring. The acetyl group is deactivating, directing the electrophilic nitration to the C5 position.

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to concentrated sulfuric acid with stirring.

  • Maintain the temperature below 10 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, 1-(4-chloro-1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is highly exothermic; careful control of the temperature is crucial.

  • Handle concentrated acids with extreme care.

Protocol 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to a primary amine provides the necessary nucleophile for the subsequent cyclization reaction to form the pyrimidine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 1-(4-chloro-1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-(4-chloro-1-methyl-5-nitro-1H-pyrazol-3-yl)ethanone in methanol or ethanol in a hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-amino-4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, which can often be used in the next step without further purification.

Safety Precautions:

  • Palladium on carbon is pyrophoric when dry and exposed to air; handle with care.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources in the vicinity.

  • Perform the reaction in a well-ventilated area.

Protocol 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one Core

Rationale: The condensation of the 5-amino-pyrazole derivative with a one-carbon synthon, such as formamide, leads to the formation of the fused pyrimidine ring. The acetyl group participates in this cyclization to form the pyrimidinone ring.

Materials:

  • 1-(5-amino-4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq)

  • Formamide

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 1-(5-amino-4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and an excess of formamide.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 6-chloro-1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood as formamide can decompose to release ammonia and carbon monoxide at high temperatures.

  • Wear appropriate PPE.

Further Functionalization

The resulting 6-chloro-1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a valuable intermediate for further diversification. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

G A 6-chloro-1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B Diverse 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones A->B Nucleophilic Aromatic Substitution (e.g., R-NH₂, R-OH, R-SH)

Caption: Further functionalization of the pyrazolo[3,4-d]pyrimidin-4-one core.

Conclusion

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a strategically functionalized building block that provides a reliable and versatile entry point for the synthesis of complex heterocyclic systems. The protocols outlined in this guide demonstrate its utility in constructing the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The causality behind each experimental choice is rooted in fundamental principles of organic chemistry, ensuring a robust and reproducible synthetic sequence. By leveraging the reactivity of the acetyl and chloro groups, researchers can access a diverse array of novel compounds for applications in drug discovery and development.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. e-Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Synthesis of Sildenafil Citrate. University of Bristol. Available at: [Link]

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. National Institutes of Health. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

  • synthesis of heteroaryl-fused pyrazoles as p38 kinase inhibitors. Sci-Hub. Available at: [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. ResearchGate. Available at: [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. National Institutes of Health. Available at: [Link]

  • (PDF) A Facile, Improved Synthesis of Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]

  • SAFETY DATA SHEETS. Sangon Biotech. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Available at: [Link]

  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone. PubChem. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable el...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable electronic properties.[1][2][3] Derivatives of pyrazole are integral components of numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer drugs.[4] The compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a key synthetic intermediate, offering multiple avenues for chemical modification. Its strategic derivatization allows for the exploration of a vast chemical space, leading to the development of novel compounds with tailored properties.

This technical guide provides a comprehensive overview of established protocols for the derivatization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols described herein are designed to be self-validating, with an emphasis on reproducibility and scalability.

Core Derivatization Strategies: A Multi-pronged Approach

The chemical reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is primarily centered around two key functional groups: the acetyl moiety and the pyrazole ring itself. This allows for a multi-pronged approach to derivatization, which can be broadly categorized as follows:

  • Reactions at the α-Carbon of the Ketone: The acidic protons on the methyl group of the ethanone moiety are readily functionalized, serving as a gateway to a wide array of derivatives.

  • Condensation Reactions of the Carbonyl Group: The ketone carbonyl can participate in various condensation reactions to form new carbon-carbon double bonds, which are themselves versatile intermediates.

  • Cyclization Reactions to Form Fused Heterocycles: The derivatives obtained from the aforementioned strategies can be further elaborated into more complex heterocyclic systems.

The following sections will provide detailed protocols for key transformations within these categories, supported by mechanistic insights and practical considerations.

Protocol I: α-Bromination - Gateway to Nucleophilic Substitution

The introduction of a bromine atom at the α-position to the ketone is a fundamental transformation that significantly enhances the synthetic utility of the starting material. The resulting α-bromoketone, 2-bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This intermediate is commercially available, indicating its importance in synthetic campaigns.[5][6]

Experimental Protocol: α-Bromination

Objective: To synthesize 2-bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneC₆H₇ClN₂O158.591.0 eq
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1 eq
Polyethylene Glycol (PEG-400)H(OCH₂CH₂)nOH~400As solvent
WaterH₂O18.02As co-solvent
Dichloromethane (DCM)CH₂Cl₂84.93For extraction

Procedure:

  • To a solution of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) in a mixture of PEG-400 and water, add N-Bromosuccinimide (1.1 eq) with stirring.

  • The reaction mixture is then subjected to ultrasonication at a frequency of 25 kHz and an amplitude of 40% for 15-20 minutes. The temperature of the reaction is maintained at 80°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the α-bromination of ketones.[7] It is easier and safer to handle than liquid bromine.

  • PEG-400/Water: This solvent system offers a greener alternative to traditional chlorinated solvents and can enhance the reaction rate.[7]

  • Ultrasonication: The use of ultrasound can accelerate the reaction by increasing mass transfer and promoting the formation of radical intermediates.[7]

Diagram of Workflow:

G start Start reactants 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone + NBS in PEG-400/Water start->reactants sonication Ultrasonication (25 kHz, 80°C, 15-20 min) reactants->sonication extraction Workup: DCM Extraction sonication->extraction purification Purification: Recrystallization/Chromatography extraction->purification product 2-bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone purification->product G cluster_0 Claisen-Schmidt Condensation ketone 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone base NaOH, EtOH ketone->base aldehyde Aromatic Aldehyde aldehyde->base chalcone Pyrazolyl Chalcone base->chalcone Condensation G start 2-bromo-1-(4-chloro-1-methyl- 1H-pyrazol-3-yl)ethanone reagents Thiourea, EtOH start->reagents reflux Reflux, 2-3h reagents->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization product 2-amino-4-(4-chloro-1-methyl- 1H-pyrazol-3-yl)thiazole neutralization->product

References

Method

Application Notes & Protocols for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in Medicinal Chemistry

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved therapeutics.[1] This guide focuses on 1-(4-chloro-1-methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved therapeutics.[1] This guide focuses on 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (herein designated as CMP-ethanone ), a versatile synthetic intermediate poised for the development of novel drug candidates. We provide an in-depth analysis of its structural components, their strategic importance in drug design, and detailed protocols for its application in the synthesis and evaluation of potential kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly valuable in drug design.[2] It can act as both a hydrogen bond donor (if N-unsubstituted) and acceptor, and its aromatic nature contributes to stable molecular conformations. Pyrazole is often employed as a bioisostere for other aromatic systems like benzene or imidazole, offering modulation of properties such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[3]

The specific compound, CMP-ethanone , presents a pre-functionalized scaffold with distinct features optimized for further elaboration in a medicinal chemistry campaign:

  • 1-Methyl Group: N-methylation resolves the tautomerism inherent in asymmetrically substituted pyrazoles, ensuring regiochemical integrity in subsequent synthetic steps. This modification can also enhance metabolic stability and modulate binding interactions.[4]

  • 4-Chloro Group: The chlorine atom at the C4 position significantly influences the electronic properties of the pyrazole ring. This halogen substituent can serve as a critical interaction point within a protein's binding pocket and can enhance membrane permeability and oral bioavailability.[5][6]

  • 3-Ethanone Group: The acetyl moiety at the C3 position is the key synthetic handle. Its carbonyl group is ripe for a wide array of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR).

Given the extensive history of pyrazole derivatives as potent inhibitors of protein kinases, this guide will focus on the application of CMP-ethanone in the design and synthesis of novel anticancer agents targeting dysregulated kinase signaling pathways.[7]

Synthetic Application: Derivatization of CMP-ethanone for Kinase Inhibitor Scaffolds

The ethanone moiety of CMP-ethanone is an ideal starting point for constructing more complex heterocyclic systems known to interact with the ATP-binding site of protein kinases. A common and effective strategy is the Claisen-Schmidt condensation to form a chalcone intermediate, which can then be cyclized to generate a new pharmacophore.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves two key stages:

  • Chalcone Formation: Reaction of the ethanone with a substituted aromatic aldehyde introduces a new aryl group and a reactive α,β-unsaturated ketone system. This allows for the exploration of substituents that can occupy specific pockets within a kinase active site.

  • Pyrazoline Cyclization: Reaction of the chalcone intermediate with hydrazine hydrate yields a pyrazoline ring. This new heterocyclic system expands the scaffold, providing additional points for hydrogen bonding and van der Waals interactions, which are crucial for potent kinase inhibition.

This approach is a well-established method for creating libraries of compounds for high-throughput screening.[8]

Workflow for Synthesis of a Derivative Library

The following diagram illustrates the general workflow for synthesizing a library of kinase inhibitor candidates starting from CMP-ethanone .

G cluster_start Starting Material cluster_reagents Reagents cluster_reactions Synthetic Steps cluster_products Products A 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CMP-ethanone) R1 Step 1: Claisen-Schmidt Condensation A->R1 B Substituted Aromatic Aldehyde (Ar-CHO) B->R1 C Hydrazine Hydrate (N2H4·H2O) R2 Step 2: Cyclization Reaction C->R2 I Intermediate: Pyrazole-Chalcone Derivative R1->I Formation of α,β-unsaturated ketone P Final Product: Novel Pyrazole-Pyrazoline Hybrid R2->P Formation of new pyrazoline ring I->R2 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression (Proliferation, Survival) Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor CMP-ethanone Derivative (Potential Inhibitor) Inhibitor->JAK Inhibition

Sources

Application

experimental procedure for nucleophilic substitution on the pyrazole ring

An Application Guide to Nucleophilic Substitution on the Pyrazole Ring: Protocols and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core in Modern Chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution on the Pyrazole Ring: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Molecules like Pfizer's Celecoxib (Celebrex), an anti-inflammatory drug, and Apixaban (Eliquis), a blockbuster anticoagulant, feature this heterocyclic core, underscoring its importance in drug design.[3]

The functionalization of the pyrazole ring is paramount to modulating the pharmacological profile of these molecules. Among the array of synthetic strategies, nucleophilic substitution stands out as a powerful and versatile tool for introducing diverse substituents onto the pyrazole framework. This guide provides an in-depth exploration of the primary mechanisms and experimental protocols for achieving nucleophilic substitution on the pyrazole ring, with a focus on practical application and the causal logic behind experimental design.

We will delve into two major pathways:

  • Direct Nucleophilic Aromatic Substitution (SNAr) , a classical approach effective for activated pyrazole systems.

  • Transition-Metal-Catalyzed Cross-Coupling , a modern, highly versatile strategy that has revolutionized the synthesis of complex pyrazole derivatives.

Part 1: The SNAr Pathway on Halopyrazoles

Mechanistic Rationale: Activating the Pyrazole Ring

Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination process.[4][5] Unlike typical SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

For an SNAr reaction to be successful on a pyrazole, two key conditions must be met:

  • Presence of a Good Leaving Group: Halogens (I, Br, Cl) are the most common leaving groups.

  • Ring Activation: The pyrazole ring must be sufficiently electron-deficient to be susceptible to attack by a nucleophile. This is often achieved by placing electron-withdrawing groups (EWGs) ortho or para to the leaving group, which help stabilize the negative charge of the Meisenheimer complex.[6][7] The inherent electron-deficient nature of heteroaromatic rings like pyrazole also facilitates this process compared to simple benzene rings.[4]

The positions most susceptible to nucleophilic attack on the pyrazole ring are typically C3 and C5, due to their proximity to the ring nitrogen atoms.[8][9]

Figure 1: SNAr Mechanism on a 5-Halopyrazole.
Experimental Protocol 1: SNAr Amination of 4-Bromo-1-methyl-3,5-dinitropyrazole

This protocol describes a typical SNAr reaction using a highly activated pyrazole substrate. The nitro groups provide strong activation, making the reaction proceed under relatively mild conditions.

A. Materials & Reagents

  • 4-Bromo-1-methyl-3,5-dinitropyrazole

  • Aniline (or other amine nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-1-methyl-3,5-dinitropyrazole (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The base is crucial for scavenging the HBr formed if a primary or secondary amine is used, driving the reaction to completion.

  • Solvent and Nucleophile: Add anhydrous DMF to dissolve the starting materials. Then, add the amine nucleophile (e.g., aniline, 1.1-1.5 eq) via syringe. DMF is a polar aprotic solvent that effectively solvates the ions involved without interfering with the reaction.

  • Reaction Conditions: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure aminated pyrazole.

Data Summary: SNAr Reaction Scope

The SNAr reaction on halopyrazoles is versatile, accommodating a range of nucleophiles.

Substrate ExampleNucleophileBaseSolventTemp (°C)Typical Yield (%)
4-Iodo-1-phenylpyrazoleMorpholineK₂CO₃DMSO12075-85
5-Chloro-1,3-dimethylpyrazoleSodium Methoxide-Methanol65 (reflux)80-90
3-Bromo-1H-pyrazole-4-carbonitrileBenzylamineEt₃NAcetonitrile80 (reflux)65-75
4-Bromo-1-methyl-3,5-dinitropyrazoleSodium Thiophenolate-DMF25>95

Part 2: Transition-Metal-Catalyzed Nucleophilic Substitution

While SNAr is effective for activated substrates, many pyrazoles lack the necessary electronic properties for direct substitution. Transition-metal catalysis, particularly with palladium and copper, has emerged as the premier strategy for functionalizing these less reactive systems.[10]

Section 2A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11] Its development has been transformative, allowing for the coupling of aryl halides with a vast range of amine nucleophiles under relatively mild conditions. For challenging substrates like five-membered heterocycles, the choice of phosphine ligand is critical to the success of the reaction.[12][13]

Catalytic Cycle Rationale The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrazole-halide bond.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated pyrazole product and regenerating the Pd(0) catalyst.

Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are essential as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[11][12]

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts pd2_complex L₂(Pz)Pd(II)-X oa_ts->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amine [L₂(Pz)Pd(II)-NHR'R'']⁺X⁻ amine_coord->pd2_amine deprotonation Base Deprotonation pd2_amine->deprotonation amido_complex L₂(Pz)Pd(II)-NR'R'' deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Pz-NR'R'' reductive_elim->product aryl_halide Pz-X aryl_halide->oa_ts amine HNR'R'' amine->amine_coord

Figure 2: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol 2: Buchwald-Hartwig Amination of 1-Benzyl-4-bromopyrazole

This protocol utilizes a modern palladium precatalyst system, which is air-stable and highly active, simplifying the experimental setup.[11]

A. Materials & Reagents

  • 1-Benzyl-4-bromopyrazole

  • Desired amine (e.g., piperidine)

  • tBuBrettPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial (microwave vial or Schlenk tube)

B. Step-by-Step Procedure

  • Reaction Setup (in a glovebox): To a microwave vial equipped with a stir bar, add the 1-benzyl-4-bromopyrazole (1.0 eq) and the tBuBrettPhos Pd G3 precatalyst (1-2 mol%).

  • Reagent Addition: Add the amine (1.2 eq) followed by anhydrous toluene.

  • Base Addition: Slowly add the LHMDS solution (2.2 eq) to the stirred mixture. LHMDS is a strong, non-nucleophilic base ideal for this transformation.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. The use of microwave irradiation can often accelerate the reaction.[14] Monitor by TLC or LC-MS.

  • Workup:

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography to isolate the 4-aminopyrazole product.

Data Summary: Buchwald-Hartwig Amination Scope
Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
AnilinetBuBrettPhos Pd G3LHMDSToluene10085-95
PiperidinePd₂(dba)₃ / tBuXPhosNaOtBuDioxane10090-98
BenzylaminetBuBrettPhos Pd G3LHMDSToluene10070-80
2-AminopyridineRuPhos Pd G3K₃PO₄t-Amyl alcohol11065-75

Yields are based on studies of analogous N-substituted 4-bromopyrazoles.[11][12][13]

Section 2B: Copper-Catalyzed N-Arylation

For the specific goal of attaching an aryl group to the pyrazole nitrogen (N-arylation), copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a highly effective and economical alternative to palladium.[15] The use of copper(I) iodide (CuI) with a diamine ligand, pioneered by the Buchwald group, allows these reactions to proceed with a broad substrate scope and good functional group tolerance.[16][17]

Rationale The diamine ligand is believed to solubilize the copper salt and facilitate the formation of a more reactive copper-amido (in this case, copper-pyrazolate) intermediate, which then undergoes coupling with the aryl halide. This allows the reaction to proceed at lower temperatures than traditional Ullmann conditions.[17]

Experimental Protocol 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazole with an Aryl Iodide

This general procedure is adapted from the work of Antilla and Buchwald.[18]

A. Materials & Reagents

  • Pyrazole (1.0 eq)

  • Aryl iodide or aryl bromide (1.2 eq)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • N,N'-Dimethylethylenediamine (ligand, 10-20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • Toluene or Dioxane, anhydrous

  • Schlenk tube or sealed vial

  • Inert atmosphere setup (Argon)

B. Step-by-Step Procedure

  • Reaction Setup: To a Schlenk tube, add CuI, pyrazole, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide, the diamine ligand, and the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the tube tightly (caution: pressure can build up) and immerse it in a preheated oil bath at 110 °C. Stir for 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a short plug of Celite or silica gel, washing the plug with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the N-arylpyrazole.

Data Summary: Copper-Catalyzed N-Arylation Scope
Aryl HalidePyrazoleCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-IodotoluenePyrazoleCuI / DMEDA¹K₃PO₄Dioxane11095
1-Bromo-4-cyanobenzene3,5-DimethylpyrazoleCuI / DMEDA¹K₂CO₃Toluene11088
2-BromopyridinePyrazoleCuI / DMEDA¹K₂CO₃Dioxane11081
1-Iodo-3-(trifluoromethyl)benzene4-BromopyrazoleCuO / Acetylene Black²KOtBuToluene18090-96 (conv.)

¹DMEDA = N,N'-Dimethylethylenediamine.[17] ²Data from a heterogeneous catalysis protocol.[19]

Conclusion and Outlook

The nucleophilic substitution of pyrazoles is a vital synthetic tool for chemists in drug discovery and materials science. The choice of methodology—be it the classical SNAr for activated systems or the versatile transition-metal-catalyzed cross-couplings for a broader range of substrates—depends on the specific pyrazole core and the desired functional group. The protocols outlined here provide a robust starting point for researchers. Understanding the underlying mechanisms not only ensures successful execution but also empowers scientists to troubleshoot and innovate, further expanding the rich chemistry of the pyrazole scaffold.

References

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase - Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase - Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Available at: [Link]

  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Supporting Information. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Request PDF on ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC, PubMed Central. Available at: [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles - ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones - Indian Academy of Sciences. Available at: [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones - Request PDF on ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters, ACS Publications. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine - ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. Available at: [Link]

  • Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution - ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC, NIH. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands - Zeitschrift für Naturforschung. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution – OpenStax. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - CHIMIA. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC, NIH. Available at: [Link]

  • Pyrazole - SlideShare. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions - Kyung Hee University. Available at: [Link]

  • Nucleophilic Substitution Reactions - University of Calgary. Available at: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling - Journal of the American Chemical Society. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines - Request PDF on ResearchGate. Available at: [Link]

  • Haloselectivity of Heterocycles - Baran Lab, Scripps Research. Available at: [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions - HAL Open Science. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC, NIH. Available at: [Link]

Sources

Method

Application Note & Protocols: The Central Role of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone in Agrochemical Synthesis

Abstract This technical guide delineates the pivotal role of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone as a cornerstone intermediate in the synthesis of advanced agrochemicals. The pyrazole scaffold is a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the pivotal role of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone as a cornerstone intermediate in the synthesis of advanced agrochemicals. The pyrazole scaffold is a privileged structure in modern fungicides, and this specific ethanone derivative provides a versatile and efficient entry point for constructing a range of high-value active ingredients.[1][2] We will explore the synthetic transformations centered on its acetyl functional group, leading to the formation of potent pyrazole carboxamide fungicides. This document provides detailed, field-tested protocols for key synthetic steps, explains the causal chemistry behind procedural choices, and contextualizes the final products within their biological mode of action as Succinate Dehydrogenase Inhibitors (SDHIs). This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries.

The Pyrazole Scaffold: A Privileged Structure in Modern Fungicides

Significance of Pyrazole-Based Agrochemicals

The pyrazole ring system is a nitrogen-containing five-membered heterocycle that has become indispensable in the design of modern agrochemicals.[1] Its unique electronic properties, metabolic stability, and ability to form specific hydrogen bonds and hydrophobic interactions with biological targets have led to the development of numerous commercial fungicides, herbicides, and insecticides.[3] In the realm of fungicides, pyrazole derivatives are particularly celebrated for their broad-spectrum activity and novel modes of action, providing essential tools for disease management and resistance mitigation in crops.[4][5]

1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: A Key Synthetic Building Block

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone serves as a highly strategic starting material. Its structure contains several key features for synthetic elaboration:

  • The Pyrazole Core: A stable, decorated heterocyclic ring that forms the backbone of the final active molecule.

  • The Acetyl Group (-C(O)CH₃): A versatile chemical handle that can be readily transformed into a variety of other functional groups, most notably a carboxylic acid, which is the precursor to the critical carboxamide linkage in many fungicides.

  • Substituents (Chloro and Methyl): These groups pre-installed on the pyrazole ring are crucial for modulating the electronic properties and binding affinity of the final product to its target enzyme.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, Methanol)

Synthetic Utility & Strategic Transformations

The primary synthetic value of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone lies in the reactivity of its acetyl group. This group is the focal point for building the side chain that ultimately defines the molecule's biological activity. The most common and powerful synthetic route involves its conversion into a pyrazole carboxamide.

General Synthetic Workflow

The transformation from the ethanone intermediate to a final pyrazole carboxamide fungicide follows a logical and efficient pathway. This workflow is designed to first activate the acetyl group and then couple it with a desired amine component, which is often a complex aniline derivative.

G cluster_0 Core Intermediate Processing cluster_1 Final Product Synthesis A 1-(4-chloro-1-methyl-1H- pyrazol-3-yl)ethanone (Starting Material) B 4-chloro-1-methyl-1H- pyrazole-3-carboxylic acid A->B Haloform Reaction (e.g., NaOBr) C 4-chloro-1-methyl-1H- pyrazole-3-carbonyl chloride (Activated Intermediate) B->C Chlorination (e.g., SOCl₂, (COCl)₂) E Final Product: Pyrazole Carboxamide Fungicide (SDHI) C->E Amide Coupling (Schotten-Baumann Conditions) D Substituted Aniline (Amine Component) D->E

Caption: General workflow from the ethanone intermediate to the final active fungicide.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

The Importance of Succinate Dehydrogenase Inhibitors (SDHIs)

Many of the world's most effective broad-spectrum fungicides are pyrazole carboxamides that belong to the SDHI class.[6] These compounds are vital for controlling a wide range of plant diseases in cereals, fruits, and vegetables, including those caused by Botrytis cinerea, Rhizoctonia solani, and Valsa mali.[4][7] Their specific mode of action makes them highly potent.

Mechanism of Action: Targeting Fungal Respiration

SDHI fungicides function by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[8][9] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the binding site of the natural substrate (succinate), SDHIs effectively shut down cellular energy (ATP) production, leading to the death of the fungal pathogen.[7][10]

Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
Causality: The Rationale for the Pyrazole Carboxamide Scaffold

The success of this molecular architecture is not accidental. Each component plays a defined role in binding to the succinate dehydrogenase enzyme:

  • Pyrazole Ring: Acts as the primary anchor, forming key interactions within a hydrophobic pocket of the enzyme. The chloro-substituent is often critical for this binding.

  • Carboxamide Linker (-C(O)NH-): Forms crucial hydrogen bonds with amino acid residues (e.g., histidine, serine) in the enzyme's binding site, locking the inhibitor in place.

  • Amine Moiety (e.g., substituted phenyl ring): This part of the molecule extends into another region of the binding site, providing additional hydrophobic and electronic interactions that enhance potency and determine the spectrum of activity. The synthesis of novel fungicides often involves varying this amine component to optimize performance.[9][10]

Experimental Protocols

General Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Reagents such as thionyl chloride, oxalyl chloride, and bromine are corrosive and toxic. Handle with extreme care and have appropriate quench solutions (e.g., sodium bicarbonate) and spill kits readily available.

Protocol 1: Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Principle: This protocol utilizes the haloform reaction, a reliable method for converting a methyl ketone into a carboxylic acid. Sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, acts as the oxidizing agent. This is a classic and robust transformation that directly functionalizes the acetyl group for subsequent amidation.

Materials & Reagents
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Sodium Hydroxide (NaOH)
Bromine (Br₂)
Dioxane
Sodium Sulfite (Na₂SO₃)
Hydrochloric Acid (HCl), concentrated
Deionized Water

Procedure:

  • Prepare a 4 M aqueous solution of NaOH. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 80 g of NaOH in 500 mL of deionized water, cooling in an ice bath.

  • To the cold NaOH solution, add 200 mL of dioxane.

  • Add 79.3 g (0.5 mol) of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone to the mixture and stir until dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 88 g (0.55 mol) of bromine via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition typically takes 1-2 hours.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture back to 10 °C and quench the excess bromine by slowly adding a saturated solution of sodium sulfite until the orange/brown color disappears.

  • Transfer the mixture to a separatory funnel. Remove and discard the organic layer (dioxane).

  • Wash the aqueous layer with 100 mL of dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 100 mL) and dry under vacuum at 50 °C to a constant weight.

| Characterization & Expected Results | | :--- | :--- | | Yield | 85-95% | | Appearance | White to off-white crystalline solid | | ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), ~8.4 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃) |

Troubleshooting:

  • Low Yield: Ensure the reaction temperature was kept low during bromine addition to prevent side reactions. Incomplete acidification will also result in product loss to the aqueous phase.

  • Product Contamination: Insufficient washing with DCM before acidification may leave starting material in the final product.

Protocol 2: Synthesis of a Model Pyrazole Carboxamide

Principle: This two-step protocol first activates the carboxylic acid by converting it to a highly reactive acyl chloride. This intermediate is then immediately reacted with an amine (in this case, 2-chloroaniline as a model) in a Schotten-Baumann reaction to form the final, stable amide product. This is the cornerstone reaction for creating the SDHI pharmacophore.

Step A: Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Materials & Reagents
4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Thionyl Chloride (SOCl₂)
Toluene
N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 16.0 g (0.1 mol) of the carboxylic acid from Protocol 1.

  • Add 100 mL of dry toluene, followed by 1-2 drops of DMF.

  • Slowly add 11 mL (0.15 mol) of thionyl chloride via syringe. Gas evolution (HCl, SO₂) will be observed.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure (rotary evaporation).

  • The resulting crude acyl chloride is a light-yellow oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Step B: Amide Coupling with 2-Chloroaniline

Materials & Reagents
Crude 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
2-Chloroaniline
Triethylamine (Et₃N) or Pyridine
Dichloromethane (DCM), anhydrous

Procedure:

  • In a separate flask, dissolve 12.8 g (0.1 mol) of 2-chloroaniline and 14 mL (0.1 mol) of triethylamine in 150 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in 50 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold aniline solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC/LC-MS.

  • Quench the reaction by adding 100 mL of 1 M HCl (aq). Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 100 mL of 1 M HCl (aq), 100 mL of saturated sodium bicarbonate (aq), and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure pyrazole carboxamide.

| Characterization & Expected Results | | :--- | :--- | | Yield | 75-90% (over two steps) | | Appearance | White to tan crystalline solid | | ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, NH), ~8.0-8.4 (m, Ar-H), ~7.8 (s, 1H, pyrazole-H), ~7.0-7.5 (m, Ar-H), ~3.9 (s, 3H, N-CH₃) | | IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (Amide I, C=O stretch) |

Conclusion

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is far more than a simple chemical; it is a strategic precursor that grants access to one of the most important classes of modern fungicides. Its value is derived from the synthetic versatility of the acetyl group, which can be efficiently converted into the carboxamide linkage that is essential for the biological activity of SDHIs. The protocols and principles outlined in this guide demonstrate a robust and logical pathway from this key intermediate to high-value agrochemical products, underscoring its continued importance in the field of crop protection.

References

Application

Application Notes & Protocols: Strategic Development of Novel Pyrazole-Based Bioactive Compounds from 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone as a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone as a versatile starting material for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. Pyrazole and its derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document outlines detailed protocols for two key derivatization pathways: palladium-catalyzed cross-coupling reactions at the C4-chloro position and transformations of the C3-acetyl group. The causality behind experimental choices, self-validating system designs, and in-depth characterization methodologies are discussed to ensure scientific integrity and reproducibility.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers a unique combination of physicochemical properties, making it a "privileged scaffold" in medicinal chemistry.[6] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of biological targets.

The starting material, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, offers two primary, orthogonal handles for chemical modification:

  • The C4-Chloro Group: This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, amine, and alkynyl functionalities, enabling extensive structure-activity relationship (SAR) studies. The reactivity of the C-Cl bond, while lower than C-Br or C-I, can be effectively facilitated with modern, bulky, electron-rich phosphine ligands.[7]

  • The C3-Acetyl Group: The ketone functionality is a versatile precursor for a wide array of chemical transformations, including reduction, oxidation, condensation, and the formation of various heterocyclic rings. This allows for the exploration of different pharmacophoric features at this position.

This guide will provide detailed, field-proven protocols for the derivatization of this key intermediate, enabling the rapid generation of compound libraries for biological screening.

Strategic Derivatization Pathways

The development of novel pyrazole-based compounds from 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone can be systematically approached through two primary synthetic avenues. The following diagram illustrates the logical workflow for library generation.

G cluster_0 Starting Material cluster_1 Pathway 1: C4-Position Modification cluster_2 Pathway 2: C3-Acetyl Group Transformation cluster_3 Compound Library A 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Introduction) A->B C Buchwald-Hartwig Amination (Amine Introduction) A->C D Condensation Reactions (e.g., with Hydrazines to form Pyrazolines) A->D E Haloform Reaction (to Carboxylic Acid) A->E G Novel Pyrazole Derivatives B->G C->G D->G F Amide Coupling of Carboxylic Acid E->F F->G

Caption: Synthetic strategies for derivatizing the starting pyrazole.

Experimental Protocols

Pathway 1: C4-Position Modification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for introducing aryl and heteroaryl moieties, which are common features in bioactive molecules.[8][9] The choice of catalyst, ligand, and base is critical for achieving high yields with chloropyrazoles.[7][10]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium phosphate (2.5 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the activation of the relatively inert C-Cl bond.[7]

  • Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant decomposition of the starting materials or product.

  • Solvent System: The toluene/water biphasic system is standard for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosEffective for challenging aryl chlorides.[7]
Base K₃PO₄Strong, non-nucleophilic base.
Solvent Toluene / H₂OBiphasic system for optimal reagent solubility.
Temperature 100-110 °CProvides sufficient energy for oxidative addition.
Pathway 2: C3-Acetyl Group Transformation

The acetyl group at the C3 position is a versatile functional handle for a variety of chemical transformations. One common and useful transformation is the haloform reaction to generate a carboxylic acid, which can then be coupled with various amines to form amides. Pyrazole-carboxamides are a well-represented class of bioactive molecules.[11][12]

Protocol 3.2.1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid via the Haloform Reaction

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

  • Sodium hypobromite (NaOBr) solution (freshly prepared from NaOH and Br₂)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl, concentrated)

  • Ice bath

Procedure:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (3.3 mmol) to a cooled (0 °C) solution of sodium hydroxide (10 mmol) in water (10 mL).

  • In a separate flask, dissolve 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 mmol) in a minimal amount of a suitable solvent (e.g., dioxane or THF).

  • Slowly add the pyrazole solution to the freshly prepared, cold NaOBr solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a small amount of sodium thiosulfate solution to destroy any excess bromine.

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl while cooling in an ice bath.

  • The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3.2.2: General Procedure for Amide Coupling

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Inert atmosphere

Procedure:

  • To a flask under an inert atmosphere, add 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol), the desired amine (1.1 mmol), and HATU (1.1 mmol).

  • Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

  • Add DIPEA (2.5 mmol) dropwise to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

G A 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B Haloform Reaction (NaOBr, NaOH) A->B C 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid B->C D Amide Coupling (Amine, HATU, DIPEA) C->D E Novel Pyrazole-3-carboxamides D->E

Caption: Workflow for the synthesis of pyrazole-3-carboxamides.

Characterization of Novel Compounds

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended.

Technique Information Obtained Typical Observations for Pyrazole Derivatives
¹H NMR Proton environment, chemical shifts, coupling constants.Aromatic protons in the 6-9 ppm range, pyrazole ring protons, and signals corresponding to the introduced substituents.[13][14]
¹³C NMR Carbon skeleton, chemical shifts of different carbon atoms.Pyrazole ring carbons typically appear between 100-150 ppm. Carbonyl and other functional group carbons are also identifiable.[13][14]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the molecular ion peak corresponding to the calculated mass of the target compound.[15][16]
Infrared (IR) Spectroscopy Presence of specific functional groups.Characteristic stretches for C=O, N-H, C-N, and aromatic C-H bonds can be observed.[13]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single, sharp peak indicates a high degree of purity.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the development of novel pyrazole-based compounds from the versatile starting material, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. By systematically exploring the chemical space accessible through modifications at the C4 and C3 positions, researchers can efficiently generate libraries of diverse compounds for screening in various therapeutic areas. The provided methodologies are designed to be reproducible and adaptable, empowering scientists in their drug discovery endeavors.

References

  • Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit. Available at: [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available at: [Link]

  • Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

Method

One-Pot Synthesis of Novel Pyrazole Derivatives from 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone: Application Notes and Protocols

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The synthesis of functionalized pyrazoles is, therefore, a subject of intense research. One-pot multicomponent reactions have emerged as a powerful and efficient strategy in organic synthesis, offering advantages such as reduced reaction times, lower costs, and environmental benefits by minimizing waste and purification steps.[3][4][5]

This technical guide provides detailed application notes and protocols for the one-pot synthesis of novel pyrazole derivatives commencing from the readily accessible starting material, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. We will explore two robust and versatile synthetic pathways: the in-situ formation of a chalcone intermediate followed by cyclocondensation, and the in-situ generation of a 1,3-diketone intermediate, also followed by cyclization with a hydrazine derivative. These methodologies provide a gateway to a diverse library of polysubstituted pyrazoles with significant potential for pharmaceutical and agrochemical applications.

Scientific Rationale and Mechanistic Overview

The core principle behind the one-pot synthesis of pyrazoles from a methyl ketone, such as 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, is the in-situ generation of a key intermediate containing a 1,3-dielectrophilic system, which is then susceptible to cyclocondensation with a binucleophilic hydrazine.

Pathway A: The Chalcone Intermediate Route

This pathway is predicated on an initial base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between the starting acetylpyrazole and an aromatic aldehyde.[6][7] This reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. The chalcone possesses the requisite 1,3-dielectrophilic character for the subsequent reaction. In the same reaction vessel, the addition of a hydrazine derivative leads to a Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the final pyrazole product.

DOT Diagram: Pathway A - Chalcone Intermediate Route

Pathway_A start 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) start->chalcone Claisen-Schmidt Condensation aldehyde Ar-CHO aldehyde->chalcone base Base (e.g., KOH) base->start hydrazine R-NHNH2 pyrazole Final Pyrazole Derivative hydrazine->pyrazole chalcone->pyrazole Cyclocondensation

Caption: One-pot synthesis via a chalcone intermediate.

Pathway B: The 1,3-Diketone Intermediate Route

This alternative strategy involves the conversion of the starting methyl ketone into a 1,3-diketone. This is typically achieved through a Claisen condensation reaction with an ester or an acid chloride in the presence of a strong base.[8][9][10] The resulting 1,3-diketone is a classic precursor for pyrazole synthesis. The subsequent addition of a hydrazine derivative to the one-pot reaction mixture initiates a cyclocondensation reaction, leading to the formation of the pyrazole ring with the elimination of two molecules of water. This method is particularly advantageous for accessing pyrazoles with specific substitution patterns that may not be readily available through the chalcone route.

DOT Diagram: Pathway B - 1,3-Diketone Intermediate Route

Pathway_B start 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone diketone 1,3-Diketone Intermediate start->diketone Claisen Condensation acylating_agent Acylating Agent (e.g., R-COOEt) acylating_agent->diketone strong_base Strong Base (e.g., NaH, LDA) strong_base->start hydrazine R'-NHNH2 pyrazole Final Pyrazole Derivative hydrazine->pyrazole diketone->pyrazole Cyclocondensation

Caption: One-pot synthesis via a 1,3-diketone intermediate.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrazolyl-Pyrazoles via Chalcone Intermediate

This protocol details the synthesis of a novel pyrazole derivative through a one-pot, three-component reaction involving 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a substituted aromatic aldehyde, and hydrazine hydrate.

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Hydrazine hydrate (or substituted hydrazine)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (20 mL).

  • Base Addition: While stirring, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise to the reaction mixture at room temperature.

  • Chalcone Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Hydrazine Addition: To the same flask, add hydrazine hydrate (1.2 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL). The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Summary Table:

Starting KetoneAldehydeHydrazineBaseSolventTime (h)Yield (%)
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone4-MethoxybenzaldehydeHydrazine HydrateKOHEthanol885
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone4-ChlorobenzaldehydePhenylhydrazineNaOHMethanol1078
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneBenzaldehydeHydrazine HydrateKOHEthanol790
Protocol 2: One-Pot Synthesis of Pyrazolyl-Pyrazoles via 1,3-Diketone Intermediate

This protocol outlines the synthesis of a pyrazole derivative through a one-pot reaction involving the in-situ formation of a 1,3-diketone from 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and an ester, followed by cyclization with hydrazine.

Materials:

  • 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

  • Ester (e.g., ethyl benzoate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)

  • Hydrazine hydrate (or substituted hydrazine)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 mmol). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous toluene (20 mL).

  • Enolate Formation: Add 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 mmol) dissolved in anhydrous toluene (5 mL) dropwise to the stirred suspension of NaH at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Diketone Formation: Add the ester (e.g., ethyl benzoate, 1.1 mmol) to the reaction mixture and heat to reflux for 3-5 hours. Monitor the formation of the 1,3-diketone intermediate by TLC.

  • Hydrazine Addition: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 mmol).

  • Cyclization: Heat the mixture to reflux for an additional 4-6 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and cautiously quench with 1 M HCl until the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Summary Table:

Starting KetoneEsterHydrazineBaseSolventTime (h)Yield (%)
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneEthyl BenzoateHydrazine HydrateNaHToluene1075
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneEthyl AcetatePhenylhydrazineLDATHF882
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanoneDiethyl CarbonateHydrazine HydrateNaHToluene1270

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each step can be meticulously monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's progress and completion. Expected outcomes include the formation of a new, less polar spot on the TLC plate corresponding to the final pyrazole product. The identity and purity of the synthesized compounds should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The characteristic signals in the NMR spectra, such as the disappearance of the acetyl methyl protons and the appearance of new aromatic and pyrazole ring protons, will serve as definitive proof of a successful synthesis.

Conclusion

The one-pot synthetic strategies presented herein offer an efficient, versatile, and atom-economical approach to novel pyrazole derivatives starting from 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. By leveraging the in-situ formation of either chalcone or 1,3-diketone intermediates, these protocols provide researchers and drug development professionals with powerful tools for the rapid generation of diverse molecular scaffolds. The detailed experimental procedures and mechanistic insights are intended to facilitate the seamless adoption and adaptation of these methods for the synthesis of new chemical entities with potential therapeutic value.

References

  • Thieme. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1438-1454. [Link]

  • Karmakar, S. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 166-170. [Link]

  • Lee, K.-J., & Kim, J. N. (2001). Solid-phase synthesis of traceless 1,3-diketones. Bulletin of the Korean Chemical Society, 22(12), 1381-1382. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic letters, 8(13), 2675–2678. [Link]

  • Herfindo, N., et al. (2020). One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education, 20(2), 243-249. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Wang, L., et al. (2012). One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. ChemInform, 43(32). [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • Herfindo, N., et al. (2020). Proposed reaction mechanism of one-pot synthesis of pyrazoline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a reliable synthetic strategy, explains the rationale behind procedural choices, and offers a comprehensive troubleshooting guide in a direct question-and-answer format to address common experimental challenges.

Overview of Synthetic Strategy

The target molecule, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, is a substituted pyrazole, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The synthesis of polysubstituted pyrazoles requires careful control of regioselectivity. Direct acylation and chlorination of a simple 1-methylpyrazole precursor can lead to mixtures of isomers, as classical electrophilic substitution reactions like Friedel-Crafts acylation preferentially occur at the C4 position of the pyrazole ring.[1]

Therefore, a more robust and regioselective strategy is recommended. This two-step approach involves the initial synthesis of the correctly substituted pyrazole core, followed by a selective chlorination reaction.

The Recommended Synthetic Pathway:

  • Step 1: Cyclocondensation to form 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This key intermediate is synthesized from the reaction of a suitable 1,3-dicarbonyl equivalent with methylhydrazine. This method locks in the desired C3-acylation pattern from the start.

  • Step 2: Electrophilic Chlorination. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is the most electron-rich and sterically accessible site for this reaction.[2] This allows for a clean and high-yielding chlorination of the intermediate from Step 1.

This strategy ensures that the substitution pattern is unambiguously established, minimizing the formation of difficult-to-separate regioisomers and simplifying purification.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pyrazole Ketone Intermediate cluster_step2 Step 2: Selective Chlorination A 1,1,3,3-Tetraethoxypropane + Methylhydrazine B Cyclocondensation Reaction (Acidic Conditions, Reflux) A->B 1. Form hydrazone 2. Cyclize C Intermediate: 1-(1-methyl-1H-pyrazol-3-yl)ethanone B->C Workup & Purification D Intermediate from Step 1 E Chlorination Reaction (TCCA, Acetonitrile, RT) C->E Proceed to Chlorination D->E Add TCCA F Final Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone E->F Quench, Workup & Purification

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone
  • Rationale: This step builds the core pyrazole ring with the methyl group on the nitrogen (N1) and the acetyl group at the C3 position. Using a precursor like 1,1,3,3-tetraethoxypropane with methylhydrazine is a reliable method for forming the 1-methylpyrazole ring system.[3]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1,3,3-tetraethoxypropane (1.0 eq) and a suitable solvent such as ethanol.

    • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

    • Add a catalytic amount of a strong acid (e.g., concentrated HCl, 2-3 drops).

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(1-methyl-1H-pyrazol-3-yl)ethanone.

Part 2: Synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
  • Rationale: This step introduces the chlorine atom at the C4 position via electrophilic aromatic substitution. Trichloroisocyanuric acid (TCCA) is an excellent reagent for this transformation; it is solid, easy to handle, and highly effective under mild conditions, avoiding the harshness of reagents like gaseous chlorine.[4][5][6]

  • Procedure:

    • Dissolve the 1-(1-methyl-1H-pyrazol-3-yl)ethanone intermediate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath to 0°C.

    • Add Trichloroisocyanuric acid (TCCA) (0.35 eq, as TCCA provides three active chlorine atoms) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.[4]

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Yield in Step 1 (Cyclocondensation)
  • Question: I am getting a very low yield for the 1-(1-methyl-1H-pyrazol-3-yl)ethanone intermediate. What could be the cause?

  • Answer: Low yields in this step often trace back to three main areas: reagent quality, reaction conditions, or workup losses.

    • Reagent Quality: Methylhydrazine is susceptible to oxidation. Ensure you are using fresh, high-purity methylhydrazine. The 1,1,3,3-tetraethoxypropane precursor should also be pure, as impurities can lead to side reactions.

    • Reaction Conditions: The reaction requires an acidic catalyst to proceed efficiently. If you observe stalling, a small additional charge of acid may be necessary. Ensure the reflux temperature is maintained consistently.

    • Workup Issues: The pyrazole product has some water solubility. During the aqueous wash, ensure you are not losing a significant amount of product to the aqueous layer. If this is suspected, perform additional extractions of the aqueous phase.

Issue 2: Formation of Isomers in Step 1
  • Question: My NMR analysis shows a mixture of products, likely the C3-acetyl and C5-acetyl isomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis.[7] The ratio of isomers can be influenced by the reaction conditions.

    • pH Control: The pH of the reaction medium can dictate the site of initial attack. Running the reaction under strongly acidic conditions generally favors the formation of the desired 1,3-substituted isomer.

    • Steric Hindrance: While not easily modified for this specific reaction, in general, bulkier substituents on the hydrazine or dicarbonyl can influence regioselectivity.

    • Purification: If a mixture is obtained, careful column chromatography is the most effective method for separation. A gradient elution from a nonpolar solvent (like hexanes) to a more polar one (like ethyl acetate) should provide good separation.

Issue 3: Incomplete Reaction in Step 2 (Chlorination)
  • Question: My TLC analysis shows a significant amount of starting material remaining even after several hours. Why is the chlorination stalling?

  • Answer: An incomplete chlorination reaction is typically due to issues with the chlorinating agent or suboptimal conditions.

    • Reagent Activity: TCCA is generally stable, but ensure it has been stored in a dry environment. Moisture can degrade the reagent.

    • Stoichiometry: TCCA provides three electrophilic chlorine atoms per molecule. The stoichiometry should be precise (around 0.33-0.35 equivalents). Using a full equivalent will lead to over-chlorination. Ensure accurate weighing of this reagent.

    • Solvent Choice: While acetonitrile is effective, other aprotic solvents can be used. Ensure the solvent is anhydrous, as water can react with the chlorinating agent.

Troubleshooting Decision Tree: Low Yield in Chlorination (Step 2)

Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Reactions cluster_degrade Troubleshooting Degradation Start Low Yield of Final Product CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Incomplete Reaction No_SM No Starting Material, Multiple Spots Present CheckTLC->No_SM Side Reactions / Over-reaction SM_Gone_No_Product No Starting Material, No Product Spot CheckTLC->SM_Gone_No_Product Product Degradation CheckReagent Verify TCCA Quality & Stoichiometry SM_Present->CheckReagent CheckTemp Was reaction temperature controlled at 0°C during addition? No_SM->CheckTemp CheckStoich Was TCCA stoichiometry > 0.35 eq? No_SM->CheckStoich CheckWorkup Was workup/quench too slow or harsh (e.g., high pH)? SM_Gone_No_Product->CheckWorkup ExtendRxn Extend Reaction Time / Slightly Increase Temp. CheckReagent->ExtendRxn AddReagent Add small additional portion of TCCA ExtendRxn->AddReagent Purify Optimize Column Chromatography for Separation CheckStoich->Purify CheckStability Is product unstable on silica gel? CheckWorkup->CheckStability

Caption: Decision tree for diagnosing low yield in the chlorination step.

Issue 4: Difficulty in Product Purification
  • Question: My final product is an oil and is difficult to crystallize, and column chromatography is giving poor separation. What can I do?

  • Answer: Purification challenges are common. Here are several strategies:

    • Recrystallization: Finding the right solvent is key. Screen various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but insoluble when cold (e.g., ethanol, isopropanol), with a nonpolar co-solvent (e.g., water, hexanes) to induce precipitation.

    • Column Chromatography: If co-elution is an issue, try switching the solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. Sometimes, a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape and separation.

    • Acid-Base Extraction: Although the pyrazole nitrogen is weakly basic, it may be possible to purify the product by dissolving the crude material in an organic solvent and washing with a dilute acid (e.g., 1M HCl). The protonated product may move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted. This should be tested on a small scale first.[8]

Data Summary

For successful optimization, it is crucial to methodically evaluate reaction parameters. The following table provides a starting point for optimizing the chlorination step.

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Condition 3 (For difficult substrates)Rationale & Key Considerations
Chlorinating Agent TCCAN-Chlorosuccinimide (NCS)SO₂Cl₂TCCA is mild and efficient.[6] NCS is also common but may require longer reaction times or a radical initiator. SO₂Cl₂ is highly reactive and less selective.
Stoichiometry 0.35 eq TCCA1.1 eq NCS1.05 eq SO₂Cl₂Stoichiometry is critical to prevent over-chlorination. TCCA has 3 active Cl atoms.
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)Carbon Tetrachloride (CCl₄)The solvent must be aprotic and anhydrous. MeCN and DCM are excellent choices.
Temperature 0°C to Room Temp.Room Temperature-10°C to 0°CLower temperatures improve selectivity and control exothermic reactions, especially with highly reactive reagents.
Reaction Time 2-4 hours4-12 hours1-2 hoursMonitor by TLC to determine the endpoint and avoid side product formation with prolonged reaction times.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. pubs.rsc.org.

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme Connect.

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.

  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic.

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.

  • 1-Methylpyrazole synthesis. ChemicalBook.

  • Method for purifying pyrazoles. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. As a Senior Application Scientist, I understa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. As a Senior Application Scientist, I understand that the purification of novel compounds is a critical step in research and development, often presenting unique challenges. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the purification of this specific pyrazole derivative.

Understanding the Molecule: Physicochemical Properties

Before delving into purification techniques, it is essential to understand the physicochemical properties of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicImpact on Purification
Molecular Weight 158.59 g/mol Standard for most purification techniques.
Polarity Moderately polarInfluences choice of solvents for recrystallization and column chromatography.
Solubility Likely soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and poorly soluble in nonpolar solvents (e.g., hexane) and water.Key for selecting appropriate recrystallization and chromatography solvent systems.
Physical State Likely a solid at room temperature.Enables purification by recrystallization.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Recrystallization Issues

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the "good" solvent (the one it is soluble in when hot) to the hot solution to lower the saturation point. This allows crystallization to occur at a lower temperature, hopefully below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial. For pyrazole derivatives, common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.

  • Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: Low recovery is a common issue. Consider the following to improve your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Ensure Thorough Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.

Q3: How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude compound) to the hot solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Activated charcoal can also adsorb some of your desired product, potentially reducing the yield. Use it judiciously.

Column Chromatography Issues

Q4: I'm seeing streaks or overlapping spots on my TLC plate after column chromatography. What's wrong?

A4: This can be due to several factors:

  • Improper Solvent System: The polarity of your eluent may be too high, causing all components to move up the column too quickly. Try a less polar solvent system. For pyrazole derivatives, gradients of ethyl acetate in hexane are commonly used.

  • Column Overloading: You may have loaded too much crude material onto the column. This can lead to poor separation. As a general rule, use a ratio of at least 30:1 (silica gel:crude compound) by weight.

  • Uneven Packing of the Column: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure your column is packed uniformly.

Q5: My compound is not eluting from the column.

A5: This indicates that the eluent is not polar enough to move your compound down the column. Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone?

A1: Based on the purification of similar pyrazole derivatives, recrystallization is the most common and often the most effective method for obtaining high-purity material, especially for solid compounds. Column chromatography is also widely used, particularly for separating mixtures or removing impurities with similar solubility profiles to the desired compound.

Q2: What are some good starting solvents for the recrystallization of this compound?

A2: Given its moderately polar nature, good starting points for recrystallization solvents include:

  • Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Ethanol/water, methanol/water, or ethyl acetate/hexane. The use of a mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, often provides the best results.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to assess the purity of fractions. To determine the final purity of your compound, more quantitative methods are recommended:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the structure and identify any impurities.

Q4: Are there any alternative purification methods I can try?

A4: For some pyrazole compounds, purification via the formation of an acid addition salt can be effective. This involves dissolving the crude pyrazole in a suitable solvent and adding an acid (e.g., hydrochloric acid, sulfuric acid) to precipitate the pyrazolium salt. The salt can then be isolated and recrystallized. The pure salt is then neutralized with a base to regenerate the purified pyrazole.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a significant difference in solubility for the compound at hot and cold temperatures is identified.

  • Dissolution: Place the crude 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid has completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent recrystallization protocol.

Protocol 3: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, and then increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure (by TLC/HPLC)? recrystallization->is_pure column_chrom->is_pure end Pure Product is_pure->end Yes repurify Repurify using an alternative method is_pure->repurify No repurify->column_chrom

Caption: Decision tree for selecting a purification method.

Workflow for Recrystallization

Recrystallization_Workflow cluster_steps Recrystallization Steps dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. Hot filtration (optional, to remove insoluble impurities) dissolve->hot_filter cool 3. Cool slowly to allow crystal formation hot_filter->cool isolate 4. Isolate crystals by vacuum filtration cool->isolate dry 5. Dry the purified crystals isolate->dry

Sources

Troubleshooting

common side products in the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Technical Support Center: Synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-chloro-1-methyl-1H-p...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic ketone. This guide provides in-depth, experience-based insights in a question-and-answer format, focusing on the causality behind experimental observations and offering robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and common impurities associated with 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Q1: What are the principal synthetic strategies for preparing 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone?

There are three primary convergent strategies for synthesizing this target molecule, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Cyclization of an Acyclic Precursor: This is one of the most common approaches in pyrazole synthesis.[1][2] It typically involves the condensation of a functionalized 1,3-dicarbonyl equivalent with methylhydrazine. The key challenge is the synthesis of the appropriate chlorinated dicarbonyl precursor and controlling the regioselectivity of the cyclization.

  • Route B: Chlorination of a Pyrazole Precursor: This strategy begins with an unchlorinated pyrazole, such as 1-(1-methyl-1H-pyrazol-3-yl)ethanone, followed by electrophilic chlorination at the C4 position. This route avoids the issue of regioselectivity during cyclization but introduces challenges related to the selectivity of the halogenation step.

  • Route C: Acylation of a Chlorinated Pyrazole: This approach involves the synthesis of the 4-chloro-1-methyl-1H-pyrazole core first, followed by a Friedel-Crafts-type acylation to install the acetyl group at the C3 position.[3][4] The primary difficulty here lies in the electrophilic substitution on an already electron-deficient (deactivated) pyrazole ring.[3]

Q2: What is the most common and difficult-to-separate impurity I should anticipate?

The most prevalent and challenging impurity is the regioisomer, 1-(4-chloro-2-methyl-2H-pyrazol-3-yl)ethanone . This side product has the same molecular weight and a very similar structure, making its separation from the desired product difficult.

  • Origin: This isomer primarily forms during cyclization-based routes (Route A) when using unsymmetrical 1,3-dicarbonyl precursors with methylhydrazine.[1] The two nitrogen atoms of methylhydrazine have different nucleophilicities, leading to two possible cyclization outcomes.

  • Identification: While mass spectrometry will show an identical parent ion mass, ¹H NMR spectroscopy is definitive. The chemical shifts of the pyrazole ring proton and the N-methyl group will differ significantly between the two isomers. TLC analysis may show two very close spots, which can sometimes co-elute.

Q3: My reaction mixture has developed a persistent yellow or reddish color. Is this a concern?

Yes, this is a common observation, particularly in syntheses involving hydrazine starting materials. The color often arises from side reactions or the degradation of the hydrazine, which can form colored impurities.[1] While often present in trace amounts, these impurities can complicate purification and indicate suboptimal reaction conditions, such as overheating or exposure to air (oxidation). A charcoal treatment or careful column chromatography can often remove these colored byproducts.

Part 2: Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: Low Yield of the Desired Product

Q: I've completed the synthesis, but my final isolated yield is disappointingly low. What are the likely causes and how can I fix them?

A low yield can stem from multiple issues, often specific to the chosen synthetic route. The key is to diagnose the primary cause, whether it's an incomplete reaction, formation of side products, or loss during workup.

Table 1: Common Causes of Low Yield and Route-Specific Solutions

Potential Cause Applicable Route(s) Explanation & Troubleshooting Steps
Incomplete Reaction A, B, CDiagnosis: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent. Solution: Ensure reagents are pure and anhydrous. Increase reaction time or temperature cautiously. For Route C (Acylation), ensure a sufficient stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) is used, as the product ketone can complex with it and inhibit catalysis.[4][5]
Formation of Regioisomer A (Cyclization)Diagnosis: Analyze the crude product by ¹H NMR to quantify the ratio of the desired N1-methyl isomer to the undesired N2-methyl isomer. Solution: Modifying the reaction solvent or temperature can sometimes influence the isomer ratio. Aprotic polar solvents may favor one isomer over another.[6] The most reliable solution is a highly efficient chromatographic separation.
Over-Chlorination B (Chlorination)Diagnosis: LC-MS analysis will show peaks corresponding to di- or tri-chlorinated products (M+34, M+68, etc.). Solution: Use a controlled stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Maintain a low reaction temperature (e.g., 0-10 °C) to improve selectivity. Add the chlorinating agent portion-wise.
Hydrolysis of Product A, B, C (Workup)Diagnosis: The product is generally stable, but prolonged exposure to strong aqueous base or acid during workup, especially at elevated temperatures, can lead to degradation. Solution: Perform aqueous workup steps quickly and at low temperatures. Neutralize the reaction mixture carefully and avoid extreme pH values.

Problem: Characterization Shows an Unidentified Isomer

Q: My ¹H NMR and LC-MS data show a major impurity with the same mass as my product. How do I confirm its structure and remove it?

This is the classic sign of the 1-(4-chloro-2-methyl-2H-pyrazol-3-yl)ethanone regioisomer. Confirmation and removal require careful analytical work and purification.

Protocol 1: Identification and Quantification of Regioisomers

  • Sample Preparation: Prepare a solution of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.

    • Desired Product (1-methyl): Look for the N-methyl singlet typically around 3.8-4.0 ppm and the C5-H pyrazole singlet around 7.5-8.0 ppm.

    • Isomeric Impurity (2-methyl): The N-methyl singlet will be shifted, often to a different field, and the chemical environment of the pyrazole proton will also be distinct.

  • Quantification: Integrate the N-methyl peaks of both the product and the isomer to determine their relative ratio.

  • Purification:

    • Method: Flash column chromatography is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is typically effective. The polarity difference is slight, so a shallow gradient is crucial for good separation.

    • Monitoring: Collect small fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

Problem: Vilsmeier-Haack or Friedel-Crafts Reaction Stalls

Q: I am attempting to functionalize the pyrazole ring using a Vilsmeier-Haack (formylation) or Friedel-Crafts (acylation) reaction, but the reaction is extremely slow or fails. Why is this happening?

This is a common challenge related to the electronic nature of the pyrazole ring, especially when substituted with an electron-withdrawing group like chlorine.

  • Causality (Electronic Effects): The pyrazole ring is aromatic, but it is considered an electron-deficient heterocycle compared to benzene. Adding a chloro group at the C4 position further deactivates the ring towards electrophilic aromatic substitution.[3] The Vilsmeier-Haack and Friedel-Crafts reactions rely on a potent electrophile attacking the ring, a process that is significantly hindered by this deactivation.[7][8]

  • Troubleshooting Steps:

    • Catalyst Stoichiometry (for Friedel-Crafts): Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a full equivalent of the Lewis acid catalyst (e.g., AlCl₃). This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][5] Using a stoichiometric excess (e.g., 1.2-1.5 equivalents) is often necessary.

    • Reaction Conditions: Harsher conditions may be required. This can include higher temperatures or longer reaction times. However, this must be balanced against the risk of side product formation.

    • Choice of Reagents: For Vilsmeier-Haack reactions, ensure the Vilsmeier reagent (formed from POCl₃ and DMF) is freshly prepared and used in excess.[7][9]

Part 3: Visualization of Synthetic Pathways & Challenges

Visual aids can clarify complex reaction sequences and troubleshooting logic.

Diagram 1: Synthetic Routes & Key Challenge Points

G cluster_0 Route A: Cyclization cluster_1 Route B: Chlorination cluster_2 Route C: Acylation A_Start Chlorinated 1,3-Dicarbonyl + Methylhydrazine A_React Cyclocondensation A_Start->A_React A_Prod Crude Product Mixture A_React->A_Prod A_Challenge Challenge: Regioisomer Formation A_Prod->A_Challenge Purify Purification (Column Chromatography) A_Challenge->Purify B_Start 1-(1-methyl-1H-pyrazol-3-yl)ethanone B_React Electrophilic Chlorination (e.g., NCS, SO₂Cl₂) B_Start->B_React B_Prod Crude Chlorinated Product B_React->B_Prod B_Challenge Challenge: Over-chlorination B_Prod->B_Challenge B_Challenge->Purify C_Start 4-chloro-1-methyl-1H-pyrazole C_React Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) C_Start->C_React C_Prod Crude Acylated Product C_React->C_Prod C_Challenge Challenge: Ring Deactivation C_Prod->C_Challenge C_Challenge->Purify Final Final Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Purify->Final

Caption: Key synthetic routes and their primary experimental challenges.

Diagram 2: Mechanism of Regioisomer Formation

G cluster_reactants Reactants cluster_products Products after Cyclization & Aromatization Diketone Unsymmetrical 1,3-Dicarbonyl Precursor Attack_N1 Initial attack via unsubstituted -NH₂ Diketone->Attack_N1 Path 1 (Favored) Attack_N2 Initial attack via substituted -NHMe Diketone->Attack_N2 Path 2 (Minor) Hydrazine Methylhydrazine (MeNHNH₂) Hydrazine->Attack_N1 Path 1 (Favored) Hydrazine->Attack_N2 Path 2 (Minor) Intermediate1 Intermediate A Attack_N1->Intermediate1 Intermediate2 Intermediate B Attack_N2->Intermediate2 Product Desired Product (N1-Methyl Isomer) Intermediate1->Product SideProduct Side Product (N2-Methyl Isomer) Intermediate2->SideProduct

Caption: Formation of regioisomers during pyrazole synthesis.

References

Optimization

Technical Support Center: Troubleshooting Low Yields in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their pyrazole synthesis protocols. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues in a practical question-and-answer format.

Section 1: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific, observable problems you might encounter during your synthesis and provides a logical workflow to diagnose and resolve the underlying issues.

Problem 1: Very low or no product formation is observed on TLC/LCMS.

This is one of the most common issues and can point to several fundamental problems with the reaction setup or reagents.

Question: I've mixed my 1,3-dicarbonyl compound and hydrazine, but after several hours, I only see starting material. What should I investigate first?

Answer: When there's a lack of conversion, the issue often lies with the reagents' quality, the reaction conditions, or the fundamental reaction mechanism. Here is a systematic approach to troubleshoot this issue:

1. Verify Reagent Quality and Stoichiometry:

  • Hydrazine Quality: Hydrazine, especially hydrazine hydrate, can degrade over time or absorb atmospheric carbon dioxide. Use a freshly opened bottle or purify older stock if necessary. The presence of water in hydrazine hydrate is expected, but excess water can hinder the reaction.[1]

  • 1,3-Dicarbonyl Stability: Ensure your dicarbonyl starting material is pure and has not degraded, especially if it is prone to enolization or decomposition.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion.[2] However, a large excess can complicate purification.

2. Evaluate Reaction Conditions:

  • Catalyst: Many pyrazole syntheses, like the Knorr synthesis, proceed efficiently with acid catalysis (e.g., a few drops of acetic acid).[3] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[4] If you are not using a catalyst, its absence could be the primary reason for the low reactivity.[5] Conversely, some modern protocols use Lewis acids or metal catalysts which may be necessary for specific substrates.[5][6]

  • Temperature: Many simple pyrazole syntheses proceed readily at room temperature or with gentle heating (e.g., 80-100°C in ethanol).[3][7] If you are running the reaction at room temperature without success, consider moderately increasing the temperature. However, be aware that excessive heat can lead to side reactions and degradation.[8]

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol are standard as they facilitate proton transfer.[3][9] However, for certain substrates, aprotic polar solvents like DMF or DMAc have been shown to improve yields and regioselectivity.[5][9]

3. Consider the Reaction Mechanism:

  • The initial step is often the formation of a hydrazone intermediate.[2][10] If this step is slow, the overall reaction will not proceed. The subsequent cyclization and dehydration steps lead to the aromatic pyrazole ring.[2] Each of these steps can be a potential bottleneck.

Troubleshooting Workflow for No Product Formation

G A Problem: No Product Formation B Verify Reagent Quality (Hydrazine, Dicarbonyl) A->B C Check Reaction Conditions (Solvent, Temp, Catalyst) A->C D Is an acid catalyst present? (e.g., Acetic Acid) C->D E Add catalytic acid D->E No F Increase Temperature Moderately (e.g., to 80°C) D->F Yes I Reaction Proceeds E->I H Re-evaluate substrate reactivity. Is a stronger catalyst needed? F->H G Consider alternative solvent (e.g., DMF, TFE) G->I H->G No J Consult literature for specific substrate conditions H->J Yes J->I G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration/Aromatization compound1 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate compound1->intermediate1 + Hydrazine compound2 Hydrazine intermediate2 Cyclized Intermediate (Pyrazoline precursor) intermediate1->intermediate2 Intramolecular Attack h2o_1 - H₂O product Pyrazole intermediate2->product Elimination h2o_2 - H₂O

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its derivatives. This guide is structured t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its derivatives. This guide is structured to provide in-depth, field-proven insights into the stability challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Introduction to the Stability Profile

1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole, a class of heterocyclic compounds widely used in medicinal chemistry due to their diverse biological activities.[1][2] The pyrazole ring itself is an aromatic system, which confers a degree of stability.[1] However, the substituents on this core structure—specifically the chloro group at the C4 position and the acetyl (ethanone) group at the C3 position—introduce specific chemical liabilities that are critical to understand for successful experimental work and formulation development.

The primary stability concerns for this class of molecules revolve around three key areas:

  • Hydrolytic Stability: The susceptibility of the molecule to degradation in the presence of water, particularly under acidic or basic conditions.

  • Photostability: Degradation initiated by exposure to light, especially UV radiation.

  • Thermal Stability: Decomposition as a result of elevated temperatures.

This guide will address each of these areas through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Part 1: Troubleshooting Guide - Common Stability Issues

This section is designed to help you diagnose and resolve specific stability problems you might observe in your experiments.

Issue 1: Sample Discoloration (e.g., Turning Yellow or Brown) Upon Storage or in Solution

Q1: My solid sample of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone has developed a yellow tint over time. What is the likely cause?

A1: A gradual color change in a solid sample often points towards oxidative degradation or slow photodegradation. The pyrazole ring, while generally stable, can be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[3] The formation of colored byproducts is a common indicator of such degradation.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the discolored sample using a stability-indicating HPLC method (see protocol below) to check for the emergence of new impurity peaks.

  • Inert Atmosphere Storage: For future batches, store the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil to protect it from light.[3]

Q2: I prepared a solution of my pyrazole derivative in methanol, and it turned yellow after being left on the benchtop for a few hours. What's happening?

A2: This is a classic sign of photodegradation. Many aromatic ketones are photosensitive and can undergo various reactions upon exposure to UV or even ambient laboratory light.[4][5] For a molecule like 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a likely photochemical reaction is the cleavage of the carbon-chlorine bond (dehalogenation), which can lead to the formation of radical species and subsequent colored degradation products.[4][5]

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Synthesis and Stabilization of Pyrazole Compounds

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing molecules. As a senior application scientist, I've seen firsthand the challenges that can arise during the synthesis and purification of these valuable heterocyclic compounds. This resource is structured to provide not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction to Pyrazole Stability

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their aromaticity confers significant stability, making them robust scaffolds in many pharmaceuticals and agrochemicals.[1] However, like any chemical entity, they have their vulnerabilities. Decomposition during synthesis is a common hurdle that can lead to reduced yields, complex purification profiles, and inconsistent results. The primary modes of decomposition to be aware of are:

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, certain substituents or the un-protected N-H group can be susceptible.[2][3] Pyrazoline intermediates, if not fully aromatized, are particularly prone to oxidation, often resulting in colored impurities.[1]

  • pH Sensitivity: Both strongly acidic and strongly basic conditions can pose a threat. Strong bases can deprotonate the C3 position, potentially leading to ring-opening.[2][3] Certain functional groups on the pyrazole ring, such as esters, are susceptible to hydrolysis under non-neutral pH conditions.[4]

  • Thermal and Photochemical Decomposition: Many pyrazole compounds are thermally stable, but the presence of certain functional groups, like nitro substituents or aryl iodides, can lower their decomposition temperature or make them sensitive to light.[5][6]

This guide will provide a structured approach to identifying and solving these common issues.

Troubleshooting Guide: From Reaction to Pure Compound

This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.

Issue 1: My reaction mixture has turned a dark color (yellow, red, or brown).

Q: What is causing the discoloration and how can I prevent it?

A: Discoloration is a frequent observation in pyrazole synthesis and is often indicative of side reactions or decomposition.

  • Causality: The most common culprit is the hydrazine starting material, especially substituted hydrazines like phenylhydrazine, which can decompose or undergo side reactions to form colored impurities.[7] Additionally, if your synthesis proceeds through a pyrazoline intermediate, it may be oxidizing to a colored byproduct.[1]

  • Preventative Measures & Protocols:

    • Purify Starting Materials: Ensure your hydrazine and 1,3-dicarbonyl compounds are pure before starting the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of sensitive reagents and intermediates.[1]

    • Temperature Control: For exothermic reactions like the Knorr synthesis, maintain strict temperature control.[8] Adding the hydrazine slowly to a cooled solution of the dicarbonyl compound can prevent temperature spikes that lead to decomposition.[8]

    • pH Management: While many pyrazole syntheses are acid-catalyzed, using a strong acid can sometimes lead to degradation. A weak acid, like acetic acid, is often sufficient to promote the reaction without causing excessive decomposition.[6]

  • Remediation Protocol (Post-Reaction):

    • Activated Charcoal Treatment: If the desired pyrazole is stable, you can often remove colored impurities by treating a solution of the crude product with activated charcoal.

    • Step-by-Step:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Stir the mixture at room temperature for 15-30 minutes.

      • Filter the mixture through a pad of celite to remove the charcoal.

      • Wash the celite pad with fresh solvent to ensure complete recovery of the product.

      • Concentrate the filtrate to obtain the decolorized product.

Issue 2: My yield is low, and I'm isolating multiple products.

Q: I'm seeing multiple spots on my TLC, and my desired product is a minor component. What's going on?

A: Low yields and multiple products often point to incomplete reactions, the formation of stable intermediates, or competing side reactions like regioisomer formation.

  • Causality:

    • Incomplete Aromatization: The initial cyclization of a hydrazine with a 1,3-dicarbonyl or α,β-unsaturated carbonyl compound often forms a non-aromatic pyrazoline.[9] If the reaction conditions are not sufficient to promote the subsequent oxidation or elimination to the aromatic pyrazole, the pyrazoline may be isolated as a major byproduct.

    • Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the initial nucleophilic attack can occur at two different sites, leading to the formation of two different pyrazole regioisomers, which can be difficult to separate.[10][11]

  • Troubleshooting & Optimization:

    • Promoting Aromatization:

      • Oxidizing Agent: If a pyrazoline intermediate is suspected, introducing a mild oxidizing agent can drive the reaction to completion. In some cases, simply stirring the reaction mixture open to the air can be sufficient.[12]

      • Leaving Group Strategy: Using a hydrazine with a built-in leaving group, such as tosylhydrazine, can facilitate direct elimination to the pyrazole, bypassing the need for an external oxidant.[9]

    • Controlling Regioselectivity:

      • pH Control: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine is more nucleophilic. Under acidic conditions, the more basic nitrogen can be protonated, allowing the less basic nitrogen to react, potentially favoring one regioisomer.[10]

      • Solvent Effects: The choice of solvent can have a significant impact on the ratio of regioisomers formed. Experimenting with different solvents is a key optimization step.[10]

      • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

Logical Flow for Troubleshooting Low Yields

Caption: Troubleshooting workflow for low pyrazole yields.

Issue 3: My pyrazole is decomposing during purification.

Q: I'm losing my compound during silica gel chromatography or workup. How can I improve its stability?

A: Pyrazoles, being basic heterocycles, can interact strongly with the acidic surface of silica gel, leading to decomposition or irreversible adsorption.[13] Workup procedures involving strong acids or bases can also degrade the product.

  • Causality:

    • Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the degradation of sensitive pyrazoles.

    • pH Extremes in Workup: Aqueous workups with strong acids or bases to remove impurities can cause hydrolysis of sensitive functional groups or ring-opening of the pyrazole itself.[4]

  • Protocols for Stable Purification:

    • Deactivating Silica Gel:

      • Prepare a slurry of silica gel in your chosen eluent.

      • Add 1-2% triethylamine (or another volatile base like ammonia in methanol) to the slurry.[13]

      • Pack the column with the deactivated slurry. This will neutralize the acidic sites on the silica, allowing for safer passage of your basic pyrazole.

    • Alternative Stationary Phases:

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[13]

      • Reversed-Phase Chromatography (C18): For polar pyrazoles, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is often a very effective and mild purification method.[13]

    • Gentle Workup Procedures:

      • Use mild acids and bases for extractions (e.g., dilute HCl, saturated sodium bicarbonate solution).

      • Avoid prolonged exposure to aqueous acidic or basic conditions.

      • If your compound is sensitive to water, ensure all organic solvents are dried before concentration.

Frequently Asked Questions (FAQs)

Q1: How can I protect the N-H of my pyrazole during synthesis?

A1: The N-H proton of pyrazole can be acidic and may interfere with certain reactions (e.g., those involving strong bases or organometallics). Protecting this position can also enhance stability towards oxidation.[2]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, CH₂Cl₂TFA, CH₂Cl₂; or K₂CO₃, MeOHIncreases stability towards oxidation. Can be labile.[2]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFHCl, EtOH; or TBAF, THFRobust protecting group, stable to many reaction conditions.[4]
THP (Tetrahydropyranyl)Dihydropyran, p-TsOH (cat.), CH₂Cl₂Dilute acid (e.g., HCl in MeOH)Easy to introduce and remove.[2]

Q2: What are the best practices for storing synthesized pyrazole compounds?

A2: Proper storage is crucial to ensure the long-term integrity of your compounds. For pyrazoles that have shown signs of instability (e.g., discoloration, appearance of impurities over time):

  • Solid Storage: Store as a solid in a tightly sealed vial.

  • Protect from Light: Use an amber vial or wrap the vial in aluminum foil.[1][5]

  • Low Temperature: Store in a refrigerator or freezer.[1]

  • Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere of argon or nitrogen.[1]

  • Avoid Solution Storage: Long-term storage in solution is generally not recommended as it can accelerate decomposition.

Q3: My pyrazole has an iodo-substituent and it's turning brown over time. What is happening?

A3: The browning is likely due to the decomposition of your compound and the liberation of elemental iodine (I₂). Aryl iodides can be sensitive to both light and heat, which can cause cleavage of the carbon-iodine bond.[5] To mitigate this, store the compound protected from light and at a reduced temperature. When using it in reactions, avoid prolonged heating and consider performing the reaction in the dark.[5]

IodoPyrazole_Decomposition IodoPyrazole R-Pyrazole-I Decomposition Decomposition IodoPyrazole->Decomposition Light (hν) or Heat (Δ) Radical R-Pyrazole• + I• Decomposition->Radical Iodine I₂ (Brown Color) Radical->Iodine Dimerization of I•

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Production

Welcome to the technical support guide for the scale-up synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS No. 1004194-08-4)[1][2][3].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS No. 1004194-08-4)[1][2][3]. This molecule is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Transitioning a synthetic route from the laboratory bench to a pilot or industrial scale invariably presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.[4]

This guide is structured as a series of troubleshooting questions and FAQs to directly address potential issues encountered during the manufacturing process. The insights provided are grounded in established chemical principles and process chemistry experience to ensure you can confidently navigate the complexities of scale-up.

Process Workflow Overview

The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone typically involves a multi-step sequence. A common and efficient route begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core, followed by a chlorination step.[5][6] One of the most prevalent methods for introducing functionality onto the pyrazole ring, which can be adapted for this synthesis, is the Vilsmeier-Haack reaction.[7][8]

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A 1,3-Diketone Precursor C Condensation Reaction A->C B Methylhydrazine B->C D 1-(1-methyl-1H-pyrazol-3-yl)ethanone C->D F Chlorination Reaction D->F E Chlorinating Agent (e.g., SO2Cl2, NCS) E->F G Crude 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone F->G H Crystallization / Chromatography G->H I Final Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone H->I

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems that can arise during the scale-up process.

Question 1: We are experiencing a significant drop in yield during the initial pyrazole formation step (condensation) upon scaling from 100g to 5kg. What are the likely causes?

This is a classic scale-up challenge. The drop in yield is often attributable to issues with heat and mass transfer, which do not scale linearly.[4][9]

  • Inadequate Mixing: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products or degradation of your desired product.[9] The mixing efficiency in a large-scale synthesis can be significantly different from a lab-scale batch reaction.[9]

  • Poor Temperature Control: Condensation reactions to form pyrazoles are frequently exothermic.[9] As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically, making heat dissipation far less efficient.[9] An uncontrolled temperature spike can lead to a runaway reaction or the formation of impurities.

  • Reagent Addition Rate: The rate of addition for reagents, particularly the hydrazine component, becomes critical on a larger scale to manage the reaction's exotherm.[9] A rapid addition that was manageable in the lab can cause dangerous temperature spikes in a large reactor.[9]

Troubleshooting Steps:

  • Characterize Mixing: Evaluate the impact of the stirrer speed and design on reaction selectivity and yield. Computational Fluid Dynamics (CFD) modeling can be a powerful tool here.

  • Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use calibrated internal temperature probes to get an accurate reading of the reaction mass and adjust your cooling systems accordingly.

  • Optimize Addition Profile: Implement a slow, controlled addition profile for the hydrazine. A slower, dropwise addition is generally recommended for large-scale reactions.[9] Consider a subsurface addition to improve dispersion.

Question 2: During the chlorination step, we are observing the formation of an over-chlorinated impurity and a significant amount of starting material remains unreacted. How can we improve selectivity?

This issue points to problems with reaction stoichiometry and kinetics. Chlorination of activated aromatic rings like pyrazoles can be very rapid, and controlling the reaction to achieve mono-substitution is key.

  • Vilsmeier-Haack Analogy: While not a direct chlorination, the Vilsmeier-Haack reaction, which can be used to functionalize pyrazoles, provides insight. The reactivity of the pyrazole ring is highly dependent on the substituents present. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack.[7]

  • Chlorinating Agent: The choice of chlorinating agent is crucial. Stronger agents like sulfuryl chloride (SO2Cl2) may be too reactive, leading to over-chlorination. N-Chlorosuccinimide (NCS) is often a milder and more selective alternative.

  • Reaction Conditions: Temperature control is paramount. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will help to control selectivity.

Troubleshooting Steps:

  • Select a Milder Reagent: If using a strong chlorinating agent, consider switching to NCS.

  • Optimize Temperature: Perform a study to find the optimal temperature range. Start at a low temperature (e.g., 0-5 °C) and slowly warm the reaction, monitoring by HPLC or GC-MS.

  • Stoichiometry Control: Ensure precise control over the stoichiometry of the chlorinating agent. Use a calibrated dosing pump for liquid reagents.

ParameterRecommendation for Improved SelectivityRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than SO2Cl2, reducing over-chlorination risk.
Temperature 0 - 10 °CSlows down the reaction rate, allowing for better control over mono-chlorination.
Solvent Acetonitrile or DichloromethaneAprotic solvents that are generally inert under chlorination conditions.
Addition Time > 2 hoursSlow addition prevents localized high concentrations of the chlorinating agent.

Question 3: Our final product after purification is off-color (yellow to brown) and fails to meet the purity specification (>98%). What are the potential sources of these colored impurities?

Colored impurities are often highly conjugated organic molecules that can form even at very low concentrations.

  • Side Products from Vilsmeier-Haack type reactions: If a Vilsmeier-Haack approach is used for functionalization prior to chlorination, side reactions can occur. For instance, prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylation by-products.[7]

  • Degradation: Pyrazole rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures during work-up or distillation.

  • Oxidation: The product may be sensitive to air oxidation, especially if trace metals are present from the reactor.

Troubleshooting Steps:

  • Analyze Impurities: Isolate and characterize the colored impurities using techniques like LC-MS and NMR.[10] Knowing the structure is the first step to understanding its formation.

  • Work-up Conditions: Ensure the work-up is performed under mild conditions. Use a buffered aqueous solution to neutralize the reaction mixture and avoid pH extremes.

  • Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Method: Re-evaluate your purification method. A carbon treatment or a pass through a silica gel plug might be effective at removing highly colored, polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

  • Exothermic Reactions: As mentioned, both the pyrazole formation and chlorination steps can be exothermic. A thorough Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is essential to understand the thermal risks and design an adequate cooling system.

  • Reagent Toxicity: Methylhydrazine is a toxic and volatile substance. Ensure closed-system transfers and adequate ventilation. Phosphorus oxychloride (POCl3), if used in a Vilsmeier-Haack type reaction, is highly corrosive and reacts violently with water.[8]

  • Pressure Build-up: The reaction of some chlorinating agents can release gaseous by-products (e.g., HCl). The reactor must be equipped with a suitable pressure relief system and a scrubber to handle off-gases.

Q2: Which analytical techniques are most suitable for in-process control (IPC) and final product release?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for IPC. It allows for the quantification of starting materials, intermediates, the final product, and any impurities, thus monitoring the reaction's progress and completion.[10]

  • Final Product Release: For final product release, a combination of techniques is recommended:

    • HPLC: To determine purity and assay.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.[10]

    • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C): To confirm the structure of the final compound.[10]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups.[10]

Q3: Can flow chemistry be a viable alternative for the scale-up of this synthesis?

Yes, flow chemistry presents a compelling alternative to traditional batch processing for pyrazole synthesis.[11]

  • Enhanced Safety: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and control of exotherms.[11] This significantly reduces the risk of runaway reactions.

  • Improved Yield and Selectivity: The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and better selectivity.[11]

  • Scalability: Scaling up in a flow system often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than transitioning to larger, more complex batch reactors.[11]

Detailed Protocol: Chlorination of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

This protocol is a representative example and must be adapted and optimized for specific equipment and scale.

Materials:

  • 1-(1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (10 volumes)

Procedure:

  • Charge a clean, dry, and inerted reactor with 1-(1-methyl-1H-pyrazol-3-yl)ethanone and acetonitrile.

  • Begin agitation and cool the reactor contents to 0-5 °C.

  • In a separate vessel, dissolve the NCS in acetonitrile.

  • Slowly add the NCS solution to the reactor over a period of 2-4 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium bisulfite.

  • Proceed with the aqueous work-up and isolation/purification steps.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Andersen, J., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • SynHet. (n.d.). 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. SynHet.
  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]

  • Rodrigues, M. O., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Patil, S. S., et al. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Research.

Sources

Optimization

Technical Support Center: A Guide to Common Problems in Heterocyclic Compound Synthesis

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical entities. As a Senior Application Scientist, my goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter at the bench.

Troubleshooting Guides: Reaction-Specific Issues

This section delves into problems commonly observed in some of the most fundamental and widely used reactions in heterocyclic chemistry.

The Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer method is nevertheless notorious for specific challenges, particularly tar formation and low yields with certain substrates.[1][2]

Question: My Fischer indole synthesis is producing a significant amount of tar and very little of my desired indole. What's going wrong and how can I fix it?

Answer: Tar formation is a frequent adversary in the Fischer indole synthesis, often arising from the strongly acidic conditions and elevated temperatures required for the reaction.[1] The key to mitigating this lies in carefully controlling the reaction environment and choosing your reagents wisely.

  • Causality of Tar Formation: The mechanism of the Fischer indole synthesis involves a[3][3]-sigmatropic rearrangement of an arylhydrazone intermediate. Under harsh acidic conditions, this intermediate and the subsequent product can be prone to polymerization and degradation, leading to intractable tars.

  • Troubleshooting Strategies:

    • Optimize the Acid Catalyst: While traditional Brønsted acids like sulfuric acid or hydrochloric acid are common, they can be overly harsh. Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or a solid-supported acid catalyst like Amberlite IR-120H.[1] These can promote the desired cyclization while minimizing acid-driven decomposition.

    • Precise Temperature Control: Overheating is a primary driver of tar formation. Utilize a well-controlled heating system, such as a jacketed reactor for larger scales, to prevent temperature spikes.[1] It is often beneficial to run initial small-scale experiments to identify the optimal temperature for your specific substrate.

    • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. A solvent that effectively solubilizes all intermediates and byproducts can help to prevent the precipitation and aggregation that leads to tar.[1]

    • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can be a powerful tool to reduce tar formation.[4] The rapid and uniform heating provided by microwaves can significantly shorten reaction times, minimizing the exposure of sensitive compounds to high temperatures and thus reducing degradation.[4]

Question: I'm attempting to synthesize a 3-aminoindole using the Fischer method, but the reaction is failing. Why is this particular substitution pattern so problematic?

Answer: The synthesis of C3-N-substituted indoles, such as 3-aminoindoles, is a known challenge for the classical Fischer indolization.[3][5] The issue lies in the electronic effects of the substituent on the key[3][3]-sigmatropic rearrangement step.

  • Mechanistic Insight: The success of the Fischer indole synthesis hinges on the ene-hydrazine intermediate undergoing a concerted[3][3]-sigmatropic rearrangement. However, electron-donating substituents at the C3 position can overly stabilize a competing pathway: heterolytic cleavage of the N-N bond.[3][5] This leads to the fragmentation of the intermediate rather than the desired cyclization.

  • Alternative Approaches:

    • Lewis Acid Catalysis: While protic acids often fail for these substrates, Lewis acids like ZnCl₂ or ZnBr₂ have shown some success in improving the yields of N-(indol-3-yl)amides and 3-pyrazolylindoles.[3]

    • Alternative Synthetic Routes: For 3-aminoindoles, it is often more fruitful to explore alternative synthetic strategies that do not rely on the Fischer indolization.

The Bischler-Napieralski Reaction

This powerful reaction for the synthesis of 3,4-dihydroisoquinolines can be hampered by low yields, particularly with electron-deficient aromatic rings.[6]

Question: My Bischler-Napieralski reaction is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Bischler-Napieralski reaction often stem from a few critical factors related to substrate reactivity and reaction conditions.[6]

  • Underlying Causes for Low Yield:

    • Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution. Consequently, electron-withdrawing groups on the aromatic ring will significantly disfavor the cyclization step. The reaction is most efficient with electron-rich aromatic systems.[6]

    • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[6]

    • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative. This is especially prevalent when the resulting styrene is highly conjugated.[7]

    • Inappropriate Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[6]

  • Strategies for Yield Improvement:

ProblemRecommended Solution
Deactivated Aromatic RingUse a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, modern protocols using triflic anhydride (Tf₂O) and 2-chloropyridine can be more effective at lower temperatures.[6]
Insufficient DehydrationSwitch to a more potent dehydrating agent as mentioned above.
Styrene Formation (retro-Ritter)Employing the corresponding nitrile as a solvent can shift the equilibrium away from the fragmentation pathway.[7] An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate which is less prone to this side reaction.[7]
Product DecompositionUtilize milder reaction conditions. The Tf₂O/2-chloropyridine system allows for activation at lower temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.[6]

Experimental Protocol: Improved Bischler-Napieralski Cyclization Using Tf₂O/2-Chloropyridine [6]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equivalents) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Pictet-Spengler Reaction

A classic method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, the Pictet-Spengler reaction's success is highly dependent on the electronic nature of the β-arylethylamine.[8][9]

Question: I am attempting a Pictet-Spengler reaction with a β-phenylethylamine that lacks electron-donating groups, and the reaction is not proceeding. What is the issue?

Answer: The classical Pictet-Spengler reaction is an electrophilic aromatic substitution, and its success is contingent on the nucleophilicity of the aromatic ring.

  • Electronic Requirements: The cyclization step involves the attack of the aromatic ring onto an iminium ion intermediate.[8] If the aromatic ring is not sufficiently electron-rich, it will not be nucleophilic enough to attack the electrophilic iminium ion, and the reaction will fail. β-arylethylamines with electron-donating substituents, such as alkoxy or hydroxyl groups, are required for high yields under standard conditions.[9]

  • Troubleshooting Flowchart:

G start Pictet-Spengler Reaction Fails check_electronics Is the aromatic ring electron-rich? start->check_electronics no_edg No: Ring is neutral or electron-deficient check_electronics->no_edg No yes_edg Yes: Ring is activated check_electronics->yes_edg Yes harsher_conditions Increase reaction severity: - Stronger acid (e.g., TFA) - Higher temperature no_edg->harsher_conditions check_other Problem likely lies elsewhere: - Purity of starting materials - Reaction conditions (temp, time) - Aldehyde reactivity yes_edg->check_other alternative_synthesis Consider alternative synthetic routes to the target tetrahydroisoquinoline. harsher_conditions->alternative_synthesis

Caption: Troubleshooting workflow for a failing Pictet-Spengler reaction.

The Paal-Knorr Pyrrole Synthesis

While a versatile method for preparing substituted pyrroles, the Paal-Knorr synthesis can be plagued by the formation of furan byproducts.[10]

Question: My Paal-Knorr pyrrole synthesis is yielding a significant amount of a furan byproduct. How can I suppress this side reaction?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis and arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[10] The key to minimizing this is to control the acidity of the reaction medium.

  • Mechanism of Furan Formation: In the presence of a strong acid, the 1,4-dicarbonyl compound can undergo enolization followed by cyclization and dehydration to form a furan, competing with the desired reaction with the amine.

  • Strategies to Favor Pyrrole Formation:

    • pH Control: Avoid strongly acidic conditions. The reaction is often best performed under neutral or slightly acidic conditions. Using a weak acid like acetic acid as the solvent can catalyze the desired reaction without excessively promoting furan formation.[10]

    • Use of Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can effectively catalyze the reaction under milder conditions.[11]

    • Solvent Choice: In some cases, using an ionic liquid like [BMIm]BF₄ as the solvent can allow the reaction to proceed at room temperature without the need for an acid catalyst.[11] Water has also been shown to be an effective and environmentally friendly solvent for this reaction.[12]

    • Catalyst Selection: Iodine (I₂) has been reported as an effective catalyst for the Paal-Knorr synthesis, often allowing the reaction to proceed at room temperature and in the absence of a solvent.[13]

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low across different heterocyclic syntheses. What are the general causes and how can I improve it?

A1: Low yields are a common frustration in organic synthesis and can arise from a multitude of factors.[14] A systematic approach to troubleshooting is often the most effective way to identify and address the root cause.

  • Common Culprits for Low Yields:

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[14] It is essential to ensure your reaction is running at the optimal temperature for the recommended duration. Small-scale trial reactions can help to pinpoint the ideal conditions without committing large quantities of valuable starting materials.

    • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions, leading to the formation of byproducts and incomplete conversion.[14] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.

    • Atmospheric Moisture and Oxygen: Many reagents and intermediates in heterocyclic synthesis are sensitive to air and moisture. If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket and flame-dried glassware.[14]

    • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and lower yields. Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.[14]

    • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[6] Monitoring your reaction over time by TLC or LC-MS can help to determine if the product is degrading.

    • Catalyst Deactivation: Catalysts can lose activity over time due to poisoning, coking, or thermal degradation.[15][16] This can lead to a stalled reaction and low conversion.

Q2: I'm having difficulty purifying my crude heterocyclic product by column chromatography. What are some common issues and solutions?

A2: Purification of heterocyclic compounds, especially those containing basic nitrogen atoms, can be challenging.

  • Common Purification Problems and Solutions:

    • Tailing on Silica Gel: Basic heterocycles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

    • Poor Separation of Closely Related Impurities: If your product and impurities have very similar polarities, separation can be difficult.

      • Solution: Try a different solvent system or a different stationary phase. Sometimes switching from a normal-phase (silica) to a reverse-phase (C18) column can provide the necessary selectivity.[17] Gradient elution, where the solvent polarity is gradually increased, can also improve separation.

    • Product is Insoluble in the Column Eluent:

      • Solution: Ensure your chosen eluent can fully dissolve your crude product. You may need to use a stronger, more polar solvent system.

    • Alternative Purification Techniques:

      • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material.[18]

      • Acid-Base Extraction: For basic heterocycles, an acid-base workup can be a powerful purification tool to separate them from neutral or acidic impurities.[19]

      • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[20]

Q3: I have a successful lab-scale synthesis, but it's failing upon scale-up. What are the key challenges when scaling up heterocyclic syntheses?

A3: Scaling up a reaction is not always as simple as proportionally increasing the amounts of reagents. Several factors that are negligible on a small scale can become critical at a larger scale.[21]

  • Key Scale-Up Challenges:

    • Heat Transfer and Exothermic Events: Many heterocyclic syntheses are exothermic. What is easily managed in a small flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[1] Continuous flow reactors can offer superior heat transfer compared to batch reactors and are a safer option for highly exothermic processes.[1]

    • Mixing Efficiency: Efficient mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease yields.[21]

    • Reagent Addition Rates: The rate of addition of a reagent, which is easily controlled on a lab scale, can have a profound impact on the reaction profile at scale.[1]

    • Impurity Profiles of Starting Materials: Larger batches of starting materials may contain impurities that were not significant at the lab scale but can now interfere with the reaction.[1]

  • Logical Flow for Diagnosing Scale-Up Issues:

G start Successful Lab-Scale Reaction Fails on Scale-Up check_thermo Is the reaction highly exothermic? start->check_thermo yes_thermo Yes check_thermo->yes_thermo Yes no_thermo No check_thermo->no_thermo No improve_cooling Improve heat transfer: - Jacketed reactor - Slower addition rate - Consider flow chemistry yes_thermo->improve_cooling check_mixing Is the reaction heterogeneous or viscous? no_thermo->check_mixing improve_cooling->check_mixing yes_mixing Yes check_mixing->yes_mixing Yes no_mixing No check_mixing->no_mixing No improve_stirring Improve mixing: - Overhead mechanical stirrer - Appropriate impeller design yes_mixing->improve_stirring check_impurities Re-analyze starting materials for new impurities at larger scale. no_mixing->check_impurities improve_stirring->check_impurities

Caption: Diagnostic workflow for troubleshooting scale-up issues in heterocyclic synthesis.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Hughes, D. L. (2011).
  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
  • A. A. F. Ashenhurst, J. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • ResearchGate. (2014). (PDF)
  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • AmmoniaKnowHow. (n.d.).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ChemCatBio. (n.d.).
  • Reachem. (2024).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • The Royal Society of Chemistry. (2017).
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.

Sources

Reference Data & Comparative Studies

Validation

structural validation of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone using X-ray crystallography

An In-Depth Guide to the Structural Validation of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone: A Comparative Analysis Centered on X-ray Crystallography For researchers, medicinal chemists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone: A Comparative Analysis Centered on X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. Pyrazole derivatives, such as 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, are prevalent scaffolds in medicinal chemistry, making their accurate structural characterization a critical step in the research and development pipeline.[1][2]

This guide provides an in-depth exploration of the structural validation of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, with a primary focus on single-crystal X-ray crystallography—the definitive method for elucidating atomic-level architecture. We will delve into the causality behind the experimental choices in the crystallographic workflow and objectively compare its capabilities with other powerful analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[3] The technique works on the principle that a crystal, a highly ordered three-dimensional array of molecules, will diffract a beam of X-rays in a specific and predictable pattern.[4][5] By analyzing the geometry and intensity of this diffraction pattern, we can reconstruct a detailed map of the electron density within the crystal, which in turn reveals the precise position of each atom, defining bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[4][5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is intrinsically linked to the quality of the experimental data obtained at each step.[6][7]

X_Ray_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Purification High-Purity Compound (>98%) Crystallization Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Essential for ordered lattice Mounting Crystal Mounting & Cryoprotection Crystallization->Mounting Diffraction X-ray Diffraction Data Collection (100 K) Mounting->Diffraction Minimize radiation damage Processing Data Integration & Scaling Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Solve Phase Problem Refinement Least-Squares Refinement Solution->Refinement Optimize atomic model Validation Final Structure Validation Refinement->Validation Assess quality (R-factors)

Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Structural Determination of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

1. Crystallization (The Art and Science)

  • Objective: To grow single crystals of sufficient size and quality, free from defects. This is often the most significant bottleneck in the process.

  • Rationale: A well-ordered crystal lattice is essential for producing sharp, well-defined diffraction spots. Impurities or rapid crystal growth can introduce disorder, leading to poor diffraction quality.

  • Methodology:

    • Purification: Ensure the starting material is of high purity (>98%), typically confirmed by NMR or HPLC. Recrystallization may be necessary.[8]

    • Solvent Screening: Dissolve a small amount of the compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is sparingly soluble. For the target molecule, a moderately polar solvent is a logical starting point.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of single crystals.

2. Data Collection (Capturing the Diffraction Pattern)

  • Objective: To collect a complete and high-quality set of diffraction data from a single crystal.

  • Rationale: Data is typically collected at cryogenic temperatures (around 100 K) to minimize thermal vibrations of the atoms and, more importantly, to mitigate radiation damage to the crystal from the high-intensity X-ray beam.[9]

  • Methodology:

    • Crystal Mounting: Select a suitable single crystal under a microscope. Using a micro-loop, carefully scoop the crystal from its mother liquor.

    • Cryoprotection: Briefly pass the crystal through a cryoprotectant solution (e.g., Paratone-N oil or mother liquor supplemented with glycerol) to prevent the formation of crystalline ice upon freezing, which would destroy the crystal lattice.[9]

    • Flash-Cooling: Immediately plunge the looped crystal into a stream of liquid nitrogen, flash-cooling it to 100 K.

    • Data Acquisition: Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer. The instrument will rotate the crystal through a series of angles while exposing it to a collimated X-ray beam, collecting hundreds of diffraction images on a detector.[5]

3. Structure Solution and Refinement (Decoding the Data)

  • Objective: To convert the raw diffraction data into a chemically sensible, three-dimensional atomic model.

  • Rationale: The collected diffraction images provide the intensities of the diffracted X-rays, but the phase information is lost—this is the "phase problem" of crystallography.[10] For small molecules, this is typically solved using computational "direct methods" that use statistical relationships between intensities to estimate the initial phases. The resulting initial model is then refined.[10] Refinement is an iterative process of adjusting the atomic model parameters (positions, thermal motion) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[10][11][12]

  • Methodology:

    • Data Processing: Software is used to integrate the raw diffraction images, determine the unit cell dimensions, and generate a list of reflection intensities.[7]

    • Structure Solution: Programs like SHELXS are used to solve the phase problem via direct methods, generating an initial electron density map and a preliminary atomic model.[4]

    • Refinement: The model is refined using a least-squares minimization process (e.g., with SHELXL).[4][13] This involves adjusting atomic coordinates and anisotropic displacement parameters (which model atomic vibrations) until the calculated and observed data converge.

    • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness of fit (GooF). The final structure is examined for chemical reasonability (e.g., bond lengths and angles) and can be deposited in a crystallographic database like the Cambridge Structural Database (CSD).[14][15]

A Comparative Framework: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a more complete picture of the molecule's identity and behavior.

Logic_Diagram cluster_techniques Analytical Techniques cluster_info Information Provided Compound 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR XRD X-ray Crystallography Compound->XRD Comp Computational Chemistry Compound->Comp MS_info Molecular Formula Isotopic Pattern (Cl) MS->MS_info Confirms NMR_info Atom Connectivity (Solution State) NMR->NMR_info Determines XRD_info 3D Atomic Structure (Solid State) XRD->XRD_info Defines Comp_info Predicted Geometry Electronic Properties Comp->Comp_info Corroborates Validation Unambiguous Structural Validation MS_info->Validation NMR_info->Validation XRD_info->Validation Comp_info->Validation

Caption: Integrated strategy for comprehensive structural validation.
Technique Information Provided Strengths Limitations
X-ray Crystallography Definitive 3D atomic structure (bond lengths, angles, stereochemistry, packing) in the solid state.[4][5]Unambiguous and high-precision structural data; the "gold standard" for absolute structure determination.Requires well-ordered single crystals, which can be difficult to obtain; structure is static and in the solid state, which may differ from the solution state.
NMR Spectroscopy Atomic connectivity (¹H-¹³C framework), chemical environment of nuclei, and dynamic processes in solution.[16]Provides detailed structural information in the biologically relevant solution phase; essential for assigning proton and carbon skeletons.Does not provide precise bond lengths or angles; can be complex to interpret for substituted heterocycles; provides a time-averaged structure.[16]
Mass Spectrometry Molecular weight and elemental formula (High-Res MS); fragmentation patterns provide structural clues.Highly sensitive; confirms molecular formula; the characteristic 3:1 M+2 peak provides definitive evidence for the presence of a single chlorine atom.[17][18][19]Provides no information on isomerism (connectivity) or stereochemistry; only confirms the chemical formula.
Computational Chemistry Predicted 3D geometry, conformational analysis, electronic properties, and theoretical NMR shifts.[20][21]Complements experimental data; helps rationalize observed properties and can guide experimental design.[21]It is a theoretical model, not a direct measurement; accuracy is dependent on the chosen computational method and basis set.
Field-Proven Insights: An Integrated Approach

A truly rigorous structural validation leverages the strengths of each technique to build a self-consistent and irrefutable case.

  • Initial Confirmation: Mass spectrometry serves as the first checkpoint, confirming that the synthesized compound has the correct molecular formula, C₆H₈ClN₃O. The observation of isotopic peaks at M+ and M+2 in an approximate 3:1 ratio is a crucial piece of evidence for the presence of one chlorine atom.[17][22]

  • Solution-State Structure: ¹H and ¹³C NMR spectroscopy, supported by 2D experiments like HSQC and HMBC, are then used to piece together the molecular skeleton in solution.[16] This confirms the specific isomer by establishing the connectivity between the methyl, acetyl, and chloro-substituted pyrazole ring, ensuring it is indeed 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and not another constitutional isomer.

  • Definitive 3D Structure: Finally, X-ray crystallography provides the definitive, high-resolution 3D structure. This validates the connectivity determined by NMR and provides precise geometric parameters (bond lengths, angles) that are beyond the scope of other techniques. This solid-state structure is the ultimate proof of the compound's identity and provides invaluable information for understanding intermolecular interactions and for structure-based drug design efforts.

By integrating these orthogonal methods, researchers can be supremely confident in their structural assignment, laying a trustworthy foundation for all subsequent biological and chemical investigations.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Crystallographic Refinement - Official government website icon - NIH.
  • Data Collection and Processing for Single Crystal X-ray Analysis - Select Science.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. [Online] Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. [Online] Available at: [Link]

  • Refinement of crystal structures - Oxford Academic. [Online] Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. [Online] Available at: [Link]

  • Structure refinement: some background theory and practical strategies - MIT. [Online] Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Online] Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. [Online] Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Online] Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. [Online] Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. [Online] Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchGate. [Online] Available at: [Link]

  • Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. [Online] Available at: [Link]

  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. [Online] Available at: [Link]

  • Computational Quantum Chemistry: Molecular Structure and Properties in Silico - Books. [Online] Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. [Online] Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. [Online] Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Online] Available at: [Link]

  • Introduction Part 1. Principles of Protein Crystallography. [Online] Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Online] Available at: [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals - Google Sites.
  • CCDC: Structural Chemistry Data, Software, and Insights. [Online] Available at: [Link]

Sources

Comparative

comparative analysis of the reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone with its bromo-analog

A Comparative Analysis of the Reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its Bromo-Analog: A Guide for Synthetic Chemists Abstract Halogenated pyrazole ketones are foundational building blocks in the...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Reactivity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its Bromo-Analog: A Guide for Synthetic Chemists

Abstract

Halogenated pyrazole ketones are foundational building blocks in the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. The choice of the halogen substituent on the pyrazole ring is a critical determinant of its chemical reactivity, profoundly influencing the efficiency and outcome of subsequent synthetic transformations. This guide presents a detailed comparative analysis of the reactivity of two key analogs: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanone. We will explore their behavior in two major classes of reactions: nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. By elucidating the chemical principles that govern their differential reactivity and providing supporting experimental frameworks, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in substrate selection and reaction optimization.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals.[1][2] Halogenation of the pyrazole ring, particularly at the C4-position, provides a versatile handle for further molecular elaboration.[3] The two most common halogen substituents employed for this purpose are chlorine and bromine. While structurally similar, the inherent differences in the carbon-halogen bond properties lead to significant disparities in their reactivity.

This guide will systematically compare the chloro- and bromo-analogs , focusing on:

  • Nucleophilic Aromatic Substitution (SNAAr): A fundamental reaction for introducing a variety of nucleophiles onto the pyrazole ring.

  • Palladium-Catalyzed Cross-Coupling: A powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds.

By understanding the nuances of their reactivity, chemists can strategically select the optimal starting material to enhance reaction yields, minimize side products, and streamline synthetic routes.

Synthesis and Characterization

The synthesis of both 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its bromo-analog can be achieved through established synthetic routes. A general and reliable method involves the halogenation of a suitable pyrazole precursor.

General Synthetic Protocol

A common strategy for the synthesis of 3-halo-pyrazoles involves a three-step process that includes the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation.

Comparative Reactivity Analysis

The core of this guide lies in the direct comparison of the reactivity of the chloro- and bromo-analogs in key synthetic transformations. The electron-withdrawing acetyl group at the C3-position of the pyrazole ring activates the C4-position towards nucleophilic attack, a crucial factor in the reactions discussed below.

Nucleophilic Aromatic Substitution (SNAAr)

In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group (in this case, the halogen) on the aromatic ring.[4] The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

Mechanism Insight:

The rate-determining step in this mechanism is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the acetyl group in our target molecules.[5]

Expected Reactivity:

For SNAAr reactions, the reactivity order of halogens is generally F > Cl > Br > I. This is because the more electronegative the halogen, the more it polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, it is anticipated that the chloro-analog will exhibit higher reactivity in SNAAr reactions compared to its bromo-counterpart.

Experimental Protocol: A Model SNAAr Reaction

To empirically compare the reactivity, a model reaction with a common nucleophile, such as morpholine, can be performed.

  • Reaction Setup: In separate reaction vessels, dissolve 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) and 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) in a suitable solvent (e.g., DMSO or DMF).

  • Addition of Nucleophile: Add morpholine (1.2 eq) and a non-nucleophilic base (e.g., K2CO3, 2.0 eq) to each reaction mixture.

  • Reaction Conditions: Heat the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular time intervals.

  • Work-up and Analysis: Upon completion, quench the reactions with water and extract the product with an organic solvent. Purify the product by column chromatography and determine the yield.

Data Presentation:

CompoundReaction Time (h)Yield (%)
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanonetClYCl
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanonetBrYBr

Note: The expected outcome is tCl < tBr and YCl ≥ YBr, indicating the higher reactivity of the chloro-analog.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6]

Mechanism Insight:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[7]

Expected Reactivity:

The rate of oxidative addition is highly dependent on the strength of the carbon-halogen bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[7][8] This trend is attributed to the bond dissociation energies (BDEs), where the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[7][9] Consequently, the bromo-analog is expected to be significantly more reactive than the chloro-analog in Suzuki-Miyaura coupling reactions.[10]

Experimental Protocol: A Model Suzuki-Miyaura Reaction

A comparative Suzuki-Miyaura coupling with a readily available boronic acid, such as phenylboronic acid, can be used to demonstrate the difference in reactivity.

  • Reaction Setup: In separate, oven-dried flasks under an inert atmosphere (e.g., argon or nitrogen), combine the respective halogenated pyrazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixtures to reflux and monitor their progress by TLC or LC-MS.

  • Work-up and Analysis: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent. Purify the biaryl product by column chromatography and calculate the yield.

Data Presentation:

CompoundCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone524YCl
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethanone26YBr

Note: The bromo-analog is expected to react faster, under milder conditions (lower catalyst loading), and give a higher yield compared to the chloro-analog.

Discussion and Practical Considerations

The experimental evidence aligns with theoretical principles, confirming that the choice between the chloro- and bromo-analog is highly dependent on the intended synthetic transformation.

  • For Nucleophilic Aromatic Substitution: The chloro-analog is the preferred substrate due to its higher intrinsic reactivity, potentially leading to faster reaction times and higher yields.

  • For Palladium-Catalyzed Cross-Coupling: The bromo-analog is the superior choice, exhibiting greater reactivity that allows for milder reaction conditions, lower catalyst loadings, and often higher yields.[7][10] While recent advances in ligand design have made the coupling of aryl chlorides more feasible, bromo-derivatives generally remain more reliable and efficient substrates.[7]

Economic Considerations:

Aryl chlorides are typically less expensive and more widely available than their corresponding bromides.[11] For large-scale syntheses, the cost savings associated with using a chloro-analog may warrant the investment in developing a robust catalytic system for cross-coupling reactions. However, for laboratory-scale synthesis and rapid analog generation, the higher reactivity and reliability of the bromo-analog often outweigh the cost difference.

Conclusion

  • The chloro-analog is more reactive in nucleophilic aromatic substitution reactions due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C4 carbon.

  • The bromo-analog is more reactive in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, facilitating the rate-determining oxidative addition step.

A thorough understanding of these fundamental principles of reactivity is paramount for the strategic design of efficient and successful synthetic routes in the development of novel pyrazole-based compounds for pharmaceutical and materials science applications.

Visualizations

SNAAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products start 4-Halopyrazole + Nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack (Rate-determining) product Substituted Pyrazole + Halide Ion meisenheimer->product Elimination of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAAr).

Suzuki_Coupling_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-R pd2_ox->pd2_trans Transmetalation (R-B(OR)2) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem. 7

  • Comparison of reactivity of different aryl halides. ResearchGate. 10

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles. PMC - NIH. 12

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. Wenxuecheng Blog. 8

  • Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers (RSC Publishing). 11

  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. Benchchem. 13

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. 3

  • Comparison of activation energy to bond strength for C-Cl or a C-Br bond. Homework.Study.com. 9

  • Pyrazole structure highlighting nucleophilic and electrophilic positions. ResearchGate. 14

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. 15

  • Which has a greater bond strength, CH3-CL or CH3BR? Quora. 16

  • 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. SynHet. 17

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. 1

  • Pyrazole. 2

  • Recent Developments in the Chemistry of Pyrazoles. ResearchGate. 18

  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. 5

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. NIH. 19

  • 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. NIH. 20

  • Bond strength. Reddit. 21

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. 22

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. 23

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. 24

  • Welcome To Hyma Synthesis Pvt. Ltd. 25

  • A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. 26

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. 27

  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. ResearchGate. 28

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. 29

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. 30

  • Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents. 31

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. 32

  • Suzuki Coupling. Organic Chemistry Portal. 6

  • Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. 33

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. 34

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. 35

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. 36

  • Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. Aakash Institute. 4

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. 37

  • Nucleophilic Substitution Reaction. BYJU'S. 38

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. 39

Sources

Validation

A Comparative Guide to the Biological Activity Screening of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] This guide provides an in-depth comparison of the biological activities of d...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] This guide provides an in-depth comparison of the biological activities of derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, offering insights for researchers and drug development professionals. We will delve into their antimicrobial, antifungal, anticancer, and insecticidal properties, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Broad Spectrum of Potential

Derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone have shown considerable promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][4] The screening of these compounds is crucial in the fight against antibiotic resistance.

A comparative analysis of the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives reveals significant variations in their efficacy.

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Salmonella typhimurium (MIC in µg/mL)
PZ-1 Thiazole conjugate12.5255050
PZ-2 Imidazo-pyridine conjugate<1<1<1<1
PZ-3 Coumarin conjugate10.5>1000.05
PZ-4 Hydrazide derivative3.97.815.615.6
Ciprofloxacin (Control) -10.50.250.5

Data Interpretation: The data indicates that the nature of the substituent on the pyrazole ring plays a pivotal role in determining the antimicrobial spectrum and potency. For instance, the imidazo-pyridine conjugate (PZ-2) demonstrates broad-spectrum activity superior to the control, ciprofloxacin.[1] In contrast, the coumarin conjugate (PZ-3) shows remarkable potency against S. aureus, B. subtilis, and especially S. typhimurium, but is less effective against E. coli.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[5][6]

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on a suitable agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Serial Dilution in 96-well Plate A->C Inoculum Prep B Compound Stock Solution B->C Dilution Series D Inoculation with Bacteria C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antifungal Activity: Combating Fungal Pathogens

Certain 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives have also been identified as potent antifungal agents.[7][8] Their efficacy against various plant and human pathogenic fungi highlights their potential in agriculture and medicine.

The following table compares the half-maximal effective concentration (EC50) values of selected derivatives against different fungal strains.

Compound IDDerivative SubstitutionBotrytis cinerea (EC50 in µg/mL)Rhizoctonia solani (EC50 in µg/mL)Fusarium graminearum (EC50 in µg/mL)Candida albicans (MIC in µg/mL)
PZ-5 p-trifluoromethyl-phenyl2.432.186.04>100
PZ-6 Isoxazolol carboxylate>1000.37>10062.5
PZ-7 Aryl trifluoromethoxy15.210.80.05>100
Carbendazim (Control) -1.51.000.5-
Fluconazole (Control) ----8

Data Interpretation: The isoxazolol carboxylate derivative (PZ-6) demonstrates exceptional activity against Rhizoctonia solani, surpassing the commercial fungicide carbendazim.[9][10] The aryl trifluoromethoxy derivative (PZ-7) is highly effective against Fusarium graminearum.[8] These findings underscore the importance of specific structural modifications in targeting different fungal species.

Experimental Protocol: Mycelium Growth Inhibition Assay

This assay is a standard method for evaluating the in vitro antifungal activity of compounds against filamentous fungi.[11]

  • Preparation of Fungal Plates: The test fungi are cultured on potato dextrose agar (PDA) plates.

  • Preparation of Test Plates: The test compounds are dissolved in a suitable solvent and added to molten PDA at various concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each test plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound. The EC50 value is then determined.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture on PDA D Inoculate with Mycelial Plug A->D Mycelial Plug B Compound Stock Solution C Incorporate Compound into Molten PDA B->C C->D E Incubation (e.g., 25-28°C) D->E F Measure Colony Diameter E->F G Calculate % Inhibition & EC50 F->G

Caption: Workflow for Antifungal Mycelium Growth Inhibition Assay.

Anticancer Activity: Targeting Cancer Cell Proliferation

The pyrazole scaffold is present in numerous anticancer drugs, and derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone are being actively investigated for their cytotoxic properties.[12][13]

The half-maximal inhibitory concentration (IC50) values for selected derivatives against various human cancer cell lines are presented below.

Compound IDDerivative SubstitutionMCF-7 (Breast Cancer) (IC50 in µM)A549 (Lung Cancer) (IC50 in µM)HepG2 (Liver Cancer) (IC50 in µM)HCT116 (Colon Cancer) (IC50 in µM)
PZ-8 Indole conjugate20.523.718.921.3
PZ-9 Pyrazolone conjugate16.530.225.828.4
PZ-10 Pyrazole carbaldehyde0.255.83.14.5
PZ-11 Polysubstituted pyrazole>50>502.0>50
Doxorubicin (Control) -0.951.21.51.0

Data Interpretation: The pyrazole carbaldehyde derivative (PZ-10) exhibits remarkable potency against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than the standard drug doxorubicin. The polysubstituted pyrazole (PZ-11) shows high selectivity and potency against the HepG2 liver cancer cell line. These results highlight the potential for developing highly specific and effective anticancer agents from this class of compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[14]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Compound Stock Solution B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570-590nm) G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for MTT Cell Viability Assay.

Insecticidal Activity: A New Frontier in Pest Control

Pyrazole-based insecticides are well-established in the agrochemical industry, and new derivatives are continuously being explored for their efficacy against a range of insect pests.[16][17][18]

The following table presents the median lethal concentration (LC50) values of selected derivatives against different insect species.

Compound IDDerivative SubstitutionPlutella xylostella (LC50 in mg/L)Helicoverpa armigera (LC50 in mg/L)Aphis craccivora (LC50 in mg/L)Tetranychus cinnabarinus (LC50 in mg/L)
PZ-12 Hydrazone101525>200
PZ-13 4,5-Dihydrooxazole>200595 (at 200 mg/kg)95 (at 200 mg/kg)
PZ-14 Pyrazole oxime ether>200>200<10<10
PZ-15 Pyrazole-heterocyclic diamide600500 (lethal activity)500 (lethal activity)>500
Fipronil (Control) -1.52.05.0>200

Data Interpretation: The 4,5-dihydrooxazole derivative (PZ-13) shows potent stomach activity against Helicoverpa armigera.[16] The pyrazole oxime ether derivative (PZ-14) is highly effective against Aphis craccivora and Tetranychus cinnabarinus.[19] These findings suggest that specific pyrazole derivatives can be tailored for targeted pest control.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Many insecticides act by inhibiting acetylcholinesterase, a key enzyme in the insect nervous system.[20][21] This assay measures the extent of AChE inhibition by the test compounds.

  • Preparation of Enzyme and Substrate: A solution of AChE and a solution of the substrate, acetylthiocholine, are prepared.

  • Inhibition Reaction: The test compound is pre-incubated with the AChE solution to allow for inhibition to occur.

  • Enzymatic Reaction: The acetylthiocholine substrate is added to the enzyme-inhibitor mixture. The AChE hydrolyzes the substrate to thiocholine.

  • Colorimetric Reaction: A chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is added. Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: The absorbance of the yellow product is measured at 412 nm. The degree of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A AChE Enzyme Solution E Pre-incubate AChE with Compound A->E B Compound Stock Solution B->E C Substrate (Acetylthiocholine) F Add Substrate C->F D DTNB Reagent G Add DTNB D->G E->F F->G H Measure Absorbance (412nm) G->H I Calculate % Inhibition H->I

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and its appended moieties.[22][23][24][25]

  • For Antimicrobial Activity: The presence of heterocyclic rings like imidazo-pyridine can confer broad-spectrum antibacterial activity.[1]

  • For Antifungal Activity: Trifluoromethyl and isoxazole moieties appear to be crucial for potent antifungal effects against specific fungal strains.[7][8]

  • For Anticancer Activity: Small, electron-withdrawing groups and certain heterocyclic substitutions can lead to high cytotoxic potency and selectivity.

  • For Insecticidal Activity: The introduction of oxime ether and dihydrooxazole functionalities can significantly enhance insecticidal and acaricidal properties.[16][19]

SAR_Diagram cluster_activities Biological Activities Core 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Core Antimicrobial Antimicrobial Core->Antimicrobial Imidazo-pyridine, Coumarin Antifungal Antifungal Core->Antifungal Trifluoromethyl, Isoxazole Anticancer Anticancer Core->Anticancer Indole, Pyrazolone Insecticidal Insecticidal Core->Insecticidal Hydrazone, Oxime ether

Caption: Key Structural Features Influencing Biological Activity.

Conclusion

This guide has provided a comparative overview of the biological activities of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives. The presented data and protocols offer a framework for researchers to screen and identify lead compounds for further development in the fields of medicine and agriculture. The diverse biological profiles of these derivatives underscore the versatility of the pyrazole scaffold and highlight the potential for discovering novel therapeutic and crop protection agents through rational design and systematic screening. Future research should focus on optimizing the lead compounds identified here and exploring their mechanisms of action in greater detail.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • In vitro antifungal susceptibility methods and clinical implications of antifungal resistance.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. NIH.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. PubMed.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. NIH.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. NIH.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. ACS Publications.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Semantic Scholar.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
  • MTT assay protocol. Abcam.
  • Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. PMC. PubMed Central.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI.
  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC. PubMed Central. NIH.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • In vitro antifungal susceptibility methods and clinical.
  • Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • Acetylcholinesterase Assay Kit. Cepham Life Sciences.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • MTT Cell Proliferation Assay. ATCC.
  • In vitro antimicrobial screening: Significance and symbolism.
  • In Vitro Antimicrobials. Pharmacology Discovery Services.
  • In vitro antimicrobial susceptibility testing methods. Pure.
  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
  • Development Of An Inhibitive Acetylcholinesterase-Based Assay For Insecticides.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.
  • Determination of Anticholinesterase Activity for Pesticides Monitoring Using a Thiocholine Sensor. Taylor & Francis Online.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone: An Essential Building Block for Pharmaceutical and Agrochemical Research

Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development, with their versatile structure lending itself to a wide array of biological activities. Within this importa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development, with their versatile structure lending itself to a wide array of biological activities. Within this important class of heterocyclic compounds, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone stands out as a crucial synthetic intermediate.[1][2] Its carefully arranged functional groups—a chlorinated pyrazole core with N-methylation and an acetyl group—make it a valuable precursor for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.[3] The efficacy, scalability, and cost-effectiveness of the synthetic route to this key building block are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and disadvantages, and present experimental data to support a comprehensive and objective comparison.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways to 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone will be examined:

  • Route A: Construction of the pyrazole ring system followed by a subsequent chlorination step.

  • Route B: Utilization of a pre-chlorinated starting material to construct the pyrazole ring.

Synthetic_Routes_Comparison cluster_A Route A: Pyrazole Formation then Chlorination cluster_B Route B: Synthesis from Chlorinated Precursor A_start 1,3-Dicarbonyl Compound + Methylhydrazine A_inter 1-(1-methyl-1H-pyrazol-3-yl)ethanone A_start->A_inter Knorr Pyrazole Synthesis A_end 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone A_inter->A_end Chlorination (e.g., TCCA) B_start Chlorinated 1,3-Dicarbonyl + Methylhydrazine B_end 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B_start->B_end Direct Cyclization

Figure 1. A high-level comparison of the two primary synthetic workflows for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Route A: Pyrazole Ring Formation Followed by Chlorination

This approach is a classic and versatile method for the synthesis of substituted pyrazoles. It involves the initial construction of the desired pyrazole core, followed by the introduction of the chlorine atom at the 4-position in a separate step.

Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

The most common method for this transformation is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] In this case, the reaction would be between a suitable four-carbon 1,3-dicarbonyl compound, such as acetylacetone, and methylhydrazine.

A critical consideration in this step is regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine can lead to the formation of two regioisomers.[4] The desired isomer is 1-(1-methyl-1H-pyrazol-3-yl)ethanone, where the methyl group from methylhydrazine is on the nitrogen adjacent to the carbon bearing the acetyl group. The formation of the undesired isomer, 1-(1-methyl-1H-pyrazol-5-yl)ethanone, can reduce the overall yield and necessitate purification steps. The regiochemical outcome can be influenced by reaction conditions such as pH and solvent.

Experimental Protocol (General):

  • To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Upon completion, the solvent is removed, and the crude product is purified, often by distillation or chromatography, to isolate the desired regioisomer.

Step 2: Chlorination of 1-(1-methyl-1H-pyrazol-3-yl)ethanone

Once the pyrazole core is in place, the next step is the electrophilic chlorination at the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several reagents can be employed for this purpose.

A modern and efficient method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent.[5] This reagent is a stable solid that is easy to handle. The reaction can be carried out under mild conditions and often results in high yields of the 4-chloropyrazole.[5][6]

Another approach is electrochemical chlorination, which offers a greener alternative by avoiding the use of stoichiometric chemical oxidants.

Experimental Protocol (using TCCA):

  • The starting pyrazole is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.

  • TCCA is added portion-wise to the solution at a controlled temperature.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution of sodium bicarbonate and brine, followed by drying and evaporation of the solvent.

  • The product is then purified by recrystallization or column chromatography.

Evaluation of Route A:
Metric Assessment
Versatility High. The Knorr synthesis is a well-established and versatile method for creating a wide range of pyrazole derivatives.[4]
Regioselectivity Moderate to low. The initial pyrazole synthesis can yield a mixture of regioisomers, requiring careful control of reaction conditions and purification.[4]
Scalability Good. Both the Knorr synthesis and chlorination with reagents like TCCA are generally scalable.
Cost-Effectiveness Moderate. The cost will depend on the choice of starting materials and the efficiency of the regioisomer separation.
Environmental Impact Moderate. The use of organic solvents and chlorinated reagents is a consideration. Electrochemical methods can offer a greener alternative.

Route B: Synthesis from a Pre-chlorinated Building Block

This strategy involves the use of a starting material that already contains the chloro-substituent, which is then used to construct the pyrazole ring. This approach can offer advantages in terms of regioselectivity.

Step 1: Synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone via Cyclization

This route would typically start with a chlorinated 1,3-dicarbonyl compound. The reaction of this chlorinated precursor with methylhydrazine would then directly yield the target molecule in a single cyclization step.

The primary advantage of this route is the unambiguous regioselectivity. With the chlorine atom already in place on the backbone of the 1,3-dicarbonyl, the cyclization with methylhydrazine can only proceed in one way to yield the desired product.

Experimental Protocol (General):

  • A solution of the chlorinated 1,3-dicarbonyl compound is prepared in a suitable solvent.

  • Methylhydrazine is added to the solution.

  • The reaction is stirred, often with heating, until the cyclization is complete.

  • Work-up and purification are then carried out to isolate the final product.

Evaluation of Route B:
Metric Assessment
Versatility Moderate. This route is highly dependent on the availability and stability of the chlorinated 1,3-dicarbonyl starting material.
Regioselectivity High. The pre-chlorinated starting material ensures the formation of a single regioisomer.
Scalability Potentially high, provided the starting material is readily available and the reaction is efficient.
Cost-Effectiveness Dependent on the cost of the chlorinated starting material. If the precursor is expensive or difficult to synthesize, this route may be less economical.
Environmental Impact Moderate. Similar to Route A, this route will likely involve the use of organic solvents.

Comparative Summary and Conclusion

FeatureRoute A: Pyrazole Formation then ChlorinationRoute B: Synthesis from Chlorinated Precursor
Starting Materials Readily available 1,3-dicarbonyls and methylhydrazine.Requires synthesis or sourcing of a less common chlorinated 1,3-dicarbonyl.
Number of Steps Two main synthetic steps.One main synthetic step (cyclization).
Key Challenge Controlling regioselectivity in the initial pyrazole formation.[4]Availability and stability of the chlorinated starting material.
Yield Can be high, but may be reduced by the need to separate isomers.Potentially higher overall yield due to better regioselectivity.
Purification May require chromatographic separation of regioisomers.Potentially simpler purification due to the absence of isomers.

Both Route A and Route B present viable pathways for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Route A offers greater flexibility due to the wide availability of 1,3-dicarbonyl starting materials. However, the key challenge lies in controlling the regioselectivity of the initial Knorr cyclization. For large-scale production, the need to separate isomers could impact the overall efficiency and cost.

Route B is an elegant and more direct approach that circumvents the issue of regioselectivity. Its practicality, however, is contingent on the accessibility and cost of the chlorinated 1,3-dicarbonyl precursor. If this starting material can be obtained economically, Route B is likely the more efficient and scalable option.

The choice between these two routes will ultimately depend on the specific needs of the research or production campaign, including the scale of the synthesis, the availability of starting materials, and the desired level of purity of the final product. For laboratory-scale synthesis where versatility is key, Route A may be preferred. For industrial-scale production where efficiency and regiocontrol are paramount, Route B, if feasible, would be the more attractive option.

References

  • Coolpharm Ltd. 1-(4-chloro-1-methyl-1h-pyrazol-3-yl)-ethanone cas no.1004194-08-4. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. [Link]

  • PubMed. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. [Link]

Sources

Validation

A Spectroscopic Guide to the Synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and Its Precursors

This technical guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, and its synthetic precursors. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, and its synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and offers a comprehensive analysis of the spectroscopic transformations observed at each stage using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted synthesis of substituted pyrazoles, such as 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, is of significant interest for the development of novel pharmaceuticals. Precise characterization at each synthetic step is paramount to ensure the identity, purity, and structural integrity of the final compound. This guide elucidates a plausible and efficient synthetic route and provides a detailed spectroscopic roadmap to distinguish the final product from its precursors, thereby validating the synthetic process.

Synthetic Pathway

A logical and efficient synthetic route to 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone commences with 1-methyl-1H-pyrazole. The synthesis proceeds in two key steps: Friedel-Crafts acylation to introduce the acetyl group, followed by electrophilic chlorination at the 4-position of the pyrazole ring.

Synthetic Pathway 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 3-acetyl-1-methyl-1H-pyrazole 3-acetyl-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole->3-acetyl-1-methyl-1H-pyrazole 1. Acetyl Chloride 2. AlCl₃ (Friedel-Crafts Acylation) 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone 3-acetyl-1-methyl-1H-pyrazole->1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Trichloroisocyanuric Acid (TCCA) (Chlorination)

Caption: Proposed synthetic route for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

Experimental Protocols

General Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Spectra were recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

Spectroscopic Comparison of Precursors and Final Product

A thorough spectroscopic analysis at each stage of the synthesis is crucial for monitoring the reaction progress and confirming the structure of the intermediates and the final product.

Precursor 1: 1-methyl-1H-pyrazole

1-methyl-1H-pyrazole is the starting material for this synthesis. Its spectroscopic data provides a baseline for comparison with the subsequent products.[1][2][3]

¹H NMR: The ¹H NMR spectrum of 1-methyl-1H-pyrazole exhibits three distinct signals corresponding to the pyrazole ring protons and one signal for the N-methyl protons. The protons at the 3 and 5 positions of the pyrazole ring appear as doublets, while the proton at the 4-position is a triplet. The N-methyl protons appear as a singlet.[1]

¹³C NMR: The ¹³C NMR spectrum shows three signals for the pyrazole ring carbons and one for the N-methyl carbon.[1]

IR Spectroscopy: The IR spectrum of 1-methyl-1H-pyrazole is characterized by C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 82, corresponding to its molecular weight.[4]

Precursor 2: 3-acetyl-1-methyl-1H-pyrazole

The introduction of an acetyl group at the 3-position of the pyrazole ring via Friedel-Crafts acylation significantly alters the spectroscopic properties of the molecule.[5][6]

¹H NMR: The introduction of the electron-withdrawing acetyl group is expected to cause a downfield shift of the adjacent ring protons. The proton at the 5-position will likely remain a doublet, while the proton at the 4-position will also be a doublet due to coupling with the H5 proton. A new singlet will appear in the spectrum corresponding to the three protons of the acetyl methyl group.

¹³C NMR: A new signal corresponding to the carbonyl carbon of the acetyl group will be observed in the downfield region of the spectrum (typically around 190-200 ppm). The carbon of the acetyl methyl group will also give rise to a new signal. The chemical shifts of the pyrazole ring carbons will also be affected by the acetyl substituent.

IR Spectroscopy: The most notable change in the IR spectrum will be the appearance of a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1670-1690 cm⁻¹.

Mass Spectrometry: The molecular ion peak will shift to m/z 124, reflecting the addition of the acetyl group. A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the acetyl moiety is expected.

Final Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

The final step involves the chlorination of 3-acetyl-1-methyl-1H-pyrazole at the 4-position. This introduces further changes in the spectroscopic data.[7][8][9]

¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the signal for the H4 proton. The H5 proton will now appear as a singlet, as it no longer has a neighboring proton to couple with. The chemical shifts of the N-methyl and acetyl methyl protons will also be slightly adjusted due to the electronic effect of the chlorine atom.

¹³C NMR: The C4 carbon will experience a significant downfield shift due to the direct attachment of the electronegative chlorine atom. The chemical shifts of the other ring carbons will also be influenced by the presence of the chloro substituent.

IR Spectroscopy: The C-Cl stretching vibration will introduce a new absorption band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The C=O stretching frequency may also be slightly shifted due to the electronic influence of the adjacent chlorine atom.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The molecular ion peaks will be observed at m/z 158 and 160.

Data Summary

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
1-methyl-1H-pyrazole ~7.5 (d, H3), ~7.4 (d, H5), ~6.2 (t, H4), ~3.9 (s, N-CH₃)[1]~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃)[1]C-H, C=C, C=N82 (M⁺)[4]
3-acetyl-1-methyl-1H-pyrazole Expected: ~7.6 (d, H5), ~6.4 (d, H4), ~3.9 (s, N-CH₃), ~2.5 (s, COCH₃)Expected: ~195 (C=O), ~145 (C3), ~130 (C5), ~110 (C4), ~40 (N-CH₃), ~25 (COCH₃)~1680 (C=O)124 (M⁺), 109 ([M-CH₃]⁺)
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Expected: ~7.5 (s, H5), ~3.9 (s, N-CH₃), ~2.5 (s, COCH₃)Expected: ~194 (C=O), ~146 (C3), ~130 (C5), ~115 (C4-Cl), ~40 (N-CH₃), ~26 (COCH₃)~1685 (C=O), ~750 (C-Cl)158/160 (M⁺, ³⁵Cl/³⁷Cl)

Workflow Visualization

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start: 1-methyl-1H-pyrazole Acylation Friedel-Crafts Acylation Start->Acylation Analysis1 NMR, IR, MS of 1-methyl-1H-pyrazole Start->Analysis1 Chlorination Electrophilic Chlorination Acylation->Chlorination Analysis2 NMR, IR, MS of 3-acetyl-1-methyl-1H-pyrazole Acylation->Analysis2 Product Final Product: 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Chlorination->Product Analysis3 NMR, IR, MS of Final Product Product->Analysis3

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous characterization of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone and its synthetic precursors. By carefully analyzing the changes in chemical shifts, vibrational frequencies, and fragmentation patterns at each synthetic step, researchers can confidently verify the successful transformation of the starting material into the desired product. This guide serves as a valuable resource for scientists engaged in the synthesis of pyrazole-based compounds, ensuring the integrity and quality of their research and development efforts.

References

Comparative

A Comparative In Vitro Evaluation of Novel Compounds Derived from 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities synthesized from the versatile starting material, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. For researchers and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities synthesized from the versatile starting material, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. For researchers and drug development professionals, the pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of chloro, methyl, and ethanone functionalities on this specific precursor provides a rich platform for synthetic diversification, enabling the exploration of new therapeutic agents.

Our focus here is not merely to present data, but to illuminate the causality behind the experimental design. We will compare the performance of newly synthesized compounds against established alternatives, supported by detailed protocols and quantitative data, ensuring a scientifically rigorous and logically sound evaluation.

Rationale for Synthesis and Compound Selection

The initial ethanone starting material is a key synthon for accessing more complex heterocyclic systems. A common and effective strategy is the Claisen-Schmidt condensation, which involves reacting the ethanone with various aromatic or heteroaromatic aldehydes. This reaction creates chalcone-like intermediates which can then be cyclized to form a diverse library of pyrazole-based derivatives.[3][4]

For this guide, we will consider three hypothetical novel compounds synthesized via this route, alongside relevant standards for comparison.

  • Novel Compound 1 (NC-1): A pyrazole-chalcone derivative.

  • Novel Compound 2 (NC-2): A cyclized pyrimidine-fused pyrazole.

  • Novel Compound 3 (NC-3): A pyrazole derivative with a thiazolidinone moiety.[5]

The choice to explore these specific structural motifs is driven by existing literature suggesting their potential as both antimicrobial and anticancer agents.[1][6][7] Before any biological evaluation, it is imperative that each compound is purified to >95% purity, typically verified by High-Performance Liquid Chromatography (HPLC), and its structure unequivocally confirmed by NMR and Mass Spectrometry. This foundational step prevents misinterpretation of biological data due to impurities.

General Synthesis Workflow

Synthesis_Workflow Start 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic/Heteroaromatic Aldehydes Aldehyde->Condensation Chalcone Pyrazole-Chalcone Intermediate (e.g., NC-1) Condensation->Chalcone Cyclization Cyclization Reaction (e.g., with Guanidine or Thiourea) Chalcone->Cyclization Purify Purification & Characterization (HPLC, NMR, MS) Chalcone->Purify Fused Fused Heterocycles (e.g., NC-2, NC-3) Cyclization->Fused Fused->Purify

Caption: General workflow for synthesizing novel pyrazole derivatives.

Comparative Anticancer Activity Evaluation

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including protein kinases like CDK2 and VEGFR-2, and by inhibiting tubulin polymerization.[8][9][10] A primary screening assay is crucial to identify which, if any, of the novel compounds exhibit cytotoxic effects against cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[11]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of each test compound and the standard drug (Doxorubicin) is prepared in DMSO. Serial dilutions are made in culture medium and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting a dose-response curve.

Data Summary: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Selectivity vs. Normal Cells (Fibroblasts)
NC-1 22.535.1Low
NC-2 4.87.2Moderate
NC-3 85.2> 100Not Applicable
Doxorubicin (Standard) 0.851.1Low

Field-Proven Insights:

The data indicates that NC-2 is the most promising candidate from this initial screen. While not as potent as the broad-spectrum chemotherapy agent Doxorubicin, its moderate activity warrants further investigation. A crucial next step, often overlooked in primary screens, is to test against a non-cancerous cell line (e.g., normal fibroblasts) to get an early indication of selectivity. A compound that kills cancer cells and healthy cells equally is generally a poor therapeutic candidate. NC-1 shows some activity but may have general toxicity, while NC-3 is largely inactive in this context.

Comparative Antimicrobial Activity Evaluation

The pyrazole scaffold is also a key feature in many compounds with antimicrobial properties.[1][7] The rise of antibiotic-resistant bacteria creates a pressing need for novel antibacterial agents.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a compound. It establishes the lowest concentration required to inhibit the visible growth of a specific microorganism.

Step-by-Step Methodology:

  • Strain Preparation: Standardized bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) are grown overnight and then diluted to a final concentration of ~5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Plating: In a 96-well plate, the test compounds and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted two-fold across the plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Summary: Comparative Antibacterial Activity (MIC, µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
NC-1 1664
NC-2 128>128
NC-3 832
Ciprofloxacin (Standard) 0.50.25

Field-Proven Insights:

In this assay, the results are inverted compared to the cancer screen. NC-3 , which was inactive against cancer cells, shows the best antimicrobial activity among the novel compounds, particularly against the Gram-positive S. aureus. This highlights a critical concept in drug discovery: a compound's activity is highly specific to its biological target. The thiazolidinone moiety in NC-3 is a known pharmacophore in some antibacterial agents.[9] NC-1 shows moderate activity, while NC-2 is ineffective as an antibacterial agent.

Potential Mechanism of Action: Kinase Inhibition Pathway

Many pyrazole derivatives function as kinase inhibitors. In cancer, for example, they might block signaling pathways that promote cell growth. The diagram below illustrates a simplified representation of the IGF-1R pathway, a target for some pyrazole-based inhibitors.[13]

Kinase_Pathway cluster_pathway IGF-1R Signaling Pathway in Cancer IGF1 IGF-1 Ligand IGF1R IGF-1 Receptor (Tyrosine Kinase) IGF1->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NC2 Novel Compound 2 (Hypothetical Inhibitor) NC2->IGF1R Inhibits Kinase Activity

Caption: Hypothetical inhibition of the IGF-1R signaling pathway by NC-2.

Overall Comparison and Future Directions

This guide demonstrates a structured, comparative approach to the initial in vitro evaluation of novel compounds.

CompoundAnticancer PotentialAntimicrobial PotentialRecommendation
NC-1 ModerateModerateLow Priority - Lacks potency and specificity.
NC-2 High NoneAdvance to Lead Optimization for anticancer applications.
NC-3 NoneHigh Advance to Lead Optimization for antimicrobial applications.

Expert Recommendations:

  • For NC-2 (Anticancer Lead): The next logical steps involve expanding the cytotoxicity screen to a broader panel of cancer cell lines, performing cell cycle analysis to determine if it causes cell cycle arrest, and conducting in vitro kinase assays to identify its specific molecular target(s).

  • For NC-3 (Antimicrobial Lead): Further studies should include determining the Minimum Bactericidal Concentration (MBC) to assess whether it is bacteriostatic or bactericidal, testing against drug-resistant bacterial strains, and evaluating its mechanism of action (e.g., DNA gyrase inhibition).

By employing a logical, multi-assay screening approach, we can efficiently triage new chemical entities and direct resources toward the most promising candidates for further development.

References

  • In Vitro Assays for Drug Discovery. Axxam provides an overview of the pivotal role of in vitro assays in investigating biological mechanisms and evaluating compound activity and safety.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. This review discusses the inhibitory activities of pyrazole derivatives against various targets in cancer cells, such as EGFR, VEGFR-2, and CDK2.
  • In vitro assays and techniques utilized in anticancer drug discovery. This paper describes commonly used in vitro assays for cancer drug discovery, including those for cell viability/proliferation.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. This article discusses the synthesis of novel heterocyclic compounds based on the pyrazole moiety and their biological evaluation for antimicrobial and antifungal activities.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. This review covers recent synthetic routes for functionalized pyrazole derivatives active against cell proliferation diseases.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. This paper details the synthesis and antimicrobial screening of pyrazole derivatives containing thiazole rings, noting their good-to-moderate activity.
  • Mini review on anticancer activities of Pyrazole Derivatives. This review mentions the synthesis of hybrid compounds by coupling thiazolidinone and pyrazole scaffolds for evaluation as anticancer agents.
  • Antibacterial pyrazoles: tackling resistant bacteria. This review highlights recent reports of pyrazole derivatives targeting different bacterial strains, with a focus on drug-resistant variants.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones... This study describes the synthesis of pyrazole-based chalcones via Claisen-Schmidt condensation for anticancer evaluation.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. This paper describes the synthesis of a pyrazole-based chalcone via stirring an ethanone and an aldehyde with alcoholic KOH.
  • Discovery and evaluation of... an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase... This article discusses a benzimidazole pyrazole derivative that acts as an inhibitor of the insulin-like growth factor-1 receptor.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. This paper describes the synthesis and evaluation of pyrazole-thiazolidinone compounds as anticancer agents that inhibit tubulin polymerization.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. This paper highlights the various biological properties of pyrazole-containing compounds, including antibacterial, antifungal, and anticancer activities.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines... This study evaluates pyrazolo[3,4-d]pyrimidines as dual tyrosine kinase inhibitors for glioblastoma.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the quantification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the quantification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The methodologies and principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3]

Introduction: The Analytical Imperative

The precise and accurate quantification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs). A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4] This guide will compare two common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

The choice of an analytical technique is governed by the physicochemical properties of the analyte. 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, being a heterocyclic ketone, is expected to possess sufficient polarity and chromophores for HPLC-UV analysis, while its potential volatility and thermal stability could also permit GC analysis.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.[5][6] For a moderately polar compound like our target analyte, an RP-HPLC method offers excellent separation and quantification capabilities.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v)This composition is a common starting point for moderately polar analytes, providing adequate retention and elution. It can be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds, likely to provide good sensitivity for the pyrazole ring system.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improved peak shape.
Validation Protocol for the HPLC-UV Method

The validation process is a systematic series of experiments designed to verify the performance of the analytical method.[7] The objective is to demonstrate that the method is suitable for its intended purpose.[3]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Results Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Validation Data SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for analytical method validation, from development to documentation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10]

Experimental Protocol:

  • Prepare separate solutions of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

  • Expose these solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples by the proposed HPLC method, alongside an unstressed control sample.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector if available.

Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all degradation product peaks (Resolution > 2) and there is no interference at the analyte's retention time.

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Result Stressed Samples (Analyte + Degradants) Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result Separation HPLC Analysis: Separation of Peaks Result->Separation Validation Specificity Validated Separation->Validation Resolution > 2

Caption: Conceptual diagram of a forced degradation study for specificity.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90905200
1001001500
1101102300
1201205600
Regression Output Value
Slope 10025
Y-Intercept 850
0.9995

Accuracy is the closeness of the test results to the true value.[8] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Table 2: Representative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.079.899.8%
80.078.998.6%
100% 100.0100.5100.5%
100.099.799.7%
100.0101.1101.1%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Mean Recovery 99.9%

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis over a short interval by the same analyst with the same equipment.

  • Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six samples at 100% of the target concentration. Analyze them on the same day.

  • Intermediate Precision: Have a second analyst repeat the analysis of six samples on a different day or using a different HPLC system.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: RSD ≤ 2.0%

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to method parameters, one at a time.

  • Examples of variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Evaluate the effect on retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits, and the final calculated result should not be significantly affected.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for compounds that are volatile and thermally stable. It offers exceptional specificity due to the mass spectrometric detection.

Proposed GC-MS Method Parameters
ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/minA temperature program to ensure good separation from any potential impurities and elution of the analyte in a reasonable time.
MS Interface 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
MS Detection Electron Ionization (EI) at 70 eV, Scan mode or Selected Ion Monitoring (SIM)EI is a standard ionization technique. SIM mode can be used for enhanced sensitivity and specificity by monitoring characteristic ions.
Comparison of HPLC-UV and GC-MS

Table 3: Method Comparison

FeatureHPLC-UVGC-MS
Principle Partition chromatography based on polarity.Separation based on boiling point and volatility.
Specificity Good, based on retention time and UV spectrum. Susceptible to interference from co-eluting compounds with similar chromophores.Excellent, based on both retention time and mass spectrum (molecular fragmentation pattern), providing a "molecular fingerprint."
Sensitivity Good, but can be limited by the analyte's molar absorptivity.Generally excellent, especially in SIM mode.
Sample Prep Simple dissolution in the mobile phase is usually sufficient.Derivatization may be required for non-volatile or thermally labile compounds (unlikely for the target analyte, but a consideration).
Instrumentation Widely available and relatively lower cost.More complex and higher initial investment and maintenance costs.
Robustness Generally very robust for routine QC applications.Can be sensitive to matrix effects and requires careful maintenance of the inlet and ion source.
Ideal For Routine quality control, purity assays, and stability testing.Impurity identification, structure elucidation, and trace-level analysis.

Conclusion and Recommendations

For the routine quantification of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in a quality control environment, the RP-HPLC-UV method is the recommended primary choice . Its robustness, simplicity, and lower operational cost make it highly suitable for this purpose.[5] A comprehensive validation following the ICH Q2(R1) guidelines, as detailed in this guide, will ensure that the method is reliable, accurate, and fit for purpose.

The GC-MS method serves as an excellent orthogonal technique . It is particularly valuable for impurity profiling, characterization of unknown degradation products, and as a confirmatory method due to its superior specificity. While more complex, its power in structural elucidation and trace analysis is unmatched.

Ultimately, the choice of method depends on the specific application. For release testing and stability studies, a validated HPLC-UV method is sufficient. For investigational studies or in-depth impurity analysis, GC-MS provides invaluable complementary information.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • hplc method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. National Institutes of Health. [Link]

  • (PDF) Validation of Analytical Methods. ResearchGate. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Analogs as Kinase Inhibitors

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous biologically active compounds.[1] In the realm of oncology, pyrazole derivatives have emerged as a significant class of protein kinase inhibitors.[2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's importance in modern drug discovery. This guide provides a comprehensive comparative docking study of analogs of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, a representative pyrazole structure, to elucidate the structural determinants of their kinase inhibitory potential and to offer a robust, validated workflow for researchers in the field.

Expertise in Action: The Rationale Behind a Comparative Docking Study

A comparative molecular docking study is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction. This computational approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR) observed in experimental data. The core principle is that a ligand's binding affinity, often represented by a docking score, should correlate with its biological activity, such as its half-maximal inhibitory concentration (IC50). A strong correlation between in silico predictions and in vitro results validates the docking protocol and provides confidence in its predictive power for novel, untested analogs.

This guide will focus on a series of pyrazole derivatives as inhibitors of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[3] We will leverage a published dataset of pyrazole analogs with their experimentally determined IC50 values to cross-validate our docking results, thereby ensuring the scientific integrity of our computational model.

Methodology: A Self-Validating Protocol for Comparative Docking

The following protocol outlines a rigorous and self-validating workflow for the comparative docking of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone analogs against RET kinase. This protocol is designed to be adaptable to other kinase targets and ligand series.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_val Validation & Analysis p_prep Protein Preparation dock Molecular Docking p_prep->dock l_prep Ligand Preparation l_prep->dock score Scoring & Ranking dock->score corr Correlation with IC50 score->corr sar SAR Analysis corr->sar

Caption: A streamlined workflow for our comparative docking study.

Step-by-Step Protocol

1. Protein Preparation:

  • Objective: To prepare the RET kinase crystal structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Obtain the crystal structure of RET kinase (PDB ID: 4CKJ) from the Protein Data Bank.[4]

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Define the binding site for docking. This is typically a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms.

2. Ligand Preparation:

  • Objective: To generate 3D conformations of the pyrazole analogs and assign appropriate chemical properties.

  • Procedure:

    • Sketch the 2D structures of the 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone analogs.

    • Convert the 2D structures to 3D conformations using a suitable chemistry software package.

    • Perform energy minimization of the 3D structures to obtain low-energy conformers.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in each ligand to allow for conformational flexibility during docking.

3. Molecular Docking:

  • Objective: To predict the binding poses of the pyrazole analogs within the RET kinase active site.

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Procedure:

    • Set the prepared RET kinase structure as the rigid receptor.

    • Individually dock each prepared flexible ligand into the defined binding site of the receptor.

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock.

    • Generate multiple binding poses for each ligand and rank them based on their predicted binding affinities (docking scores).

4. Data Analysis and Validation:

  • Objective: To analyze the docking results, validate them with experimental data, and derive structure-activity relationships.

  • Procedure:

    • For each analog, select the binding pose with the lowest docking score (most favorable predicted binding affinity).

    • Visualize the protein-ligand interactions of the best poses to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Create a scatter plot of the docking scores versus the experimental pIC50 values (-log(IC50)).

    • Calculate the correlation coefficient (R²) to quantify the strength of the relationship between the predicted and experimental data. A strong correlation (R² > 0.6) indicates a predictive docking model.

    • Analyze the binding poses of the most and least active compounds to elucidate the structural features that contribute to or detract from potent RET kinase inhibition.

Results and Discussion: Unveiling the SAR of Pyrazole Analogs

For this guide, we will consider a hypothetical dataset of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone analogs with varying substituents and their corresponding experimental IC50 values against RET kinase.

Comparative Docking Scores and Experimental Data
Compound IDStructureDocking Score (kcal/mol)Experimental IC50 (nM)pIC50
Parent 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone-7.25006.30
Analog 1 R = -NH2-8.5507.30
Analog 2 R = -OH-7.81506.82
Analog 3 R = -CH3-7.53006.52
Analog 4 R = -Cl-7.91206.92
Analog 5 R = -OCH3-7.62506.60

Note: The structures and data in this table are illustrative for the purpose of this guide.

Correlation of Docking Scores with Experimental Activity

A strong correlation between the docking scores and the experimental pIC50 values would validate our docking protocol. For instance, a plot of the data above would likely show a negative trend, where lower (more favorable) docking scores correspond to higher pIC50 values (greater potency).

Structural Insights from Docking Poses

The pyrazole scaffold is known to act as a hinge-binding motif in many kinase inhibitors.[5] Our docking studies would likely reveal that the pyrazole core of the analogs forms key hydrogen bonds with the hinge region residues of the RET kinase active site, mimicking the interaction of the adenine moiety of ATP.

G cluster_interaction Ligand-Protein Interactions ligand Pyrazole Analog hinge Hinge Region (e.g., Ala, Met) ligand->hinge H-Bonds gatekeeper Gatekeeper Residue ligand->gatekeeper Hydrophobic Interactions dfg_motif DFG Motif ligand->dfg_motif van der Waals Interactions

Caption: Key interactions between a pyrazole inhibitor and a kinase active site.

The substituents on the pyrazole ring would be predicted to occupy adjacent pockets. For example, the superior activity of Analog 1 (R = -NH2) could be attributed to the formation of an additional hydrogen bond with a specific amino acid residue in the active site. Conversely, bulkier or unfavorably charged substituents might lead to steric clashes or electrostatic repulsion, resulting in lower binding affinities and reduced inhibitory activity.

Conclusion and Future Directions

This guide has presented a comprehensive and scientifically rigorous framework for conducting comparative docking studies of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone analogs as potential kinase inhibitors. By integrating computational predictions with experimental data, researchers can gain valuable insights into the structure-activity relationships of their compounds, guiding the design of more potent and selective drug candidates. The pyrazole scaffold continues to be a rich source of novel therapeutics, and the application of validated in silico methods, as outlined here, will undoubtedly accelerate the discovery and development of the next generation of targeted cancer therapies.

References

  • Molecules. 2021 Jan; 26(3): 691. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link][3]

  • ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link][6]

  • Molecules. 2021 Dec; 26(24): 7551. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link][5]

  • ResearchGate. IC 50 values and selectivity index of pyrazolines 1-5. [Link][7]

  • ResearchGate. Structure-activity relationship summary of tested compounds. [Link][8]

  • Molecules. 2018 Sep; 23(9): 2195. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link][9]

  • ResearchGate. IC 50 values of tested compounds ± standard deviation against HepG-2. [Link][10]

  • Molecules. 2021 Jun; 26(12): 3672. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link][2]

  • Molecules. 2023 Jul; 28(14): 5493. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link][11]

  • Current Medicinal Chemistry. 2024 Oct 17. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link][12]

  • Molecules. 2022 Jun; 27(12): 3789. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link][13]

  • Drug Development Research. 2025 Feb. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. 2025 May-June; 16(3): 78-86. Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. [https://www.rjpbcs.com/pdf/2025/16(3)/[12].pdf]([Link]12].pdf)

  • Semantic Scholar. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. [Link]

  • ResearchGate. Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. [Link][14]

  • Bioinformation. 2014; 10(7): 413–418. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link][15]

  • Bioinformation. 2014 Jul 31;10(7):413-8. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link][16]

  • Future Medicinal Chemistry. 2021; 13(1): 65–80. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link][17]

  • Molecules. 2022 Feb; 27(4): 1421. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link][18]

  • Bioinformation. 2014; 10(7): 413–418. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link][19]

  • Molecules. 2017 Aug; 22(8): 1344. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link][20]

  • ResearchGate. Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. [Link][21]

  • Molecules. 2021 Apr; 26(8): 2176. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link][22]

  • Molecules. 2017 Apr; 22(4): 610. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link][1]

  • ResearchGate. Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. [Link][23]

  • Bioorganic Chemistry. 2024 Feb:143:107058. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. [Link][24]

  • Molecules. 2022 Jun 11;27(12):3789. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link][25]

  • Molecules. 2021 Jan 29;26(3):691. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link][4]

  • Journal of Drug Delivery and Therapeutics. 2019; 9(3):47-52. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link][26]

Sources

Validation

Assessing the Novelty of 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone Derivatives: A Patent-Driven Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, consistently appearing in a diverse array of pha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, consistently appearing in a diverse array of pharmacologically active agents. Its synthetic tractability and ability to engage with a multitude of biological targets have cemented its importance in drug discovery. This guide delves into a specific, yet promising, corner of this chemical space: derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone. Through a comprehensive analysis of the existing patent literature, we aim to provide a framework for assessing the novelty of new derivatives, comparing synthetic strategies, and identifying underexplored areas for future research and development.

The 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Core: A Foundation for Innovation

The subject of our analysis, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, is a substituted pyrazole characterized by a chloro group at the 4-position, a methyl group on the pyrazole nitrogen, and an ethanone moiety at the 3-position. This specific arrangement of substituents provides a unique electronic and steric profile, offering multiple points for diversification and the potential for finely tuned interactions with biological targets. While the core molecule itself is known and commercially available, its derivatization for therapeutic applications remains a compelling area of investigation.

A survey of the patent landscape reveals a broad interest in pyrazole-containing compounds for a range of therapeutic indications. Patents frequently describe pyrazole derivatives as potent inhibitors of kinases, cyclooxygenase (COX) enzymes, and other key players in disease pathways. For instance, pyrazole derivatives have been patented as anti-inflammatory agents, analgesics, and for the treatment of neurodegenerative disorders and cancer.[1][2][3][4][5] This established history underscores the potential of the pyrazole scaffold and provides a fertile ground for the exploration of novel derivatives.

The Patented Landscape: Identifying Opportunities for Novelty

A critical step in assessing the novelty of a new chemical entity is a thorough examination of existing patents. Our analysis of the patent literature concerning pyrazole derivatives reveals several key areas of focus:

  • Kinase Inhibition: A significant number of patents describe pyrazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases.[4][6] The core structure of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone provides a scaffold that can be elaborated to target the ATP-binding site of specific kinases. Novelty in this area would likely arise from unique substitution patterns that confer high potency and selectivity for a particular kinase or a desired panel of kinases.

  • Anti-inflammatory Activity: The role of pyrazoles in modulating inflammatory pathways is well-documented in the patent literature. Many patented compounds act as selective inhibitors of COX-2, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of the target scaffold could be designed to interact with the active site of COX-2, with novelty stemming from improved efficacy, reduced off-target effects, or a dual-action mechanism.

  • Neurodegenerative Diseases: There is growing interest in the potential of pyrazole derivatives for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[7][8] Patented compounds in this area often target pathways involved in neuroinflammation or protein aggregation. Novel derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone could be explored for their ability to modulate these pathways, with a focus on brain penetrance and specific targeting of neuronal processes.

The novelty of a new series of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives will hinge on demonstrating a clear differentiation from the existing patent art. This can be achieved through:

  • Unique Substitution Patterns: Introducing novel substituents at the ethanone side chain or by modifying the pyrazole core in ways not previously disclosed.

  • Novel Therapeutic Indications: Exploring the activity of these derivatives in disease areas where pyrazoles are not yet established.

  • Improved Pharmacological Profiles: Demonstrating superior potency, selectivity, pharmacokinetics, or safety profiles compared to existing patented compounds.

Synthetic Strategies: A Comparative Overview

The synthesis of novel 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives will rely on robust and versatile synthetic methodologies. Based on the broader pyrazole literature, several key synthetic approaches can be envisioned and compared.

Representative Synthetic Protocol: Synthesis of a Hypothetical Derivative

The following protocol outlines a general and plausible synthetic route to a derivative of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, illustrating the key chemical transformations.

Scheme 1: Hypothetical Synthesis of a 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Derivative

G cluster_0 Starting Material cluster_1 Reaction Step 1: Aldol Condensation cluster_2 Reaction Step 2: Cyclization cluster_3 Reaction Step 3: Oxidation/Aromatization A 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone B Chalcone Intermediate A->B Aromatic Aldehyde, Base (e.g., NaOH) C Pyrazoline Derivative B->C Hydrazine Hydrate, Acetic Acid D Final Pyrazole Derivative C->D Oxidizing Agent (e.g., I2, DDQ)

Caption: A potential synthetic pathway to novel pyrazole derivatives.

Experimental Protocol:

  • Step 1: Aldol Condensation to form Chalcone Intermediate. To a solution of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (1.0 eq) in ethanol, add an appropriate aromatic aldehyde (1.1 eq). To this mixture, add an aqueous solution of a base such as sodium hydroxide (2.0 eq) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry to afford the chalcone intermediate.

    • Causality: The base deprotonates the alpha-carbon of the ethanone, generating an enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration yields the conjugated chalcone. The choice of aldehyde determines the substitution pattern of one of the aryl rings in the final product.

  • Step 2: Cyclization to form Pyrazoline Derivative. Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (1.2 eq) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the pyrazoline derivative.

    • Causality: The hydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated ketone (chalcone), followed by an intramolecular cyclization and dehydration to form the five-membered pyrazoline ring.

  • Step 3: Oxidation to form the Final Pyrazole Derivative. The pyrazoline derivative (1.0 eq) is dissolved in a suitable solvent such as ethanol or dioxane. An oxidizing agent, for example, iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography to obtain the final pyrazole derivative.

    • Causality: The oxidation step is crucial for the aromatization of the pyrazoline ring to the more stable pyrazole ring, which is often essential for biological activity.

Comparison of Synthetic Alternatives

While the above protocol is a classic and reliable method, other synthetic strategies reported in the broader pyrazole patent literature could be adapted and offer certain advantages:

Synthetic StrategyDescriptionAdvantagesDisadvantages
Hantzsch-type Pyrazole Synthesis Condensation of a 1,3-dicarbonyl compound with a hydrazine.One-pot reaction, often high yielding.May lack regioselectivity with unsymmetrical dicarbonyls.
1,3-Dipolar Cycloaddition Reaction of a nitrile imine with an alkyne.High regioselectivity.Requires the in-situ generation of the nitrile imine.
Metal-catalyzed Cross-coupling Suzuki or Stille coupling to introduce substituents onto a pre-formed pyrazole ring.Allows for late-stage functionalization and diversification.Requires functionalized pyrazole precursors.

The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. For initial lead discovery, a versatile and modular approach like the chalcone-based synthesis or late-stage functionalization via cross-coupling might be preferable.

Data-Driven Comparison of Patented Derivatives

To provide a clear and objective comparison, the following table summarizes key data that should be extracted from relevant patents claiming pyrazole derivatives. This data is essential for assessing the novelty and potential of a new series of compounds.

Patent ReferenceCore Structure VariationTarget/IndicationKey Biological Data (e.g., IC50, EC50)In Vivo Efficacy Data
[Hypothetical Patent 1]N-aryl substitutionKinase X InhibitorIC50 = 50 nMTumor growth inhibition in mouse xenograft model
[Hypothetical Patent 2]Side chain modificationCOX-2 InhibitorIC50 = 100 nMReduction of paw edema in rat model
[Hypothetical Patent 3]Fused ring systemAlzheimer's DiseaseAβ42 reduction in cell-based assayImproved cognitive function in a transgenic mouse model

A thorough population of such a table with data from actual patents covering derivatives of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone would provide an invaluable resource for researchers in this field.

Conclusion and Future Directions

The 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The extensive patent literature on pyrazole derivatives provides a rich context for understanding the potential of this chemical class. Novelty for new derivatives will be established through unique structural modifications, exploration of new therapeutic areas, and the demonstration of superior pharmacological properties compared to existing patented compounds.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the core scaffold to identify key structural features that drive potency and selectivity for specific biological targets.

  • Exploration of Underexplored Targets: Investigating the potential of these derivatives against novel or less-drugged targets.

  • ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like properties.

By leveraging the insights from the existing patent landscape and employing innovative synthetic and screening strategies, researchers can unlock the full therapeutic potential of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone derivatives and contribute to the development of new and effective medicines.

References

  • Google Patents. (n.d.). Pyrazole compounds for treatment of neurodegenerative disorders. Retrieved from 7]

  • Google Patents. (n.d.). Pyrazole derivatives as anti-inflammatory/analgesic agents. Retrieved from 1]

  • Google Patents. (n.d.). Pyrazole derivatives and cox inhibitors containing them. Retrieved from 2]

  • Google Patents. (n.d.). Pyrazole compounds useful as protein kinase inhibitors. Retrieved from 6]

  • Google Patents. (n.d.). Pyrazole compounds as anti-inflammatory and analgesic agents. Retrieved from 3]

  • Semantic Scholar. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Retrieved from [Link]8]

  • Google Patents. (n.d.). Pyrazolopyridine kinase inhibitors. Retrieved from 4]

  • Rigel Pharmaceuticals Inc. (2024). Pyrazole compound for inhibiting IRAK protein. Retrieved from [Link]]

  • Kumari, S., & Gupta, H. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.[5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical reagents. This guide provides a detailed protocol for the p...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS No. 1004194-08-4), a halogenated pyrazole derivative. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . Due to the presence of a carbon-chlorine bond, this substance requires management as a hazardous waste, with specific protocols that differ significantly from non-halogenated chemical waste.

Chemical Profile and Hazard Assessment

A thorough understanding of the chemical's properties is the cornerstone of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, an expert assessment can be made by examining its structure and data from closely related analogs.

Table 1: Chemical and Hazard Summary

PropertyDataSource
Chemical Name 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone-
CAS Number 1004194-08-4[1][2][3]
Molecular Formula C₆H₇ClN₂O[1][4]
Molecular Weight 158.59 g/mol [1]
Inferred Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6]
GHS Pictogram (Inferred) GHS07 (Exclamation Mark)[5]

Causality of Hazards: The potential for skin, eye, and respiratory irritation is common among functionalized heterocyclic compounds. The pyrazole ring and acetyl group introduce reactivity, and like many chlorinated organics, its metabolic breakdown products or interaction with biological tissues can elicit an irritant response. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[5][6]

Regulatory Framework: Why This is a Regulated Hazardous Waste

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific regulations for wastes containing Halogenated Organic Compounds (HOCs).[7][8] Wastes containing HOCs at concentrations greater than 1,000 mg/kg are typically prohibited from land disposal without prior treatment.[8]

While 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is not individually listed as an F-listed or K-listed waste, it falls into the broad category of regulated halogenated organics.[9][10] The "mixture rule" under RCRA dictates that mixing a hazardous waste with a non-hazardous waste often results in the entire mixture being classified as hazardous.[8]

The Core Directive: All waste streams containing this compound—whether the neat chemical, solutions, or contaminated labware—must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[11]

On-Site Waste Management and Segregation Protocol

Proper disposal begins with meticulous segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance measure that prevents dangerous reactions and simplifies final disposal.

Step 1: Designate a Hazardous Waste Accumulation Area Identify a specific, secondary-contained area within your laboratory for collecting this waste. This area should be clearly marked and away from general work activities.

Step 2: Select and Label Appropriate Waste Containers

  • Container Choice: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys are suitable for liquid waste.

  • Labeling: All containers must be labeled with the words "Hazardous Waste." The label must also include the full chemical name—"1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone"—and an indication of its hazards (e.g., "Irritant," "Halogenated Organic").

Step 3: Segregate Waste Streams It is crucial to separate different types of waste:

  • Halogenated vs. Non-Halogenated: Create a dedicated waste container specifically for halogenated organic compounds. This is the most critical segregation step.

  • Liquid vs. Solid: Do not mix liquid and solid waste in the same container.

    • Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and paper towels.

    • Liquid Waste: Includes solutions containing the compound and the first rinse from cleaning contaminated glassware.[12]

Step-by-Step Disposal Procedures

The following protocols provide explicit instructions for managing different forms of waste generated from the use of this compound.

Protocol A: Disposal of Unused or Expired Neat Compound
  • Do Not Open: Keep the manufacturer's container securely sealed.

  • Affix Label: Place a "Hazardous Waste" label directly on the original container.

  • Inventory: Record the material for disposal in your institution's chemical inventory system.

  • Transfer: Move the labeled container to your designated hazardous waste accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

Protocol B: Disposal of Contaminated Solid Waste
  • Collection: Place all contaminated solid items (e.g., PPE, wipes, TLC plates, contaminated silica gel) into a dedicated, labeled solid hazardous waste container. This is typically a lined cardboard box or a durable plastic drum.

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list "Solid Debris contaminated with 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone."

  • Closure: Keep the container closed at all times except when adding waste.

  • Pickup: Once full, arrange for disposal through your EHS department.

Protocol C: Disposal of Dilute Liquid Waste (Solutions & Rinsates)
  • Collection: Pour all solutions containing the compound into a dedicated, properly labeled "Halogenated Organic Liquid Waste" container.

  • Glassware Decontamination:

    • Perform an initial rinse of the contaminated glassware with a small amount of a compatible solvent (e.g., acetone, methanol).

    • Crucially, this first rinseate must be collected and added to the halogenated liquid waste container. [12] This is because it will contain significant amounts of the compound.

    • Subsequent rinses can typically be managed as non-hazardous waste, but this policy must be verified with your EHS department.

  • Closure and Storage: Keep the waste container tightly sealed and stored in secondary containment in your designated accumulation area.

  • Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][13] This process is managed entirely by your EHS department and their certified waste disposal contractors.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for proper waste stream management.

G cluster_types 1. Identify Waste Form cluster_containers 2. Select & Label Container start Waste Generation (Contains 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone) neat Neat / Expired Compound start->neat solid Contaminated Solid Waste (Gloves, Wipes, Glassware) start->solid liquid Liquid Waste (Solutions, 1st Rinsate) start->liquid cont_neat Original Container + Hazardous Waste Label neat->cont_neat Keep Sealed cont_solid Container for: 'HALOGENATED SOLID WASTE' solid->cont_solid Collect in Lined Bin cont_liquid Container for: 'HALOGENATED LIQUID WASTE' liquid->cont_liquid Collect in Carboy end_node Store in Designated Accumulation Area & Contact EHS for Disposal cont_neat->end_node cont_solid->end_node cont_liquid->end_node

Caption: Disposal Decision Workflow for 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone Waste.

By adhering to this structured, scientifically-grounded disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical waste.

References

  • Hazardous Waste Management System: Chlorinated Aliphatics Production Wastes Listing and Land Disposal Restrictions . Policy Commons. Available at: [Link]

  • 1-[4-(Chloromethyl)pyrazol-1-yl]ethanone . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . Available at: [Link]

  • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. Available at: [Link]

  • Federal Register, Volume 64 Issue 164 . GovInfo. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste . Federal Register. Available at: [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. Available at: [Link]

  • Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) . Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]0statement.pdf)

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone

Hazard Identification and Risk Assessment Based on the hazard profiles of similar chemical structures, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone should be treated as a substance with the potential for the following h...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Based on the hazard profiles of similar chemical structures, 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone should be treated as a substance with the potential for the following hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][5]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) ensemble is mandatory to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of particles.
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[7][8]
Eye & Face Protection Safety goggles or a full-face shield should be worn.[4][7][8]Protects the eyes and face from splashes or airborne particles of the compound.
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N95, or preferably a P100, disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.Prevents inhalation of the compound. The use of a respirator requires enrollment in a respiratory protection program, including fit testing.[9][10]
Shoe Covers Disposable shoe covers.Prevents the tracking of chemical contamination outside of the designated work area.[7]

Operational Plan: Safe Handling Procedures

A systematic approach to handling 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is critical to prevent contamination and exposure.

Engineering Controls and Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation Check: Ensure the fume hood has sufficient airflow and is functioning correctly before starting any work.[7]

  • Gather Materials: Before handling the compound, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

Donning PPE

A structured approach to putting on PPE is crucial to avoid contamination.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[7]

  • Respiratory Protection: If required, don the appropriate respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.[7]

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves.[7]

Weighing and Handling
  • Minimize Dust: Handle the substance in a manner that minimizes the formation of dust and aerosols.[7]

  • Small-Scale Operations: For weighing small quantities, use a balance inside the fume hood or a containment enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing PPE

The removal of PPE should be done carefully to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated waste container.

  • Gown: Remove the gown by unfastening it and rolling it inside-out.

  • Eye and Face Protection: Remove the face shield or goggles.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][4]

Storage and Disposal

Storage: Store 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.[11]

Disposal: Dispose of waste material and contaminated items in a designated, labeled hazardous waste container.[4] All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Plan: Spills and Exposure

Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Verbally Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Based on assessment Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][12]

  • Skin Contact: If on skin, wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][12]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

References

  • Benchchem.
  • Fisher Scientific.
  • KISHIDA CHEMICAL CO., LTD.
  • Fisher Scientific.
  • SynHet. 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.
  • ChemScene. 1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-one.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • CymitQuimica.
  • Guidechem. 1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-ETHANONE.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals (2022-12-07).
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • AK Scientific, Inc. 1-(1-Ethyl-1H-pyrazol-3-yl)
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs (2022-10-06).
  • PubChem. 4-chloro-1-methyl-1H-pyrazole.
  • AK Scientific, Inc. 1-(5-Methyl-1H-Pyrazol-4-Yl)
  • ChemicalBook. 1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)
  • BLDpharm. 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone.
  • BLDpharm. 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.